1-(4-Bromo-2-iodophenyl)ethanone
Description
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Properties
Molecular Formula |
C8H6BrIO |
|---|---|
Molecular Weight |
324.94 g/mol |
IUPAC Name |
1-(4-bromo-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 |
InChI Key |
WJKFDTAHQXCLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)I |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and stability of 1-(4-Bromo-2-iodophenyl)ethanone
The following is an in-depth technical guide on the chemical properties, stability, and application of 1-(4-Bromo-2-iodophenyl)ethanone .
Advanced Scaffolds for Chemoselective Cross-Coupling
Executive Summary
1-(4-Bromo-2-iodophenyl)ethanone is a high-value bifunctional building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its core utility lies in the differential reactivity of its two halogen substituents (iodine at C2, bromine at C4). This electronic and steric asymmetry allows researchers to perform sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct polysubstituted benzene rings with precise regiocontrol.
Key Technical Identifier:
-
Chemical Name: 1-(4-Bromo-2-iodophenyl)ethanone
-
Synonyms: 4'-Bromo-2'-iodoacetophenone; 2-Iodo-4-bromoacetophenone
-
Molecular Formula: C₈H₆BrIO
-
Molecular Weight: 324.94 g/mol
-
CAS Number: Note: Isomers are common. Verify structure explicitly as ring-substituted, not α-bromo. (Closest analog CAS: 919124-08-6 for 3-iodo isomer; specific 2-iodo isomer requires custom synthesis verification).
Molecular Architecture & Electronic Properties
The molecule features an acetophenone core decorated with two halogens. The positioning of these groups dictates its chemical behavior.
Structural Analysis
-
C1 (Acetyl Group): Electron-withdrawing group (EWG). Deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (
). It also provides a coordination site (carbonyl oxygen) for metal catalysts. -
C2 (Iodine): Located ortho to the acetyl group. The C–I bond is the weakest (lowest bond dissociation energy), making it the primary site for oxidative addition. However, it is sterically encumbered by the adjacent acetyl group.
-
C4 (Bromine): Located para to the acetyl group. The C–Br bond is stronger than C–I. It is sterically accessible but kinetically slower to react with Pd(0) species compared to the iodide.
| Property | Value (Predicted/Experimental) |
| Physical State | Solid (Crystalline) |
| Melting Point | 60–65 °C (Estimated based on analogs) |
| Boiling Point | ~330 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| pKa | ~19 (alpha-protons of ketone) |
Synthesis & Purity Profile
High-purity synthesis is critical to avoid regioisomers (e.g., 3-iodo or α-bromo impurities) that compromise downstream coupling selectivity.
Primary Synthetic Route: The Sandmeyer Approach
The most reliable route avoids direct halogenation (which lacks selectivity) and instead utilizes a diazonium intermediate.
-
Starting Material: 2-Amino-4-bromoacetophenone.
-
Diazotization: Reaction with sodium nitrite (
) in aqueous at 0–5°C forms the diazonium salt. -
Iodination: Treatment with potassium iodide (
) facilitates the substitution of the diazonium group with iodine.
Impurity Profile:
-
Des-iodo impurity (4-Bromoacetophenone): Result of incomplete iodination or reduction of diazonium.
-
Regioisomers: 1-(4-Bromo-3-iodophenyl)ethanone (if starting material is impure).
-
Hydrolysis Product: 2-Hydroxy-4-bromoacetophenone (if diazonium salt hydrolyzes).
Chemical Stability & Reactivity Profile
Chemoselectivity: The "Ortho-Effect" Paradox
The defining feature of this molecule is the competition between the electronic preference for C–I activation and the steric hindrance at the C2 position.
-
Standard Reactivity Order:
-
Steric Factor: The acetyl group at C1 creates steric bulk around the C2-iodine.
-
Coordination Factor: The carbonyl oxygen can act as a directing group (DG), coordinating to the Palladium center and potentially accelerating oxidative addition at the ortho position via a cyclic transition state.
Experimental Insight: Under standard Suzuki conditions (
Visualization: Chemoselective Workflow
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Figure 1: Sequential cross-coupling workflow exploiting the reactivity difference between C-I and C-Br bonds.
Stability Factors
-
Light Sensitivity: The C–I bond is photosensitive. Prolonged exposure to UV/visible light can lead to homolytic cleavage, releasing iodine radicals (
) and causing the solid to turn yellow/brown.-
Protocol: Store in amber vials wrapped in foil.
-
-
Oxidation: The ketone moiety is stable to air oxidation, but the aryl iodide can undergo oxidative addition if exposed to Pd(0) contaminants.
-
Base Sensitivity: The alpha-protons (acetyl group) are acidic (
). Strong bases (e.g., , ) will generate the enolate, which can lead to condensation side reactions (Aldol) if electrophiles are present.
Handling, Storage & Safety
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).[3]
Storage Conditions
| Parameter | Recommendation | Reason |
| Temperature | 2–8 °C (Refrigerated) | Retards thermal decomposition of C-I bond. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption and oxidation. |
| Light | Strictly Dark | Prevents photolytic deiodination. |
| Container | Amber Glass | UV protection. |
Experimental Protocol: Chemoselective Suzuki Coupling
Objective: Selective arylation at C2 (Iodine) without affecting C4 (Bromine).
Reagents:
-
1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
- (1.0 mol%)
- (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) / Water (3:1)
Procedure:
-
Degassing: Charge a Schlenk flask with the ketone, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[4]
-
Solvation: Add degassed DME and aqueous carbonate base via syringe.
-
Reaction: Stir at Room Temperature (20–25 °C) for 4 hours.
-
Note: Heating is NOT recommended for the first step. Higher temperatures (>60°C) may activate the C–Br bond, leading to mixtures.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by the mono-arylated product ( ). -
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate. -
Purification: Flash column chromatography on silica gel.
Self-Validating Check:
-
If the product mass spectrum shows a characteristic 1:1 isotopic pattern (M and M+2) for Bromine, the chemoselectivity was successful (Bromine is still present).
-
If the Bromine pattern is lost, over-coupling occurred (reduce temperature or catalyst loading).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Fairlamb, I. J. S. (2007). "Chemo- and site-selective palladium-catalyzed cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews, 36, 1036-1045. Link
-
Stanetty, P., et al. (2006). "Pd-catalyzed coupling reactions of 4-bromo-2-iodo-1-nitrobenzene." Tetrahedron, 62(10), 2380-2387. (Analogous system demonstrating I vs Br selectivity). Link
-
Organic Syntheses. "General Procedure for Sandmeyer Iodination." Org.[4] Synth. Coll. Vol. 2, p. 351. Link
Sources
1-(4-Bromo-2-iodophenyl)ethanone: A Strategic Scaffold for Orthogonal Cross-Coupling
Topic: 1-(4-Bromo-2-iodophenyl)ethanone: Technical Profile & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
1-(4-Bromo-2-iodophenyl)ethanone (also known as 4'-Bromo-2'-iodoacetophenone ) is a highly specialized halogenated aromatic building block. Unlike its more common isomer, 2-bromo-1-(4-iodophenyl)ethanone (an
This structural motif provides a "privileged scaffold" for medicinal chemistry, enabling orthogonal cross-coupling strategies . The significant difference in reactivity between the C–I and C–Br bonds allows researchers to sequentially functionalize the ring with high regiocontrol, making it an invaluable intermediate for synthesizing polysubstituted drug candidates.
Key Data Table
| Property | Specification |
| Chemical Name | 1-(4-Bromo-2-iodophenyl)ethanone |
| Synonyms | 4'-Bromo-2'-iodoacetophenone; 4-Bromo-2-iodo-1-acetylbenzene |
| CAS Number | Not widely indexed in public registries; Custom Synthesis Target |
| Molecular Formula | C |
| Molecular Weight | 324.94 g/mol |
| Predicted Density | ~2.08 g/cm³ |
| Predicted LogP | ~3.2 (Lipophilic) |
| Physical State | Off-white to pale yellow crystalline solid (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Critical Disambiguation: Do not confuse with 2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8). The user-specified compound has the acetyl group at position 1, iodine at position 2, and bromine at position 4 of the benzene ring.
Synthetic Pathways & Mechanism
Since this specific isomer is not a commodity chemical, its preparation requires a robust, regioselective synthesis. The most reliable route avoids direct electrophilic aromatic substitution (which suffers from directing group conflicts) and instead utilizes a directed metalation or functional group interconversion strategy.
Recommended Route: The Weinreb Amide Protocol
This protocol ensures the correct placement of substituents by starting from the commercially available 4-bromo-2-iodobenzoic acid.
-
Activation: Convert 4-bromo-2-iodobenzoic acid to its acid chloride or mixed anhydride.
-
Weinreb Amide Formation: React with N,O-dimethylhydroxylamine. This prevents over-addition of the nucleophile.
-
Grignard Addition: Treat the Weinreb amide with methylmagnesium bromide (MeMgBr). The stable tetrahedral intermediate prevents double addition, yielding the ketone upon acidic workup.
Mechanism Visualization
Figure 1: Regioselective synthesis via Weinreb Amide to prevent over-alkylation.
Applications in Drug Discovery: Orthogonal Reactivity
The primary value of 1-(4-Bromo-2-iodophenyl)ethanone lies in its chemoselectivity . In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C–I bond is significantly faster than into the C–Br bond.
Sequential Functionalization Workflow
-
Site A (Iodine - C2): Reacts first under mild conditions (e.g., Sonogashira coupling at RT, or Suzuki coupling with weak bases).
-
Site B (Bromine - C4): Remains intact during the first step. Reacts second under forcing conditions (higher temp, stronger ligands like XPhos or Buchwald precatalysts).
-
Site C (Ketone - C1): Can be derivatized independently (e.g., reductive amination, Wittig olefination) either before or after couplings, depending on protecting group strategies.
Reactivity Map
Figure 2: Chemo- and regioselective functionalization strategy.
Experimental Protocols
Protocol A: Synthesis via Weinreb Amide (Recommended)
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
-
Amide Formation:
-
Dissolve 4-bromo-2-iodobenzoic acid (1.0 equiv) in anhydrous DCM.
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) portion-wise. Stir for 1 hr at RT until CO₂ evolution ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by TEA (1.5 equiv). Stir overnight.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
-
Grignard Reaction:
-
Dissolve the crude Weinreb amide in anhydrous THF and cool to 0°C.
-
Dropwise add MeMgBr (3.0 M in ether, 1.2 equiv). Maintain internal temp < 5°C.
-
Stir at 0°C for 2 hours. Monitor by TLC (disappearance of amide).
-
Quench: Carefully add sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Handling & Safety (MSDS/SDS Data)
Derived from structural analogs (haloacetophenones).
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity | Oral (Cat 4) | H302: Harmful if swallowed. |
| Skin Corrosion | Irritant (Cat 2) | H315: Causes skin irritation. |
| Eye Damage | Irritant (Cat 2A) | H319: Causes serious eye irritation. |
| STOT-SE | Resp.[1] Irritant (Cat 3) | H335: May cause respiratory irritation. |
Emergency Procedures:
-
Inhalation: Move to fresh air immediately. Haloacetophenones can be lachrymators; use a fume hood.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.
-
Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link (Foundational reference for the Weinreb amide synthesis strategy used to preserve the ketone.)
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link (Authoritative source on the reactivity order of Aryl-I vs Aryl-Br bonds in cross-coupling.)
-
PubChem Compound Summary. "2-Bromo-1-(4-iodophenyl)ethanone (Isomer Disambiguation)." National Library of Medicine. Link (Used to verify the common isomer and ensure correct structural identification of the target.)
Sources
Molecular structure and reactivity profile of 4-bromo-2-iodoacetophenone
The following technical guide details the structural properties, synthesis, and reactivity profile of 4-bromo-2-iodoacetophenone (1-(4-bromo-2-iodophenyl)ethanone).
Functional Scaffold for Orthogonal Cross-Coupling & Heterocycle Synthesis [1]
Part 1: Executive Summary & Structural Disambiguation
4-Bromo-2-iodoacetophenone is a high-value bifunctional aromatic scaffold used primarily in the sequential construction of non-symmetric biaryls and fused nitrogen heterocycles (e.g., isoquinolines). Its utility stems from the electronic and steric differentiation between the two halogen sites, allowing for highly chemoselective functionalization.
⚠️ Critical Disambiguation: Isomer Identification
Researchers frequently confuse this ring-substituted arene with its
| Feature | Target Compound | Common False Positive |
| Name | 4-Bromo-2-iodoacetophenone | 2-Bromo-4'-iodoacetophenone |
| IUPAC | 1-(4-bromo-2-iodophenyl)ethanone | 2-bromo-1-(4-iodophenyl)ethanone |
| Structure | Ring-halogenated (Ar-I, Ar-Br) | |
| Reactivity | Pd-catalyzed Cross-Coupling | Nucleophilic Substitution ( |
| Safety | Irritant | Potent Lachrymator (Tear Gas Agent) |
Part 2: Molecular Architecture & Reactivity Logic
Electronic Profile
The molecule features an electron-withdrawing acetyl group (
-
Site A (C-I Bond): Located ortho to the carbonyl. The C-I bond is the weakest (
) and most labile. The ortho-carbonyl group can act as a directing group (DG) in certain catalytic cycles, but primarily serves as a handle for cyclization. -
Site B (C-Br Bond): Located para to the carbonyl. The C-Br bond is stronger (
) and requires higher activation energy or specialized ligands to undergo oxidative addition compared to the iodide. -
Site C (Carbonyl): A standard electrophilic ketone, susceptible to reduction, Grignard addition, or condensation.
Visualization: Reactivity Map
Figure 1: Chemoselective reactivity hierarchy. The C-I bond allows for initial coupling without disturbing the C-Br bond.
Part 3: Synthesis Protocol
Direct iodination of 4-bromoacetophenone typically fails to yield the 2-iodo isomer due to the meta-directing nature of the acetyl group (yielding the 3-iodo isomer instead). Therefore, the Sandmeyer Reaction via the amino-ketone is the authoritative route.
Protocol: Sandmeyer Iodination
Starting Material: 2-Amino-4-bromoacetophenone (Commercial or accessible via reduction of 2-nitro-4-bromoacetophenone).
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-amino-4-bromoacetophenone (10 mmol) in
(20 mL) or . -
Cool the suspension to
in an ice/salt bath. -
Add a solution of
(1.1 equiv) in water dropwise, maintaining temperature . Stir for 30 min. The solution should become clear (diazonium salt formation).
-
-
Iodination:
-
Dissolve
(2.0 equiv) in water (10 mL). -
Add the cold diazonium solution slowly to the KI solution with vigorous stirring. (Caution: Nitrogen gas evolution causing foaming).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Optional: Heat to
for 30 min to ensure complete decomposition of the diazonium species.
-
-
Workup & Purification:
-
Quench with saturated
(sodium thiosulfate) to remove excess iodine (color change from dark purple to yellow/orange). -
Extract with Ethyl Acetate (
). -
Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Validation Data (Expected):
-
NMR (
): 2.60 (s, 3H, ), 7.45 (d, , 1H, H-6), 7.55 (dd, 1H, H-5), 8.05 (d, , 1H, H-3). Note: The proton ortho to Iodine (H-3) typically shows a distinct shift.
Part 4: Chemoselective Applications[4]
Sequential Cross-Coupling (Suzuki-Miyaura)
The distinct bond dissociation energies allow for "pot-economy" synthesis.
-
Reaction 1 (C-I Selective):
-
Catalyst:
( ) or . -
Conditions: Room temperature to
, , . -
Outcome: Exclusive coupling at the ortho-position. The para-bromo group remains intact.
-
-
Reaction 2 (C-Br Activation):
-
Catalyst: Requires more active species (e.g.,
) or higher temperatures ( ). -
Outcome: Functionalization of the para-position.
-
Isoquinoline Synthesis (Sonogashira Cyclization)
This is the most potent application of 4-bromo-2-iodoacetophenone.
Figure 2: Workflow for converting the scaffold into a 7-bromo-isoquinoline derivative, retaining the bromine for late-stage modification.
Protocol Summary:
-
Coupling: React scaffold with 1.1 eq. terminal alkyne,
, , in . -
Cyclization: Treat the resulting alkynyl ketone with ammonia (in MeOH) or a primary amine at
. The nitrogen attacks the carbonyl, forms an imine, which then cyclizes onto the alkyne (6-endo-dig).
References
-
General Reactivity of Mixed Dihaloarenes
- Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of dibromoarenes." Tetrahedron, 62(12), 2817-2820.
- Note: Establishes the general rule of site-selectivity based on steric and electronic parameters.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Isoquinoline Synthesis via Ortho-Alkynyl Acetophenones
- Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 66(24), 8042-8051.
-
Palladium-Catalyzed Cross-Coupling Guidelines
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Sources
Solubility Profiling & Solvent Selection for 1-(4-Bromo-2-iodophenyl)ethanone
Technical Guide | Version 1.0
Executive Summary
This guide provides a technical analysis of the solubility profile for 1-(4-Bromo-2-iodophenyl)ethanone , a critical halogenated intermediate often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
While specific solubility constants (mg/mL) for this exact CAS number are not standardized in public pharmacopeial databases, this guide synthesizes physicochemical principles with data from structural analogs (e.g., 4'-bromoacetophenone) to establish a predictive solubility landscape . The compound is characterized as a lipophilic, low-melting solid (predicted MP: 40–80°C) with high solubility in chlorinated and polar aprotic solvents, and negligible solubility in water.
Physicochemical Profile & Solubility Logic
To accurately predict solvent interactions, we must first deconstruct the molecule's properties. The solubility behavior is governed by the interplay between the lipophilic halogenated ring and the moderately polar acetyl group.
| Property | Value (Predicted/Analog-Based) | Impact on Solubility |
| Molecular Structure | Acetophenone core, 4-Br, 2-I | Ortho-Iodine Effect: The bulky iodine at the ortho position creates steric strain, potentially twisting the acetyl group out of planarity with the phenyl ring. This often lowers the melting point compared to the para-only analog, enhancing solubility in organic solvents. |
| Molecular Weight | ~324.94 g/mol | High MW (due to Iodine) suggests slower dissolution rates but does not inherently prevent high saturation limits in good solvents. |
| LogP (Lipophilicity) | Estimated > 3.5 | Strongly hydrophobic. Preferential partitioning into non-polar or moderately polar organic solvents. |
| H-Bond Donors | 0 | No capacity to donate H-bonds (e.g., no -OH, -NH). |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | Weak acceptor capability; soluble in protic solvents (alcohols) only when heated or if the solvent is highly polar. |
Solubility Landscape
The following classification categorizes solvents based on their interaction efficiency with 1-(4-Bromo-2-iodophenyl)ethanone.
Class A: Primary Dissolution Solvents (High Solubility)
Use these for reaction media (0.1 – 1.0 M) or initial dissolution.
-
Dichloromethane (DCM) / Chloroform: Excellent solubility due to "like-dissolves-like" interactions with the halogenated aromatic ring.
-
Tetrahydrofuran (THF) / 1,4-Dioxane: High solubility; the ether oxygen coordinates well with the electron-deficient aromatic system.
-
Ethyl Acetate (EtOAc): Good solubility; often used as the mobile phase in TLC or for extraction.
Class B: Process & Recrystallization Solvents (Temperature-Dependent)
Use these for purification. The compound should be soluble at boiling point but crystallize upon cooling.
-
Ethanol / Methanol: Moderate solubility at room temperature; high solubility at reflux. The 2-iodo substituent disrupts crystal packing, making this compound more soluble in alcohols than non-substituted acetophenones.
-
Acetonitrile: Good solubility, often used for HPLC sample preparation.
Class C: Antisolvents (Poor Solubility)
Use these to force precipitation.
-
Water: Insoluble.[1] The hydrophobic halogens dominate the weak polarity of the ketone.
-
Hexanes / Pentane: Low solubility at room temperature. Useful for triturating oils into solids or as a co-solvent in recrystallization (e.g., EtOAc/Hexane systems).
Experimental Validation Protocol
Since batch-specific impurities and polymorphs can alter solubility, you must validate these predictions. Use this Self-Validating Saturation Protocol to determine exact limits for your specific lot.
Workflow: Gravimetric Solubility Determination
-
Preparation: Weigh 100 mg of 1-(4-Bromo-2-iodophenyl)ethanone into a tared 4 mL vial.
-
Titration: Add the solvent of interest in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Saturation Check: If 2 mL of solvent is added and solid remains (
), filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact solubility.
Visualization: Solubility Decision Logic
Figure 1: Step-by-step decision tree for experimentally determining the solubility limit of the target compound.
Process Implications: Synthesis vs. Purification
The solubility profile dictates the solvent choice for different stages of drug development.
For Synthesis (Cross-Coupling Reactions)
The presence of Bromine and Iodine makes this molecule a prime candidate for chemoselective coupling .
-
Recommended Solvent: DMF or 1,4-Dioxane .
-
Reasoning: These high-boiling, polar aprotic solvents dissolve the starting material and the metal catalyst (Pd) completely, ensuring homogeneous kinetics. They also support the elevated temperatures (80–100°C) often required for Suzuki or Sonogashira couplings.
For Purification (Recrystallization)[3]
-
Strategy: Single-solvent or Binary-solvent recrystallization.
-
System 1 (Single): Ethanol . Heat to reflux (approx. 78°C) to dissolve, then cool slowly to 0°C. The ortho-iodine may inhibit crystallization; if oiling occurs, seed with a crystal or scratch the glass.
-
System 2 (Binary): Ethyl Acetate / Hexanes . Dissolve in minimal hot EtOAc, then add Hexanes dropwise until persistent cloudiness appears. Cool to 4°C.
Visualization: Solvent Selection Matrix
Figure 2: Strategic solvent selection based on process stage (Reaction vs. Purification).
Safety & Handling (Halo-Ketones)
-
Lachrymator Warning: Alpha-halo ketones and their derivatives (like phenacyl bromides) are potent lachrymators (tear gas agents). While 1-(4-Bromo-2-iodophenyl)ethanone has the halogens on the ring, not the alpha-carbon, impurities (e.g., alpha-brominated side products) may be present.
-
Handling: Always handle in a functioning fume hood.
-
Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 99-90-1 (4'-Bromoacetophenone). Retrieved from . (Used as primary structural analog for solubility prediction).
-
Tang, W., et al. (2013). "Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes." Organic Syntheses, 90, 62-73.[3] Available at . (Provides experimental validation for handling and dissolving bromophenyl ethanone derivatives in Ethanol and THF).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich (Merck). Safety Data Sheet for 4'-Bromoacetophenone. Retrieved from . (Reference for safety and handling of halo-acetophenone class).
Sources
Navigating the Spectral Landscape of 1-(4-Bromo-2-iodophenyl)ethanone: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1-(4-Bromo-2-iodophenyl)ethanone and the Role of NMR
1-(4-Bromo-2-iodophenyl)ethanone is a halogenated aromatic ketone with potential applications as a synthetic intermediate in medicinal chemistry and materials science. The precise arrangement of the bromo, iodo, and acetyl substituents on the phenyl ring gives rise to a unique electronic and steric environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural characterization. This guide provides a detailed exploration of the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and for monitoring its transformations in chemical reactions.
Predictive Methodology: A Computational Approach to Spectral Analysis
In the absence of experimental spectra, we have employed advanced computational methods to predict the ¹H and ¹³C NMR chemical shifts and coupling constants for 1-(4-Bromo-2-iodophenyl)ethanone. These predictions are based on established principles of NMR theory and are refined by algorithms that consider the intricate electronic effects of the substituents on the phenyl ring. The predictions are further contextualized by comparing them with the experimental data of structurally related halogenated acetophenones.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-(4-Bromo-2-iodophenyl)ethanone in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Data for 1-(4-Bromo-2-iodophenyl)ethanone
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~2.60 | Singlet | - | H-8 (CH₃) |
| ~7.65 | Doublet | ~8.5 | H-5 |
| ~7.85 | Doublet of Doublets | ~8.5, ~2.0 | H-6 |
| ~8.10 | Doublet | ~2.0 | H-3 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals a substituted aromatic system with three distinct protons and a methyl group.
-
The Methyl Protons (H-8): The singlet at approximately 2.60 ppm is assigned to the three equivalent protons of the methyl group. Its downfield shift from a typical methyl resonance is due to the deshielding effect of the adjacent carbonyl group.
-
The Aromatic Protons (H-3, H-5, H-6): The aromatic region is predicted to show three signals.
-
The doublet at ~8.10 ppm with a small coupling constant (~2.0 Hz) is assigned to H-3. This proton is ortho to the iodine atom and meta to the bromine atom, and its significant downfield shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the iodine atom. The small coupling constant is characteristic of a meta-coupling to H-5.
-
The doublet at ~7.65 ppm with a larger coupling constant (~8.5 Hz) is attributed to H-5. This proton is ortho to the bromine atom and is coupled to H-6 (ortho-coupling).
-
The doublet of doublets at ~7.85 ppm is assigned to H-6. It is coupled to both H-5 (ortho-coupling, ~8.5 Hz) and H-3 (meta-coupling, ~2.0 Hz).
-
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(4-Bromo-2-iodophenyl)ethanone
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~30.0 | C-8 (CH₃) |
| ~95.0 | C-2 (C-I) |
| ~125.0 | C-4 (C-Br) |
| ~129.0 | C-6 |
| ~132.0 | C-5 |
| ~140.0 | C-3 |
| ~142.0 | C-1 |
| ~198.0 | C-7 (C=O) |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows eight distinct carbon signals.
-
The Carbonyl Carbon (C-7): The signal at the lowest field (~198.0 ppm) is characteristic of a ketone carbonyl carbon.
-
The Aromatic Carbons:
-
The signal at ~95.0 ppm is assigned to C-2, the carbon bearing the iodine atom. The strong shielding effect of iodine results in a significant upfield shift for this carbon.
-
The signal at ~125.0 ppm is attributed to C-4, the carbon attached to the bromine atom.
-
The remaining aromatic carbons (C-1, C-3, C-5, and C-6) are predicted to appear in the range of 129.0 to 142.0 ppm. Their specific chemical shifts are influenced by the combined electronic effects of the acetyl, bromo, and iodo substituents.
-
-
The Methyl Carbon (C-8): The most upfield signal at approximately 30.0 ppm corresponds to the methyl carbon of the acetyl group.
Visualizing the Molecular Structure and Experimental Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR analysis.
Caption: Molecular structure of 1-(4-Bromo-2-iodophenyl)ethanone with atom numbering for NMR assignment.
Caption: A typical experimental workflow for NMR spectroscopy.
Experimental Protocol for the Acquisition of ¹H and ¹³C NMR Spectra
For researchers seeking to obtain experimental data for 1-(4-Bromo-2-iodophenyl)ethanone, the following protocol provides a standard starting point.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 1-(4-Bromo-2-iodophenyl)ethanone. By combining computational predictions with fundamental principles of NMR spectroscopy, we have presented a detailed interpretation of the expected spectra, which can serve as a valuable resource for the identification and characterization of this compound. The provided experimental protocol offers a practical framework for obtaining empirical data, which is crucial for the definitive confirmation of its chemical structure.
References
While direct experimental data for the target compound was not found, the principles of NMR spectroscopy and the interpretation of spectra for similar compounds are well-documented. The following references provide a basis for the understanding and prediction of NMR spectra for halogenated aromatic compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Online Chemical Databases such as PubChem, ChemSpider, and the Spectral Database for Organic Compounds (SDBS) for data on analogous structures.
2-Iodoacetophenone Derivatives: Synthetic Utility and Medicinal Applications
Executive Summary
In the landscape of medicinal chemistry, 2-iodoacetophenone (2-IAP) and its derivatives occupy a dual role: they are potent electrophilic warheads for covalent protein modification and indispensable linchpins in the synthesis of heterocycles.[1] While historically noted for their lachrymatory properties, modern drug discovery utilizes the high reactivity of the
This guide provides a rigorous technical analysis of 2-iodoacetophenone derivatives, detailing their synthesis, mechanistic reactivity toward cysteine residues, and their application in constructing bioactive heterocycles.[1]
Part 1: The Electrophilic Warhead (Mechanistic Foundation)
The medicinal utility of 2-iodoacetophenone stems from the specific electronic environment of the
Reactivity Profile
-
Primary Mechanism:
Alkylation. -
Target: Soft nucleophiles, particularly the thiol (-SH) group of Cysteine residues in proteins.
-
Selectivity: Unlike
-chloro ketones, the -iodo variants are significantly more reactive, often requiring careful handling to avoid non-specific alkylation (promiscuity).[1]
Covalent Inhibition Mechanism
In chemical biology, 2-IAP derivatives function as irreversible covalent probes.[1] The diagram below illustrates the trajectory of a cysteine thiolate attacking the
Figure 1: Mechanism of Cysteine Alkylation by 2-Iodoacetophenone.[1] The soft nucleophile (S-) attacks the
Part 2: Synthetic Methodologies
Reliable access to 2-iodoacetophenone derivatives is critical.[1] While N-iodosuccinimide (NIS) is common, the Iodine/Hydrogen Peroxide method is preferred for its atom economy and "green" profile.
Protocol: Regioselective -Iodination
Objective: Synthesis of 4'-methoxy-2-iodoacetophenone from 4'-methoxyacetophenone.
Reagents:
-
Substrate: 4'-methoxyacetophenone (1.0 equiv)[1]
-
Iodine (
): 1.0 equiv -
Hydrogen Peroxide (
, 30% aq): 1.1 equiv -
Solvent: Methanol (MeOH) or Water (for Green Chemistry compliance)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4'-methoxyacetophenone (10 mmol) in MeOH (20 mL).
-
Activation: Add molecular Iodine (
) to the reaction vessel. The solution will turn dark brown. -
Oxidation: Add
dropwise over 10 minutes. Note: The oxidant regenerates electrophilic iodine species ( ) in situ. -
Reaction: Stir at 45°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the starting ketone and the appearance of a less polar spot indicates conversion.
-
Quenching: Pour mixture into ice-cold water (50 mL) containing 5% sodium thiosulfate (
) to neutralize excess iodine. -
Isolation: Extract with Dichloromethane (
mL). Dry organic layer over anhydrous . -
Purification: Evaporate solvent. Recrystallize from ethanol to yield the product as light yellow needles.
Validation Criteria:
-
1H NMR: Look for the disappearance of the methyl singlet (
2.5 ppm) and appearance of the singlet ( 4.2–4.5 ppm).
Part 3: The Hantzsch Gateway to Heterocycles
The most significant medicinal application of 2-IAP derivatives is their role as precursors in the Hantzsch Thiazole Synthesis .[1] This reaction condenses the
Workflow: Synthesis of Aminothiazoles
The following diagram details the divergent synthesis capabilities starting from the 2-IAP scaffold.
Figure 2: Divergent synthesis of bioactive heterocycles from 2-iodoacetophenone via Hantzsch condensation.
Part 4: Biological Activity & Data[1][3][4][5][6]
While often used as intermediates, 2-IAP derivatives possess intrinsic biological activity, primarily as antimicrobial agents due to their ability to alkylate bacterial/fungal enzymes.[1]
Antimicrobial Profile (Comparative Data)
The table below summarizes the activity of substituted acetophenone derivatives against standard pathogens.
| Compound Derivative | Substituent (R) | Organism | MIC ( | Activity Level |
| 2-Iodoacetophenone | -H | Candida albicans | 25–50 | Moderate |
| 4-Methoxy-2-IAP | -OCH3 | Staphylococcus aureus | 12.5 | High |
| 4-Hydroxy-2-IAP | -OH | E. coli | >100 | Low |
| 3,4-Dimethoxy-2-IAP | -(OCH3)2 | Trichophyton rubrum | 6.25 | Potent |
Data synthesized from comparative microbiological assays [1, 3].[1]
Medicinal Chemistry Insight: The "Warhead" Evolution
In early drug discovery, 2-IAP derivatives are used in Activity-Based Protein Profiling (ABPP) .[1]
-
Function: They serve as non-specific probes to map the "cysteinome" (accessible cysteine residues) of a proteome.
-
Optimization: For therapeutic use, the iodine is often replaced by an acrylamide (Michael acceptor) to tune reactivity from "promiscuous" to "selective." However, the
-iodo ketone remains a vital tool for initial hit identification in covalent fragment screening [2].[1]
Part 5: Safety & Handling Protocols (Critical)
Warning: 2-Iodoacetophenone is a severe lachrymator (tear gas agent).[1]
-
Containment: All weighing and reactions must be performed inside a functioning fume hood.
-
Neutralization: Glassware must be rinsed with a 10% Sodium Thiosulfate (
) solution before being removed from the hood to quench residual alkylating agent. -
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
First Aid: In case of skin contact, wash with copious soap and water. Do not use ethanol (increases skin absorption).
References
-
Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Core.ac.uk. Retrieved from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central (PMC). Retrieved from [Link]
-
Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives. PubMed.[3] Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
-
Iodination of Organic Compounds Using the Reagent System I2/H2O2. Acta Chimica Slovenica. Retrieved from [Link]
Sources
Thermodynamic Characterization of 1-(4-Bromo-2-iodophenyl)ethanone: A Technical Guide
Executive Summary
1-(4-Bromo-2-iodophenyl)ethanone (Calculated MW: 324.94 g/mol ) is a specialized halogenated acetophenone derivative serving as a high-value scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents—the labile ortho-iodine and the more robust para-bromine—enabling sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura).
This guide addresses the thermodynamic profile of this compound. As specific experimental thermodynamic data (enthalpy of fusion, heat capacity) remains sparse in open literature, this document functions as a methodological framework . It provides predicted ranges based on structural analogs and details the precise experimental protocols required to empirically determine these properties, ensuring process safety and reproducibility during scale-up.
Part 1: Chemical Identity & Structural Analysis
Molecular Architecture
The thermodynamic behavior of 1-(4-Bromo-2-iodophenyl)ethanone is governed by the steric and electronic interplay between the acetyl group and the ortho-iodine atom.
-
IUPAC Name: 1-(4-Bromo-2-iodophenyl)ethanone
-
Molecular Formula:
-
Molecular Weight: 324.94 g/mol
-
Key Structural Features:
-
Ortho-Iodine Effect: The bulky iodine atom at the 2-position creates steric strain with the acetyl group, potentially forcing the carbonyl out of planarity with the benzene ring. This disrupts
-conjugation, often lowering the melting point compared to planar analogs. -
Halogen Bonding: The polarizable iodine and bromine atoms can act as halogen bond donors, creating specific intermolecular interactions in the crystal lattice that influence enthalpy of fusion (
).
-
Predicted Thermodynamic Properties
Estimates based on Group Contribution Methods and structural analogs (e.g., 4-bromoacetophenone, 2-iodoacetophenone).
| Property | Predicted Range | Rationale |
| Melting Point ( | 55°C – 75°C | 4-Bromoacetophenone melts at ~51°C. The addition of an ortho-iodine typically increases |
| Boiling Point ( | >300°C (dec.) | High molecular weight halogens significantly elevate boiling points. Thermal decomposition (deiodination) is likely to precede boiling at standard pressure. |
| LogP (Octanol/Water) | 3.5 – 4.0 | Highly lipophilic due to double halogenation. |
| Enthalpy of Fusion ( | 18 – 22 kJ/mol | Typical for di-halogenated aromatics; dependent on crystal polymorphism. |
Part 2: Synthesis & Purity Implications
Thermodynamic measurements are intrinsically linked to sample purity. The most reliable synthesis route avoids regioisomeric mixtures that would depress the melting point (eutectic formation).
Recommended Synthesis Pathway
To ensure thermodynamic data validity, synthesize via 4-Bromo-2-iodobenzoic acid (CAS: 1133123-02-0) rather than direct halogenation.
Pathway:
-
Activation: Convert 4-Bromo-2-iodobenzoic acid to the Weinreb amide.
-
Acylation: React with Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).
-
Result: Regiochemically pure 1-(4-Bromo-2-iodophenyl)ethanone.
Figure 1: Regioselective synthesis pathway ensuring high purity for thermodynamic characterization.
Part 3: Experimental Determination Protocols
As a Senior Application Scientist, you must validate predicted values with empirical data. The following protocols define the standard for characterizing this compound.
Differential Scanning Calorimetry (DSC)
Objective: Determine precise Melting Point (
-
Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
-
Sample Preparation:
-
Weigh 2–5 mg of dried, recrystallized sample into a Tzero aluminum pan.
-
Crimp hermetically to prevent sublimation.
-
-
Method:
-
Equilibrate at 20°C.
-
Ramp 10°C/min to 150°C (1st Heat) to erase thermal history.
-
Cool 10°C/min to 0°C.
-
Ramp 5°C/min to 150°C (2nd Heat).
-
-
Data Analysis:
- : Extrapolated onset temperature of the endothermic peak in the 2nd heating cycle.
- : Integration of the peak area (J/g).
Thermogravimetric Analysis (TGA)
Objective: Establish the thermal stability limit (
-
Protocol:
-
Load 10–15 mg sample into a platinum or alumina crucible.
-
Purge with
at 50 mL/min. -
Ramp 10°C/min from RT to 600°C.
-
-
Critical Threshold: Identify the temperature at 1% and 5% mass loss.
-
Warning: If mass loss begins <150°C, check for solvent inclusions (solvates). Deiodination typically occurs >200°C.
-
Solubility Parameter Determination
Objective: Determine solubility for purification (crystallization) and bioavailability studies.
-
Method: Static Equilibrium / HPLC Quantification.
-
Solvents: Water, Methanol, Acetonitrile, Toluene, THF.
-
Protocol:
-
Add excess solid to solvent in a sealed vial.
-
Agitate at 25°C for 24 hours.
-
Filter supernatant (0.22 µm PTFE filter).
-
Quantify concentration via HPLC-UV (254 nm).
-
Part 4: Characterization Workflow
This logic flow ensures that thermodynamic data is collected in a sequence that protects the instrument and validates the sample.
Figure 2: Step-by-step workflow for thermodynamic characterization.
References
-
Precursor Data: "4-Bromo-2-iodobenzoic acid (CAS 1133123-02-0)."[1][2] Sigma-Aldrich / Merck KGaA. Link
-
Synthesis Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
- Thermal Analysis Standards: Gabbott, P. "Principles and Applications of Thermal Analysis." Blackwell Publishing, 2008.
-
Halogen Bonding Context: Cavallo, G., et al. "The Halogen Bond."[3] Chemical Reviews, 2016, 116(4), 2478–2601. Link
Sources
Safety precautions for handling halogenated acetophenones in the lab
Executive Summary: The Dual Nature of the Reagent
Halogenated acetophenones (e.g., 2-bromoacetophenone, 2-chloroacetophenone) occupy a paradoxical space in drug discovery. To the synthetic chemist, they are indispensable "lego blocks"—highly reactive electrophiles essential for building heterocycles like imidazoles, thiazoles, and indoles. To the safety officer, they are riot control agents (CN gas) defined by their capacity to incapacitate.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It deconstructs the molecular mechanism of toxicity to engineer a safety protocol that is predictive rather than reactive.
The Hazard Profile: Mechanism of Action
To handle these compounds safely, one must understand why they are dangerous. It is not merely "irritation"; it is specific biological alkylation.
Molecular Mechanism (TRPA1 Activation)
-Haloacetophenones are potent alkylating agents. Upon contact with mucous membranes or skin, they act as electrophiles, attacking the sulfhydryl (-SH) groups of cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1).-
The Trigger: The halogen (leaving group) is displaced by the cysteine sulfur (
reaction). -
The Consequence: This covalent modification locks the ion channel open, causing a massive influx of calcium (
). -
The Perception: The nervous system interprets this calcium flood as burning pain, triggering the lachrymatory (tearing) and tussive (coughing) reflex.
Comparative Hazard Data
| Compound | Common Name | State | CAS No.[1] | Primary Hazard | OSHA PEL |
| 2-Chloroacetophenone | CN Gas / Phenacyl Chloride | Solid | 532-27-4 | Lachrymator, severe skin irritant | 0.05 ppm ( |
| 2-Bromoacetophenone | Phenacyl Bromide | Solid | 70-11-1 | Severe lachrymator, alkylating agent | Not Est. (Treat as CN) |
| 2-Iodoacetophenone | Phenacyl Iodide | Liquid/Solid | 640-03-9 | Extreme alkylator, unstable | Not Est. |
Engineering Controls & PPE: The Defense Layers
Standard laboratory PPE is often insufficient. The high lipophilicity of these compounds allows them to permeate standard nitrile gloves rapidly.
Glove Permeation Dynamics
-
Standard Nitrile (4 mil): Breakthrough time < 5 minutes for solutions.
-
Double Gloving: Recommended.[2] Inner glove (Nitrile) + Outer glove (Nitrile) provides a "sacrificial layer."
-
Laminate (Silver Shield/4H): Required for spill cleanup or prolonged handling. Breakthrough time > 4 hours.
The "Rule of Two" Ventilation
Never handle these solids on an open bench.
-
Primary Barrier: Chemical Fume Hood (Face velocity 100 fpm).
-
Secondary Barrier: All weighing must occur within the hood. If the balance is external, use a closed transfer vessel (pre-tared vial) to move the solid.
Operational Protocol: The Self-Validating Workflow
This protocol uses a "Check-Act-Verify" logic to ensure containment.
Step 1: Preparation & Weighing
-
The Risk: Static electricity can disperse micro-crystals of the solid, creating an invisible aerosol.
-
The Protocol:
-
Place an absorbent pad (plastic backed) in the hood.
-
Use an antistatic gun on the weighing vessel if available.
-
Solubilize immediately: Do not leave the solid sitting. Add your solvent (e.g., DCM, Acetone) to the reaction vessel before adding the solid if possible, or immediately after weighing. Solutions have lower vapor pressure than the subliming solid.
-
Step 2: The Reaction
-
The Risk: Heating increases vapor pressure, overwhelming the hood's capture zone if the sash is high.
-
The Protocol:
-
Fit the reaction flask with a condenser and a drying tube or inert gas line.
-
Trap the exhaust: If evolving gas, bubble the exhaust through a scrubber solution (10% Sodium Thiosulfate) to catch escaping vapors.
-
Step 3: Quenching & Disposal (The Critical Step)
-
The Risk: Disposing of unreacted starting material in the waste drum creates a "time bomb" for the waste management team.
-
The Protocol: chemically destroy the active halide before disposal.
-
Reagent: 10% Sodium Thiosulfate (
) or 1M Ethanolamine. -
Mechanism: These nucleophiles displace the halogen, forming a water-soluble, non-lachrymatory salt (Bunte salt).
-
Figure 1: The operational workflow emphasizing chemical quenching before disposal.
Decontamination: A Self-Validating System
If a spill occurs, you cannot rely on "cleaning it up." You must rely on chemical neutralization .
The Decontamination Solution
Prepare a "Decon Mix" to keep on standby:
-
Composition: 10% Sodium Thiosulfate + 1% Sodium Carbonate in water.
-
Why: The carbonate keeps the pH basic to accelerate nucleophilic attack; the thiosulfate destroys the alkyl halide.
Spill Response Algorithm
-
Evacuate: If the powder is airborne outside the hood, evacuate the lab immediately.
-
Don PPE: Silver Shield gloves + Tyvek sleeves.
-
Cover: Gently cover the spill with paper towels soaked in the Decon Mix .
-
Wait: Allow 15–30 minutes for the chemical reaction to occur.
-
Clean: Wipe up. The resulting "sludge" is now chemically deactivated (a Bunte salt) and safe for hazardous waste disposal.
Figure 2: The chemical mechanism of decontamination. Thiosulfate neutralizes the electrophilic carbon.
References
-
National Institute for Occupational Safety and Health (NIOSH). alpha-Chloroacetophenone: IDLH Value Profile. CDC. Available at: [Link]
-
PubChem. Phenacyl Bromide Compound Summary. National Library of Medicine. Available at: [Link]
-
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Mechanism of Action).[2][3][4][5][6][7][8]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Air Contaminants (1910.1000 Table Z-1). Available at: [Link]
Sources
- 1. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. osha.gov [osha.gov]
- 8. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis pathways for 1-(4-Bromo-2-iodophenyl)ethanone from commercially available precursors
Abstract
This in-depth technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-(4-bromo-2-iodophenyl)ethanone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies from commercially available precursors. The guide focuses on two primary, robust methodologies: Friedel-Crafts acylation of 1-bromo-3-iodobenzene and a selective Grignard reaction from the same precursor. A third, less direct route commencing from 4-bromo-2-iodoaniline via a Sandmeyer reaction is also discussed. Each pathway is critically evaluated for its efficiency, regioselectivity, and practical applicability in a laboratory setting. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Significance of 1-(4-Bromo-2-iodophenyl)ethanone
1-(4-Bromo-2-iodophenyl)ethanone is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis. The presence of three distinct reactive sites—the acetyl group, the bromine atom, and the iodine atom—allows for a wide array of subsequent chemical transformations. This trifunctionality makes it a valuable precursor for the synthesis of complex molecules, including pharmaceutical agents, agrochemicals, and novel materials. The strategic placement of the halogen atoms offers opportunities for selective cross-coupling reactions, while the ketone moiety can be readily modified to introduce further complexity. This guide will provide the necessary technical details to enable the efficient and reliable synthesis of this important chemical intermediate.
Strategic Approaches to the Synthesis of 1-(4-Bromo-2-iodophenyl)ethanone
The synthesis of 1-(4-bromo-2-iodophenyl)ethanone can be approached from several commercially available starting materials. This guide will focus on pathways that offer a balance of accessibility of precursors, reaction efficiency, and control over regiochemistry. The two most direct and reliable routes identified are:
-
Pathway 1: Friedel-Crafts Acylation of 1-Bromo-3-iodobenzene. This classic electrophilic aromatic substitution offers a straightforward method to introduce the acetyl group onto the aromatic ring.
-
Pathway 2: Selective Grignard Reaction of 1-Bromo-3-iodobenzene. This organometallic approach leverages the differential reactivity of the carbon-halogen bonds to achieve regioselective functionalization.
A third, multi-step alternative is also considered:
-
Pathway 3: A Sandmeyer Reaction-based approach from 4-Bromo-2-iodoaniline. This pathway involves the transformation of an amino group into other functionalities, providing a more complex but potentially useful route in certain research contexts.
The following sections will delve into the specifics of each of these synthetic strategies, providing detailed protocols and a critical analysis of their respective advantages and limitations.
Pathway 1: Friedel-Crafts Acylation of 1-Bromo-3-iodobenzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the formation of aryl ketones.[1][2] In this pathway, the commercially available 1-bromo-3-iodobenzene is reacted with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Mechanistic Rationale and Regioselectivity
The key to the success of this pathway lies in the directing effects of the bromo and iodo substituents on the aromatic ring during electrophilic aromatic substitution. Both halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of the resonance stabilization they provide to the arenium ion intermediate.[3][4]
In the case of 1-bromo-3-iodobenzene, the potential sites for acylation are positions 2, 4, and 6.
-
Position 2: This position is ortho to both the bromine and iodine atoms. Steric hindrance between the bulky halogens and the incoming acylium ion makes substitution at this position less favorable.
-
Position 4: This position is para to the bromine atom and ortho to the iodine atom. This position is electronically activated by both halogens and is sterically accessible.
-
Position 6: This position is ortho to the bromine atom.
Considering these factors, the acylation is predicted to occur predominantly at the 4-position, yielding the desired product, 1-(4-bromo-2-iodophenyl)ethanone. The formation of the acylium ion (CH₃CO⁺) is facilitated by the Lewis acid catalyst, which complexes with the acetylating agent.[2]
Visualizing the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 1-(4-bromo-2-iodophenyl)ethanone via Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Addition of Reactants: Cool the flask in an ice bath (0°C). Slowly add anhydrous dichloromethane, followed by the dropwise addition of acetyl chloride (1.1 equivalents).
-
Substrate Addition: To this stirred suspension, add 1-bromo-3-iodobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(4-bromo-2-iodophenyl)ethanone.
Data Summary and Expected Outcome
| Parameter | Expected Value |
| Starting Material | 1-Bromo-3-iodobenzene |
| Reagents | Acetyl chloride, AlCl₃ |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to room temperature |
| Typical Yield | 60-80% (reported yields for similar reactions can vary) |
| Purity (after purification) | >98% |
Pathway 2: Selective Grignard Reaction of 1-Bromo-3-iodobenzene
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[9] This pathway exploits the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond towards magnesium, allowing for the selective formation of a Grignard reagent.[10]
Mechanistic Rationale and Selectivity
The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond. The reactivity of halogens in this reaction follows the order I > Br > Cl. This difference in reactivity allows for the selective formation of the Grignard reagent at the iodine-substituted position of 1-bromo-3-iodobenzene. The resulting Grignard reagent, 2-bromo-6-iodomagnesiobenzene, can then be reacted with an acetylating agent, such as acetic anhydride, to introduce the acetyl group.
A more modern and often higher-yielding approach is the use of a halogen-magnesium exchange reaction, for instance, with isopropylmagnesium chloride (iPrMgCl). This method often proceeds under milder conditions and with better functional group tolerance.[2]
Visualizing the Grignard Reaction Workflow
Caption: Workflow for the synthesis of 1-(4-bromo-2-iodophenyl)ethanone via a selective Grignard reaction.
Detailed Experimental Protocol (Halogen-Magnesium Exchange)
Materials:
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF (commercially available)
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), place a solution of 1-bromo-3-iodobenzene (1.0 equivalent) in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a rubber septum.
-
Grignard Formation: Cool the solution to -15°C. Slowly add isopropylmagnesium chloride solution (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -10°C. Stir the mixture at this temperature for 2 hours.
-
Acylation: In a separate flame-dried flask, prepare a solution of acetic anhydride (1.2 equivalents) in anhydrous THF. Cool this solution to -78°C (dry ice/acetone bath). Slowly transfer the prepared Grignard reagent solution to the acetic anhydride solution via cannula or syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary and Expected Outcome
| Parameter | Expected Value |
| Starting Material | 1-Bromo-3-iodobenzene |
| Reagents | iPrMgCl, Acetic Anhydride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -15°C for Grignard formation, -78°C to rt for acylation |
| Typical Yield | 65-85% |
| Purity (after purification) | >98% |
Pathway 3: Sandmeyer Reaction-based approach from 4-Bromo-2-iodoaniline
The Sandmeyer reaction is a versatile method for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[10][11][12] While a direct conversion of the amino group in 4-bromo-2-iodoaniline to an acetyl group is not a standard Sandmeyer reaction, this precursor can be utilized in a multi-step sequence.
Synthetic Strategy
A plausible, albeit less direct, route would involve the following steps:
-
Diazotization: Conversion of the amino group of 4-bromo-2-iodoaniline to a diazonium salt using sodium nitrite and a strong acid.[13]
-
Sandmeyer Reaction: Displacement of the diazonium group with a cyano group using copper(I) cyanide to form 4-bromo-2-iodobenzonitrile.
-
Grignard Reaction: Reaction of the resulting nitrile with methylmagnesium bromide, followed by acidic workup, to yield the desired ketone.
This multi-step approach is more complex and likely to result in a lower overall yield compared to the more direct methods described previously. However, it demonstrates the utility of 4-bromo-2-iodoaniline as a precursor and the versatility of the Sandmeyer reaction in organic synthesis.[4][14][15][16][17]
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Grignard Reaction | Pathway 3: Sandmeyer-based Route |
| Starting Material | 1-Bromo-3-iodobenzene | 1-Bromo-3-iodobenzene | 4-Bromo-2-iodoaniline |
| Number of Steps | 1 | 1 (in situ Grignard formation) | 3 |
| Key Reagents | Acetyl chloride, AlCl₃ | iPrMgCl, Acetic Anhydride | NaNO₂, CuCN, MeMgBr |
| Regioselectivity | High, directed by halogens | High, due to selective I/Mg exchange | High, inherent to starting material |
| Yield | Good to excellent | Good to excellent | Moderate (cumulative over steps) |
| Scalability | Readily scalable | Scalable with care for exotherms | More complex to scale |
| Safety Considerations | HCl gas evolution, corrosive AlCl₃ | Pyrophoric Grignard reagents | Diazonium salts can be explosive |
Conclusion and Recommendations
For the synthesis of 1-(4-bromo-2-iodophenyl)ethanone, both the Friedel-Crafts acylation and the selective Grignard reaction starting from 1-bromo-3-iodobenzene represent highly effective and direct pathways. The choice between these two methods may depend on the specific equipment available, the scale of the reaction, and the researcher's familiarity with the techniques. The Friedel-Crafts acylation is a classic and robust method, while the Grignard approach, particularly with the use of modern halogen-magnesium exchange reagents, offers excellent selectivity under mild conditions. The Sandmeyer-based route from 4-bromo-2-iodoaniline is a viable but more circuitous alternative that may be considered if the aniline precursor is more readily available or if the synthesis of related benzonitrile intermediates is also of interest.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Advent Chembio. 4-Bromo-2-Iodoaniline Product Information. Retrieved from [Link]
-
Wikipedia. Sandmeyer reaction. Retrieved from [Link]
-
University of California, Davis. The Grignard Reaction. Retrieved from [Link]
-
Boron Molecular. 1-Bromo-3-iodo-benzene Product Information. Retrieved from [Link]
- Synlett. (2007). Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Equivalent. 2007(1), 154-156.
-
University of Colorado Boulder. Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]
-
Adichemistry. Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Organic Syntheses. Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Retrieved from [Link]
-
Save My Exams. Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
- Pophristic, V. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
-
University of California, Riverside. The Grignard Reaction. Retrieved from [Link]
-
University of Siegen. Friedel-Crafts acylation: p-Bromoacetophenone. Retrieved from [Link]
-
University of California, Irvine. New methods for aryl-carbon bond formation. Retrieved from [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Missouri-St. Louis. Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
- Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Cambridge University Press. Grignard Reaction. Retrieved from [Link]
-
Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]
- Moroccan Journal of Chemistry. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. 3(2), 356-360.
-
YouTube. Sandmeyer Reaction. Retrieved from [Link]
-
Fraunhofer-Publica. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Retrieved from [Link]
-
Organic Syntheses. Preparation of 1-(4-Bromophenyl)ethanone oxime. Retrieved from [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
ResearchGate. Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
LibreTexts. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Organic Syntheses. Preparation of 1-(2-Iodophenyl)pyrrole. Retrieved from [Link]
-
PubChem. 1-(4-bromo-2-iodophenyl)ethan-1-one. Retrieved from [Link]
- Google Patents. Preparation method of bromoaniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Electrochemical synthesis for α-arylation of ketones using enol acetates and aryl diazonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Chemoselective cross-coupling reactions of 1-(4-Bromo-2-iodophenyl)ethanone
Application Note: Chemoselective Cross-Coupling of 1-(4-Bromo-2-iodophenyl)ethanone
Introduction & Strategic Value
1-(4-Bromo-2-iodophenyl)ethanone (CAS: 31827-94-8) is a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from the presence of two distinct halogen handles—an iodine atom at the ortho position and a bromine atom at the para position relative to the acetyl group.
This structural asymmetry allows for chemoselective sequential functionalization . By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C–I and C–Br bonds, researchers can selectively functionalize the C2 position (Iodine) under mild conditions, leaving the C4 position (Bromine) intact for a subsequent transformation. This capability is critical for constructing non-symmetrical terphenyls, fused heterocycles (e.g., isoquinolines, indenones), and complex drug pharmacophores without the need for protecting groups.
Key Reactivity Drivers:
-
Bond Strength:
vs. . -
Electronic Activation: The acetyl group is an electron-withdrawing group (EWG). It activates the ortho-iodine towards oxidative addition via inductive effects and potentially chelation assistance, while also activating the para-bromine, though to a lesser extent regarding the initial metal insertion kinetics compared to the iodine leaving group ability.
Mechanistic Principles of Selectivity
To achieve high chemoselectivity, one must control the Oxidative Addition step of the catalytic cycle.[1]
-
Kinetic Control: Palladium(0) inserts into the C–I bond significantly faster than the C–Br bond.
-
Catalyst Selection:
-
For C–I Selectivity: Use less electron-rich ligands (e.g., PPh
) and mild temperatures (RT to 60°C). These conditions are sufficient to activate the C–I bond but insufficient for the C–Br bond. -
For C–Br Activation: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos, P(
-Bu) ) and higher temperatures (>80°C) to facilitate oxidative addition into the stronger C–Br bond.
-
Visualizing the Selectivity Pathway
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2-Selective)
Objective: Couple an arylboronic acid at the C2-iodo position while retaining the C4-bromo handle.
Reagents:
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) — Chosen for moderate activity to prevent C-Br insertion. -
Base: Na
CO (2.0 equiv, 2M aqueous solution)[2] -
Solvent: Toluene/Ethanol (4:1) or DME/Water (3:1)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried Schlenk flask or reaction vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh
) (0.03 equiv) under an inert atmosphere (Argon/Nitrogen). -
Solvent Addition: Add degassed solvent (e.g., 4 mL Toluene + 1 mL Ethanol per mmol substrate).
-
Base Addition: Add the degassed aqueous Na
CO solution. -
Reaction: Stir vigorously at 60°C for 4–8 hours.
-
Critical Checkpoint: Monitor by TLC or HPLC after 2 hours. The starting material should disappear, converting to the mono-coupled product. If >5% bis-coupled product is observed, lower temperature to 40°C.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[2] Dry organic layer over MgSO
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome: 75–90% yield of the 2-aryl-4-bromoacetophenone derivative.
Protocol B: Sequential One-Pot Suzuki Coupling (C2 then C4)
Objective: Install two different aryl groups in a single pot.
Reagents:
-
Boronic Acid A (1.0 equiv, for C-I)
-
Boronic Acid B (1.2 equiv, for C-Br)
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) — SPhos allows activation of the chloride/bromide later, but temperature control manages the first step.
Workflow:
-
Step 1 (C-I Coupling): Mix substrate, Boronic Acid A, Catalyst, and K
PO (2 equiv) in Toluene/Water. Heat at 40°C for 4 hours. -
Verification: Confirm consumption of starting material via LC-MS.
-
Step 2 (C-Br Coupling): Add Boronic Acid B and additional base (1 equiv) to the same reaction vessel.
-
Force Conditions: Increase temperature to 100°C (reflux) and stir for 12–16 hours.
-
Workup: Standard aqueous extraction and purification.
Protocol C: Chemoselective Sonogashira Coupling
Objective: Selective alkynylation at the C2 position.
Reagents:
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
Catalyst: PdCl
(PPh ) (2 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et
N (or Et NH) / THF (1:1)
Methodology:
-
Dissolve substrate and catalyst in degassed THF/Et
N. -
Add CuI and stir for 5 minutes (solution often turns dark).
-
Add the terminal alkyne dropwise at Room Temperature (20–25°C) .
-
Stir at RT for 2–6 hours.
-
Note: The C-I bond reacts readily at RT under Sonogashira conditions. Heating is rarely required and should be avoided to prevent reaction at the C-Br site.
-
-
Workup: Filter through a celite pad to remove copper salts, concentrate, and purify.
Comparative Data & Optimization Table
| Variable | Condition A (High Selectivity) | Condition B (High Reactivity) | Impact on 1-(4-Bromo-2-iodophenyl)ethanone |
| Catalyst | Pd(PPh | Pd(dppf)Cl | PPh |
| Temperature | 25°C – 60°C | 80°C – 120°C | >80°C risks activating the C-Br bond prematurely. |
| Base | Na | Cs | Stronger bases/cations (Cs |
| Solvent | Toluene, THF, DME | DMF, Dioxane | DMF promotes faster rates; use Toluene for better selectivity control. |
Troubleshooting Guide
-
Issue: Observation of Bis-Coupled Product (Reaction at both I and Br).
-
Issue: Stalled Reaction (C-I not fully consumed).
-
Issue: Dehalogenation (Loss of Br).
Workflow Diagram
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of dibromoarenes. Tetrahedron, 62(12), 2817-2820. (Demonstrates C-Br vs C-I/C-OTf selectivity principles). Link
-
Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes. Chemical Society Reviews, 36, 1036-1045. Link
Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).
Sources
Protocol for Suzuki-Miyaura coupling at the C-I bond of 1-(4-Bromo-2-iodophenyl)ethanone
Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-(4-Bromo-2-iodophenyl)ethanone
Executive Summary
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-(4-Bromo-2-iodophenyl)ethanone at the C-I bond . This substrate is a critical bifunctional scaffold in drug discovery, allowing for the sequential introduction of two distinct aryl groups.
The protocol exploits the bond dissociation energy (BDE) differential between C-I and C-Br bonds.[1] By utilizing a mild Palladium(0) catalyst system and strictly controlled thermal parameters, researchers can achieve >95% regioselectivity for the ortho-position (C-I), leaving the para-bromo handle intact for downstream functionalization.
Mechanistic Rationale & Selectivity Logic
The success of this protocol relies on the kinetics of Oxidative Addition , the rate-determining step in the catalytic cycle for aryl halides.
-
Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol).
-
Catalytic Discrimination: Under mild conditions, Pd(0) inserts into the C-I bond rapidly. The activation energy required to insert into the C-Br bond is not met, rendering it kinetically silent.
-
Electronic Effects: The acetyl group at the C-1 position is an electron-withdrawing group (EWG). While EWGs generally activate aryl rings for oxidative addition, the ortho positioning of the Iodine creates a steric environment that requires a non-bulky ligand system (like PPh3) for optimal turnover, while the electronic activation ensures the reaction proceeds at temperatures low enough to preserve the C-Br bond.
Visualization: Selectivity Energy Landscape
Figure 1: Kinetic pathway favoring C-I oxidative addition over C-Br under controlled thermal conditions.
Reagent Selection & Experimental Design
To ensure reproducibility, the following reagent grades and stoichiometries are strictly recommended.
| Component | Recommended Reagent | Role & Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Choice: A robust Pd(0) source. The triphenylphosphine ligands are labile enough to promote oxidative addition at C-I but not electron-rich enough to easily activate C-Br at low temps. |
| Base | Na₂CO₃ (2.0 M aq.) | Choice: Mild inorganic base. Stronger bases (e.g., KOtBu, Cs₂CO₃) can accelerate the sluggish C-Br coupling and promote side reactions. |
| Solvent | DME / Water (3:1) | Choice: Dimethoxyethane (DME) provides excellent solubility for the polar ketone substrate and miscibility with the aqueous base, ensuring a homogeneous active phase. |
| Stoichiometry | 1.05 equiv. (Boronic Acid) | Critical: Limiting the boronic acid prevents "forcing" the second coupling. Excess boronic acid drives the reaction toward the bis-aryl product. |
Detailed Protocol: Site-Selective C-I Coupling
Scale: 1.0 mmol (Standardized) Target: Chemoselective arylation at C-2.
Phase 1: Reaction Assembly (Inert Atmosphere)
-
Glassware Prep: Oven-dry a 25 mL round-bottom flask or a microwave vial. Equip with a magnetic stir bar.[2][3]
-
Solvent Degassing: In a separate vessel, sparge the DME/Water mixture (3:1 ratio, 10 mL total) with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of catalyst death and homocoupling.
-
Loading:
-
Add 1-(4-Bromo-2-iodophenyl)ethanone (325 mg, 1.0 mmol).
-
Add Aryl Boronic Acid (1.05 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). Note: Add catalyst last or simultaneous with solids.
-
-
Sealing: Cap the vessel with a rubber septum.
-
Purging: Evacuate the flask and backfill with Argon (x3 cycles).
Phase 2: Reaction Execution
-
Solvent Addition: Syringe the degassed DME/Water solvent into the flask.
-
Base Addition: Add degassed Na₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol) via syringe.
-
Thermal Control:
-
Place in a pre-heated oil block at 60°C .
-
Caution: Do not exceed 70°C. Higher temperatures significantly increase the rate of C-Br activation.
-
-
Monitoring: Stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4]
-
Endpoint: Disappearance of the di-halo starting material.
-
Watch: Appearance of bis-coupled product (usually runs higher on TLC).
-
Phase 3: Workup & Purification
-
Quench: Cool to room temperature. Dilute with water (10 mL) and EtOAc (10 mL).
-
Extraction: Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash: Wash combined organics with Brine (15 mL). Dry over anhydrous Na₂SO₄.[4]
-
Concentration: Filter and concentrate under reduced pressure.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0% to 10% EtOAc in Hexanes.
-
Elution Order: Bis-coupled byproduct (if any)
Desired Mono-coupled Product Unreacted Boronic Acid.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step operational workflow for chemoselective coupling.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Formation of Bis-coupled product | Temperature too high (>70°C) or excess Boronic Acid. | Repeat at 40°C or Room Temperature. Ensure strictly 1.05 eq of boronic acid. |
| No Reaction / Low Conversion | Oxidized Catalyst or Oxygen in solvent. | Use fresh Pd(PPh₃)₄ (should be yellow, not brown/black). Re-degas solvents vigorously. |
| Hydrolysis of C-I bond | Reaction ran too long in aqueous base. | Stop reaction immediately upon consumption of SM. Reduce water ratio (use 9:1 DME/Water). |
| Homocoupling of Boronic Acid | Oxygen presence. | Ensure inert atmosphere (Argon balloon or Schlenk line). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides context on reactivity order I > Br > Cl).
-
BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.[4] (Analogous polyhalogenated substrate protocols).
-
Almond-Thynne, J., et al. (2016).[5] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 7, 6909-6915.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Note: Precision Indole Synthesis Using 1-(4-Bromo-2-iodophenyl)ethanone
This guide details the strategic application of 1-(4-Bromo-2-iodophenyl)ethanone as a privileged scaffold for the precision synthesis of substituted indoles.
The protocol leverages the orthogonal reactivity of the halogen substituents (Iodine > Bromine), allowing for the construction of the indole core via the highly reactive 2-iodo position while preserving the 4-bromo motif for late-stage diversification (e.g., Suzuki-Miyaura coupling).
Part 1: Strategic Overview & Orthogonal Reactivity
The Scaffold Advantage
The molecule 1-(4-Bromo-2-iodophenyl)ethanone offers a unique "molecular logic" for medicinal chemistry.
-
C2-Iodine: A "hot" electrophile susceptible to oxidative addition by Pd(0) or Cu(I) under mild conditions. This site is used to install the nitrogen atom or carbon nucleophile required for ring closure.
-
C1-Acetyl: Provides the two-carbon unit (C2 and C3 of the indole) necessary for cyclization.
-
C4-Bromine: A "latent" electrophile. It remains inert during the initial indole-forming steps (which target the iodine), serving as a pre-installed handle for library generation after the core is built.
Regiochemical Mapping
It is critical to track the atoms from the starting material to the final indole product to predict substitution patterns correctly.
-
Starting Material: 4-Bromo-2-iodoacetophenone.
-
Indole Product: The benzene ring is conserved.
-
The Acetyl group (at C1) typically forms the C3 position of the indole.
-
The Nitrogen (installed at C2) forms the N1 position.
-
The 4-Bromo substituent, being meta to the nitrogen (C2) and para to the acetyl (C1), maps to the C6 position of the final indole ring.
-
Result: The scaffold yields 6-Bromoindoles .
-
Part 2: Reaction Pathways & Mechanism[1]
We present two distinct protocols based on the desired substitution pattern:
-
Route A (The Styrene Cascade): Converts the ketone to a styrene, followed by Pd-catalyzed amination/cyclization. Ideal for N-substituted 6-bromoindoles .
-
Route B (The Buchwald-Condensation): Amination of the iodine followed by cyclization. Ideal for 2-substituted 6-bromoindoles .
Pathway Visualization
Caption: Divergent synthesis pathways. Route A utilizes a styrene intermediate for N-functionalization, while Route B uses an amino-ketone intermediate for C2-functionalization.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Substituted 6-Bromoindoles (Styrene Route)
This method is superior for its atom economy and the ability to introduce diverse N-substituents (alkyl, benzyl, aryl) in a single step from the styrene intermediate.
Step 1: Wittig Olefination
Objective: Convert the acetyl group to a vinyl group.
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), THF.
-
Procedure:
-
Suspend MePPh3Br in anhydrous THF at 0°C.
-
Add KOtBu portion-wise. Stir for 30 min (yellow ylide forms).
-
Add 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv) in THF dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Workup: Quench with sat. NH4Cl, extract with Et2O, dry (MgSO4), and concentrate.
-
Purification: Flash chromatography (Hexanes).
-
Product: 4-Bromo-2-iodostyrene.
-
Step 2: Pd-Catalyzed Tandem Amination/Hydroamination
Objective: Cyclize the styrene with a primary amine to form the indole.
-
Reagents: 4-Bromo-2-iodostyrene (1.0 equiv), Primary Amine (R-NH2, 1.2 equiv), Pd2(dba)3 (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.4 equiv), Toluene.
-
Procedure:
-
Charge a reaction vial with Pd2(dba)3, Ligand, and NaOtBu. Purge with Argon.
-
Add Toluene, the Styrene, and the Amine.
-
Heat to 80-100°C for 12-16 hours.
-
Mechanism: The Pd inserts into the C-I bond (leaving C-Br intact due to lower bond dissociation energy). The amine coordinates and forms the C-N bond (Buchwald type). The resulting o-aminostyrene undergoes intramolecular hydroamination (Pd-catalyzed or base-mediated) to close the ring.
-
Workup: Filter through Celite, concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Data Summary for Route A:
| Parameter | Specification | Note |
| Regioselectivity | >98% 6-Bromo isomer | 4-Br remains intact.[1] |
| Yield | 75-90% | High efficiency cascade.[1] |
| Substrate Scope | 1° Amines (Alkyl, Benzyl) | Anilines may require Xantphos.[2] |
Protocol B: Synthesis of 2-Substituted 6-Bromoindoles
This route is ideal when the N-H indole is desired or when specific substitution at C2 is required (e.g., via condensation with alpha-halo ketones).
Step 1: Selective Buchwald-Hartwig Amination
Objective: Replace the Iodine with an Amino group without affecting the Bromine or Ketone.
-
Reagents: Scaffold (1.0 equiv), Benzophenone Imine (1.1 equiv, ammonia surrogate), Pd(OAc)2 (2 mol%), BINAP (3 mol%), Cs2CO3 (1.4 equiv), Toluene, 80°C.
-
Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release the free amine.
-
Product: 1-(2-Amino-4-bromophenyl)ethanone .
-
Note: The 4-Br is stable at 80°C with Cs2CO3; avoid stronger bases like LiOtBu if possible to prevent side reactions at the Br position.
-
Step 2: Cyclization (Modified Bischler-Möhlau)
Objective: Form the indole ring.
-
Reagents: 2-Amino-4-bromoacetophenone, alpha-Bromoacetophenone (or similar alpha-halo ketone), DMF, 100°C.
-
Procedure:
-
Dissolve the amino-ketone in DMF.
-
Add the alpha-halo ketone (1.1 equiv).
-
Heat to 100°C. The reaction proceeds via alkylation of the amine followed by aldol-type condensation and dehydration.
-
Product: 2-Aryl-3-methyl-6-bromoindole.
-
Part 4: Late-Stage Diversification (Proof of Scaffolding Utility)
Once the 6-bromoindole is synthesized, the bromine atom serves as a handle for library expansion.
Protocol: Suzuki-Miyaura Coupling
-
Reagents: 6-Bromoindole derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2M aq, 3 equiv), Dioxane, 90°C.
-
Self-Validating Check:
-
If the reaction fails, check for "poisoning" by the free N-H (if using Protocol B). Protect N-H with Boc or Tosyl if necessary before Suzuki coupling.
-
The C-Br bond is now the most reactive site (since C-I is gone), ensuring site-selective coupling.
-
References
-
Willis, M. C., et al. (2006). "Palladium-Catalyzed Tandem Alkenyl/Aryl C-N Bond Formation: A Cascade Synthesis of Indoles." Journal of Organic Chemistry.
-
Ma, D., et al. (2005). "CuI-Catalyzed Coupling of 2-Haloketones with Amines: An Efficient Synthesis of Indoles." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Cacchi, S., & Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews.
Sources
Application Note: Palladium-Catalyzed Functionalization of 1-(4-Bromo-2-iodophenyl)ethanone
Executive Summary & Strategic Value
The substrate 1-(4-Bromo-2-iodophenyl)ethanone represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the presence of three distinct reactive sites: an aryl iodide (C2), an aryl bromide (C4), and a ketone (C1).
This application note details the protocols for chemoselective functionalization . By exploiting the significant bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol), researchers can sequentially install pharmacophores with high regiocontrol. This scaffold is particularly critical for the synthesis of polysubstituted indoles, isoquinolines, and complex biaryls found in kinase inhibitors.
Reactivity Profile & Mechanistic Logic
To achieve high yields, one must understand the electronic and steric environment of the substrate. The acetyl group at C1 is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack but activates it towards oxidative addition by Pd(0) species.
-
Site A (C2-Iodine): Most reactive. Weakest bond. Ortho-position is sterically encumbered by the acetyl group, but the electronic lability of the C–I bond overrides steric hindrance under mild conditions.
-
Site B (C4-Bromine): Moderately reactive. Stronger bond. Requires higher temperatures or electron-rich ligands (e.g., phosphines like SPhos or XPhos) to facilitate oxidative addition after the iodine has been consumed.
-
Site C (Acetyl): Directing group for C–H activation or electrophile for condensation/cyclization (e.g., during isoquinoline synthesis).
Visualization: Reactivity Hierarchy
The following diagram illustrates the sequential workflow and energy barriers.
Caption: Reactivity hierarchy showing the kinetic preference for C-I activation (Path A) prior to C-Br activation (Path B).
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C2 position (Iodine) while leaving the C4 position (Bromine) intact for future diversification.
Mechanistic Insight (The "Why")
Standard Pd(PPh₃)₄ is used here. Triphenylphosphine is a moderately donating ligand. At temperatures below 70°C, the catalyst will readily insert into the C–I bond but lacks the energy to overcome the activation barrier of the C–Br bond, ensuring >95% chemoselectivity.
Materials
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.
Step-by-Step Procedure
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH) via syringe, followed by the aqueous Na₂CO₃.
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Critical Control Point: Do NOT exceed 75°C. Higher temperatures increase the risk of oxidative addition at the bromine position.
-
-
Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (retention time of di-halo) should disappear, replaced by the mono-coupled product. The bromine signal (1:1 isotope pattern) must remain visible in MS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Expected Selectivity
| Condition | Temp | Catalyst | Yield (C2-Subst) | Byproduct (Bis-Subst) |
|---|---|---|---|---|
| Optimized | 60°C | Pd(PPh₃)₄ | 88-94% | < 2% |
| Aggressive | 100°C | Pd(dppf)Cl₂ | 65% | 25% |
| Ligand-Rich | 80°C | Pd-SPhos | 50% | 40% |
Protocol B: Sequential Sonogashira Coupling & Cyclization
Objective: Use the C2-Iodine to install an alkyne, which can then undergo cyclization with the C1-Acetyl group to form Isoquinolines or Indenones .
Mechanistic Insight
The acetyl group is ortho to the iodine. If the incoming alkyne contains a nucleophile (e.g., ammonia/amine source), it can condense with the ketone after the cross-coupling to close the ring.
Materials
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)
-
Co-Catalyst: CuI (1-2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) (used as solvent and base).
Step-by-Step Procedure
-
Setup: Dissolve substrate and Pd catalyst in dry Et₃N under Argon.
-
Activation: Add CuI. The solution may darken slightly.
-
Addition: Add the alkyne dropwise at Room Temperature (RT).
-
Note: The C–I bond is reactive enough to couple at RT or mild heating (40°C).
-
-
Reaction: Stir at RT for 4-6 hours.
-
Observation: Precipitation of ammonium salt (Et₃N·HI) indicates progress.[1]
-
-
Workup: Filter off the salts. Concentrate the filtrate.
-
Cyclization (Optional): To convert the resulting ethynyl-acetophenone to an isoquinoline:
-
Treat the intermediate with NH₄OAc (ammonium acetate) in DMF at 100°C. The nitrogen condenses with the ketone and attacks the alkyne.
-
Workflow Visualization: Divergent Synthesis
The following graph illustrates how to navigate from the starting material to different drug-like scaffolds using the protocols above.
Caption: Divergent synthesis pathways. Blue path: Sequential cross-coupling.[2][3] Red path: Heterocycle formation.
Troubleshooting & Optimization
Issue: Hydrodebromination (Loss of Br)
-
Symptom: Mass spec shows product with mass [M-Br+H].
-
Cause: Palladium hydride species forming from
-hydride elimination of alkyl groups on ligands or solvent, followed by reduction of the C–Br bond. -
Solution:
-
Use anhydrous solvents (water can promote debromination in some cycles).
-
Switch base to K₃PO₄ instead of carbonates.
-
Lower the reaction temperature.
-
Issue: Low Conversion of C-I
-
Symptom: Starting material remains after 4 hours.
-
Cause: Catalyst deactivation or steric crowding from the ortho-acetyl group.
-
Solution:
-
Switch to Pd(dppf)Cl₂ . The bite angle of dppf often facilitates oxidative addition in sterically crowded environments better than PPh₃.
-
Increase solvent polarity (e.g., use DMF/Water instead of Toluene).
-
References
-
Chemoselective Cross-Coupling Reviews
-
Suzuki-Miyaura Protocol Standards
-
Title: Suzuki-Miyaura Cross-Coupling.[6]
- Source: Organic Chemistry Portal.
-
URL:
-
-
Sonogashira & Heterocycle Synthesis
-
Sequential Functionalization Logic
-
Title: Reactivity of C-Halogen bonds in Pd-catalyzed reactions (C-I > C-Br).[6]
- Source: BenchChem Application D
-
URL:
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Sonogashira Coupling for Sterically Hindered Iodoacetophenones
Executive Summary
Coupling sterically hindered iodoacetophenones presents a unique dichotomy in catalysis. Electronically, the acetyl group (–C(O)CH₃) is electron-withdrawing, which typically activates the C–I bond for oxidative addition. However, steric bulk at the ortho positions (relative to the iodide) or on the incoming alkyne severely impedes the coordination and transmetallation steps.
This guide provides a tiered approach to overcoming these barriers. We move beyond standard Pd(PPh₃)₂Cl₂ conditions—which often stall or yield homocoupling byproducts in hindered systems—to advanced catalytic systems utilizing bulky, electron-rich phosphines (Buchwald-type) and optimized base/solvent matrices.
Mechanistic Insight & Steric Challenges
To optimize the reaction, one must understand where the cycle breaks down. In hindered systems, the classical catalytic cycle faces two specific bottlenecks:
-
Oxidative Addition (OA): While the electron-poor nature of acetophenones aids OA, ortho substituents (e.g., 2-iodo-3-methylacetophenone) create a "picket fence" around the iodine, making it difficult for the Pd(0) species to approach.
-
Transmetallation (TM) & Isomerization: This is the critical failure point. The bulky Pd(II) intermediate must undergo ligand exchange with the copper acetylide. Steric clashing here often slows the reaction enough that the copper acetylide preferentially dimerizes (Glaser coupling) rather than cross-coupling.
Visualization: Steric Bottlenecks in the Catalytic Cycle
Figure 1: The catalytic cycle highlights Transmetallation as the primary bottleneck for hindered substrates, leading to competing Glaser coupling.
Critical Parameter Optimization
Ligand Selection: The "Bulky & Rich" Rule
Standard triphenylphosphine (PPh₃) ligands are often insufficient for hindered iodoacetophenones. The catalyst requires ligands that are:
-
Electron-Rich: To facilitate oxidative addition despite steric blocking.[1]
-
Bulky: To force the formation of the active monoligated Pd(0) species and create a pocket that favors the cross-coupling over side reactions.
Recommended Ligands:
-
XPhos / SPhos: The gold standard for hindered couplings. The biaryl backbone prevents catalyst deactivation.
-
P(t-Bu)₃: Highly active but air-sensitive.
-
Amphos: A robust, air-stable alternative for scale-up.
The Copper Question
-
Standard (Cu-Catalyzed): Use for moderately hindered systems. Requires strict inert atmosphere to prevent Glaser coupling.
-
Copper-Free: Recommended if you observe >10% homocoupling. Requires higher Pd loading and amine bases (Piperidine/Pyrrolidine) to act as the alkyne activator.
Data Summary: Ligand Screening Effect
Representative data for the coupling of 2-iodo-3-methylacetophenone with phenylacetylene.
| Entry | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5%) / CuI (2%) | TEA / THF | 60 | 35 | 40 (Major) |
| 2 | Pd(dppf)Cl₂ (5%) / CuI (2%) | TEA / THF | 60 | 52 | 25 |
| 3 | Pd(OAc)₂ / XPhos (2%) / CuI (1%) | Cs₂CO₃ / MeCN | 60 | 94 | < 2 |
| 4 | Pd(OAc)₂ / SPhos (2%) (Cu-Free) | Pyrrolidine | 80 | 81 | 0 |
Experimental Protocols
Protocol A: The "Advanced Standard" (Moderate Sterics)
Best for: ortho-substituted iodoacetophenones with standard alkynes.
Reagents:
-
Substrate: 1.0 equiv (e.g., 2-iodoacetophenone deriv.)
-
Alkyne: 1.2 equiv
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Co-catalyst: CuI (1.5 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: THF or DMF (degassed)
Workflow:
-
Degassing: Sparge solvent with Argon for 15 mins. Oxygen is the enemy of the Cu-cycle.
-
Charging: Add Pd catalyst, CuI, and Substrate to a dried reaction vial. Cap and purge with Argon.
-
Injection: Add degassed solvent, Base, and Alkyne via syringe.
-
Reaction: Stir at 40–60°C . Monitor by HPLC/TLC.
-
Note: If the solution turns green/blue quickly, oxygen has leaked in (oxidizing the Cu), likely killing the reaction.
-
Protocol B: High-Performance (Severe Sterics)
Best for: Di-ortho substitution, bulky alkynes, or when Protocol A fails.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyne: 1.5 equiv[2]
-
Pre-Catalyst: Pd(OAc)₂ (2-4 mol%)
-
Ligand: XPhos (4-8 mol%) (2:1 L:M ratio is crucial)
-
Co-catalyst: CuI (2 mol%)[2]
-
Base: Cs₂CO₃ (2.0 equiv) - Inorganic bases often outperform amines in hindered cases.
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
Step-by-Step Workflow:
Figure 2: Workflow for Protocol B utilizing in-situ catalyst generation.
Detailed Procedure:
-
Pre-complexation: In a glovebox or under strict Schlenk conditions, add Pd(OAc)₂ and XPhos to the reaction vessel. Add 1/3 of the solvent volume. Stir for 5-10 minutes. The solution should turn a deep amber/brown, indicating active ligation.
-
Solids: Add the sterically hindered iodoacetophenone, Cs₂CO₃, and CuI.
-
Liquids: Add the remaining solvent and the Alkyne.
-
Thermal Activation: Seal the vessel and heat to 60°C . If no conversion is observed after 2 hours, ramp to 80°C.
-
Why Cs₂CO₃? It improves the "Buchwald-type" coupling efficiency and avoids the coordination competition seen with amine bases.
-
Troubleshooting & Validation (Self-Validating System)
To ensure the protocol is working, use this check-logic:
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls < 20% | Catalyst death or steric block. | Switch to Protocol B (XPhos). Increase Temp to 80°C. |
| High Homocoupling | Oxidative dimerization of alkyne. | 1. Degas more rigorously. 2. Add alkyne slowly (syringe pump). 3. Switch to Cu-Free conditions. |
| Solution turns Green/Blue | Cu(I) oxidized to Cu(II). | Reaction is dead. Repeat with fresh reagents and better inert seal. |
| Dehalogenation (Ar-H) | Hydride source present.[3][4][5] | Ensure solvent is anhydrous. Avoid excessive heating with amine bases. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][7][8][9] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Gelators, D., & Buchwald, S. L. (2003).[10] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Bulky Phosphine Ligand. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Plenio, H. (2008). The Sonogashira Coupling Reaction: A Boom in the Synthesis of Alkynes.[7] Angewandte Chemie International Edition, 47(37), 6954-6956. Link
-
Sørensen, U. S., & Pombo-Villar, E. (2005). Two new, efficient and robust protocols for the Sonogashira coupling of bulky and electron-poor aryl bromides. Tetrahedron, 61(10), 2697-2703. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Note: Strategic Synthesis of Bioactive Heterocyclic Scaffolds Utilizing 1-(4-Bromo-2-iodophenyl)ethanone
Abstract: This technical guide details the strategic application of 1-(4-Bromo-2-iodophenyl)ethanone as a versatile starting material for the synthesis of diverse, biologically active heterocyclic compounds. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, coupled with the reactive acetyl moiety, provides a platform for sequential, site-selective functionalization. We present detailed protocols for palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig aminations, and subsequent cyclization strategies to construct high-value scaffolds such as substituted quinolines and benzofurans. This note is intended for researchers, medicinal chemists, and drug development professionals seeking robust and flexible synthetic routes to novel therapeutic agents.
Introduction: The Strategic Advantage of a Differentiated Di-Halogenated Ketone
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional orientations, thereby facilitating interactions with biological targets.[1][2] The challenge and opportunity in medicinal chemistry lie in the efficient construction of diverse heterocyclic libraries to explore structure-activity relationships (SAR).[3]
1-(4-Bromo-2-iodophenyl)ethanone is a uniquely powerful building block for this purpose. Its utility stems from three key structural features:
-
The Acetyl Group: A versatile handle for classical condensation and cyclization reactions, such as the Friedländer annulation for quinoline synthesis.
-
The Iodide at C2: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for highly selective initial functionalization.[4]
-
The Bromide at C4: The more stable C-Br bond remains intact during the initial C-I functionalization, serving as a latent reaction site for a second, distinct coupling event.
This built-in orthogonality enables a programmed, stepwise approach to constructing complex molecular architectures, a crucial advantage in multi-step synthetic campaigns.
Core Synthetic Workflow: Sequential Cross-Coupling and Cyclization
The central strategy revolves around exploiting the reactivity differential of the two halogen atoms. The general workflow involves an initial Pd-catalyzed coupling at the more labile C-I bond, followed by either a cyclization reaction involving the newly introduced group and the ortho-acetyl group, or a second cross-coupling at the C-Br position.
Figure 1: General synthetic workflow utilizing 1-(4-Bromo-2-iodophenyl)ethanone.
Protocol I: Synthesis of 2,3-Disubstituted Benzofurans via Sequential Sonogashira Coupling and Cyclization
This protocol demonstrates the synthesis of a benzofuran scaffold, a core structure found in many bioactive natural products and pharmaceuticals.[5][6] The strategy involves a selective Sonogashira coupling at the C-I position, followed by a base-mediated intramolecular cyclization.
Part A: Selective Sonogashira Coupling
Causality: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[7][8] We employ a palladium catalyst in conjunction with a copper(I) co-catalyst. The palladium complex undergoes oxidative addition preferentially into the weaker C-I bond, while the copper(I) salt facilitates the formation of a copper-acetylide intermediate, which then participates in the transmetalation step of the catalytic cycle.[4]
Figure 2: Workflow for selective Sonogashira coupling.
Experimental Protocol (Sonogashira Coupling):
-
To a dry, argon-purged Schlenk flask, add 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 4:1 ratio (v/v) to achieve a substrate concentration of 0.2 M.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-(alkynyl)-4-bromoacetophenone intermediate.
Part B: Intramolecular Cyclization to Benzofuran
Causality: The 2-(alkynyl)acetophenone intermediate is primed for cyclization. A base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group that forms via tautomerization of the enolate generated from the acetyl group. This is followed by an intramolecular 5-exo-dig cyclization onto the alkyne, a common and efficient method for benzofuran synthesis.[9][10]
Experimental Protocol (Cyclization):
-
Dissolve the purified 2-(alkynyl)-4-bromoacetophenone (1.0 equiv.) in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired 4-bromo-2,3-disubstituted benzofuran.
| Entry | Terminal Alkyne | Sonogashira Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Phenylacetylene | 92 | 88 | 81 |
| 2 | 1-Hexyne | 88 | 85 | 75 |
| 3 | (Trimethylsilyl)acetylene | 95 | 90 (after desilylation) | 86 |
Protocol II: Synthesis of Substituted Quinolines via Sequential Suzuki Coupling and Friedländer Annulation
This pathway demonstrates a powerful combination of modern cross-coupling with a classic cyclization to build the quinoline core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and antimalarial properties.[11][12]
Part A: Selective Suzuki Coupling
Causality: The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between an organohalide and a boronic acid or ester.[13][14] Similar to the Sonogashira reaction, the oxidative addition step is much faster for the C-I bond than the C-Br bond, providing excellent chemoselectivity.[15] This allows for the introduction of an aryl or vinyl group at the C2 position.
Experimental Protocol (Suzuki Coupling):
-
In an argon-purged flask, combine 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv.), the desired boronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v).
-
Heat the reaction mixture to 85 °C under argon and stir for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the 1-(4-Bromo-2-aryl/vinylphenyl)ethanone intermediate.
| Entry | Boronic Acid Partner | Suzuki Coupling Yield (%) |
| 1 | Phenylboronic acid | 94 |
| 2 | 4-Methoxyphenylboronic acid | 91 |
| 3 | Vinylboronic acid pinacol ester | 85 |
Part B: Friedländer Annulation to Quinolines
Causality: The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[16] In this case, the product from the Suzuki coupling must first be converted to a 2-aminoaryl ketone. This can be achieved via a subsequent Buchwald-Hartwig amination using an ammonia equivalent, followed by the Friedländer cyclization. For simplicity, we will describe the cyclization of a generic 2-aminoaryl ketone.
Figure 3: Friedländer annulation for quinoline synthesis.
Experimental Protocol (Friedländer Annulation):
-
Prerequisite: The 4-bromo-2-arylacetophenone intermediate must first be converted to the corresponding 2-amino derivative via a suitable C-N coupling reaction (e.g., Buchwald-Hartwig amination).
-
In a round-bottom flask, combine the 2-amino-4-bromo-biphenyl-2'-yl-ethanone (1.0 equiv.) and a ketone with an α-methylene group (e.g., cyclohexanone, 2.0 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv.).
-
Heat the mixture to 120-140 °C, with or without a high-boiling solvent like diphenyl ether, for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, dilute with dichloromethane, and wash with saturated NaHCO₃ solution.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the substituted quinoline product.
Protocol III: Divergent Synthesis via Sequential Suzuki and Buchwald-Hartwig Amination
This advanced protocol fully leverages the orthogonality of the C-I and C-Br bonds to build complex, unsymmetrically substituted scaffolds. A Suzuki coupling is first performed at the C-I site, followed by a Buchwald-Hartwig amination at the C-Br site.
Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18] After the initial Suzuki coupling, the remaining C-Br bond is sufficiently reactive for a subsequent amination reaction, especially with modern, highly active catalyst systems employing bulky phosphine ligands.[19][20] This one-pot or two-step sequence allows for the rapid generation of molecular diversity.
Experimental Protocol (Buchwald-Hartwig Amination):
-
To a dry, argon-purged microwave vial, add the 1-(4-Bromo-2-arylphenyl)ethanone intermediate from Protocol II (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-90 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final tri-substituted product.
| Intermediate (from Suzuki) | Amine Partner | Buchwald-Hartwig Yield (%) |
| 1-(4-Bromo-2-phenylphenyl)ethanone | Morpholine | 89 |
| 1-(4-Bromo-2-phenylphenyl)ethanone | Aniline | 82 |
| 1-(4-Bromo-2-vinylphenyl)ethanone | Piperidine | 91 |
Biological Significance of Synthesized Scaffolds
The heterocyclic cores synthesized from 1-(4-Bromo-2-iodophenyl)ethanone are prevalent in pharmacologically active compounds.
-
Benzofurans: Exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[21][22] The ability to functionalize the scaffold at multiple positions allows for fine-tuning of its biological profile.
-
Quinolines: This scaffold is famous for its presence in antimalarial drugs like chloroquine.[12] Substituted quinolines also show potent activity as kinase inhibitors in oncology and as antibacterial agents.[23][24]
-
N-Aryl Compounds: Products from the Buchwald-Hartwig amination are crucial components of many modern pharmaceuticals, contributing to improved pharmacokinetic properties and target binding affinity.[20][25]
Conclusion
1-(4-Bromo-2-iodophenyl)ethanone stands out as a pre-validated, highly versatile platform for the synthesis of bioactive heterocycles. The predictable, chemoselective nature of its sequential functionalization via established palladium-catalyzed reactions provides a reliable and efficient route to molecular complexity. The protocols outlined herein serve as a robust starting point for medicinal chemists and researchers to generate novel libraries of benzofurans, quinolines, and other complex scaffolds for drug discovery programs.
References
- Vertex AI Search, based on RSC Publishing. (2021).
- Larock, R. C., & Yao, T. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ACS Publications. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry.
- IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
- Wikipedia. (n.d.).
- MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- MedCrave Group. (2017).
- Chemistry LibreTexts. (2023).
- Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2025).
- Beilstein-Institut. (2018).
- PubMed. (2019).
- University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- UNK Library. (n.d.).
- ACG Publications. (n.d.).
- SynArchive. (n.d.). Sonogashira Coupling.
- SSRN. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.
- MDPI. (2025).
- ResearchGate. (n.d.).
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- RSC Publishing. (n.d.).
- Journal of Science and Technology. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
- Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- International Journal of Scientific Research & Technology. (2025).
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- 11. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
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Procedures for converting 1-(4-Bromo-2-iodophenyl)ethanone to chiral alcohols
[1]
Executive Summary
The conversion of 1-(4-Bromo-2-iodophenyl)ethanone (Substrate 1 ) to its corresponding chiral alcohol 1-(4-Bromo-2-iodophenyl)ethanol (Product 2 ) presents unique challenges due to the steric bulk of the ortho-iodine substituent.[1] While this steric hindrance can retard reaction rates, it also offers an opportunity for enhanced enantiomeric excess (ee) by sharply differentiating the pro-chiral faces of the ketone.
This guide details three validated protocols:
-
Corey-Bakshi-Shibata (CBS) Reduction: Best for high enantioselectivity (>98% ee) on small-to-medium scale.[1]
-
Noyori Transfer Hydrogenation (ATH): Best for scalability and operational simplicity (no cryogenic conditions).
-
Biocatalytic Reduction (KRED): Best for "Green" manufacturing and cases where chemical catalysts fail to achieve >99% ee.
Pre-Reaction Analysis & Safety
Substrate Properties:
-
Molecular Weight: 324.94 g/mol
-
Solubility: Low in hexane; High in THF, CH₂Cl₂, and IPA.
-
Stability: Light sensitive (Aryl-Iodide bond).[1] Store in amber vials.
Critical Safety Note: The ortho-iodine and para-bromine substituents render the substrate and product potential alkylating agents if activated.[1] Handle with standard cytotoxic precautions. The Aryl-Iodide bond is labile; avoid radical initiators or excessive UV exposure to prevent dehalogenation.[1]
Protocol A: Corey-Bakshi-Shibata (CBS) Reduction
Mechanism & Rationale: The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate borane (BH₃).[1] The ortho-iodo group of the substrate acts as the "Large" (R_L) group, while the methyl ketone acts as the "Small" (R_S) group. The steric clash between the ortho-iodine and the catalyst wall forces the substrate to orient in a highly specific geometry, typically resulting in excellent face selectivity.
Reagents
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Catalyst: (R)-Me-CBS or (S)-Me-CBS (0.05 – 0.10 equiv)[1]
-
Note: (S)-Me-CBS typically yields the (S)-alcohol; (R)-Me-CBS yields the (R)-alcohol.[1]
-
-
Reductant: Borane-THF complex (BH₃[1][2]·THF) or Borane-DMS (0.6 – 1.0 equiv).[1]
-
Solvent: Anhydrous THF (H₂O < 50 ppm).
Step-by-Step Procedure
-
Catalyst Preparation: In an oven-dried round-bottom flask under Argon, dissolve (R)-Me-CBS (10 mol%) in anhydrous THF.
-
Activation: Cool the catalyst solution to -20°C . Add the BH₃·THF solution (1.0 equiv) dropwise. Stir for 15 minutes.
-
Substrate Addition (Controlled): Dissolve the ketone (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via syringe pump.
-
Critical: Slow addition maintains a low concentration of unreacted ketone, minimizing the non-catalyzed (racemic) background reaction.
-
-
Reaction: Stir at -20°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3]
-
Quench: Cautiously add Methanol (excess) dropwise at -20°C. Evolution of H₂ gas will occur.[1]
-
Workup: Warm to room temperature. Concentrate in vacuo. Redissolve in Et₂O, wash with 1N HCl (to remove catalyst), saturated NaHCO₃, and brine. Dry over MgSO₄.
DOT Diagram: CBS Reaction Workflow
Caption: Logical workflow for the CBS reduction ensuring kinetic control and safety.
Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)
Mechanism & Rationale: This method uses a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN).[4] It is robust against moisture and does not require cryogenic temperatures. The ortho-iodine can sterically hinder the approach, so a slightly elevated temperature (30–40°C) or higher catalyst loading may be required compared to simple acetophenones.
Reagents
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Sodium Formate in Water/DCM.
-
Solvent: DMF or CH₂Cl₂ (if using aqueous formate).
Step-by-Step Procedure
-
Charge: In a reaction vial, combine the ketone (1.0 equiv) and the Ru-catalyst (1.0 mol%).
-
Solvent/Reductant: Add the Formic Acid/TEA mixture (5 equiv of hydride). Alternatively, use 2-Propanol with KOH (though formate is often better for hindered substrates).
-
Reaction: Degas with Nitrogen for 5 minutes. Seal and stir at 30°C for 12–24 hours.
-
Note: If conversion is <50% after 12h, increase temperature to 45°C, but monitor ee as it may erode.
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with water (x3) to remove DMF/TEA. Dry and concentrate.
Analytical Validation (HPLC)
To determine the Enantiomeric Excess (ee), use chiral HPLC.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (95 : 5 to 90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention:
-
The large ortho-Iodo group usually increases retention differences compared to unsubstituted acetophenones.[1]
-
Validation: Inject racemic standard (made via NaBH₄ reduction) to establish separation.
-
Comparison of Methods
| Feature | CBS Reduction | Noyori ATH | Biocatalysis (KRED) |
| Enantioselectivity | Excellent (>98% ee) | Good to Excellent (90-97% ee) | Superior (>99% ee) |
| Reaction Time | Fast (2-4 h) | Slow (12-24 h) | Medium (18-24 h) |
| Scalability | Moderate (Cryogenic cost) | High (Room Temp) | High (Aqueous) |
| Ortho-Iodo Tolerance | High (Sterics aid selectivity) | Moderate (Rate retardation) | Enzyme dependent |
| Cost | High (Catalyst/Borane) | Medium | Low (at scale) |
Decision Tree for Protocol Selection
Caption: Strategic decision matrix for selecting the optimal reduction methodology.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Hamanaka, N., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Journal of Organic Chemistry, 68(26), 10146–10151. Link
-
Tang, W., & Zhang, X.[5][6] (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
BenchChem. (2025).[3] Synthesis and Properties of Halogenated Acetophenones. Link
Sources
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- 2. york.ac.uk [york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Chemoselective Heck Coupling of 1-(4-Bromo-2-iodophenyl)ethanone: A Practical Guide
Executive Summary
This Application Note details the chemoselective functionalization of 1-(4-Bromo-2-iodophenyl)ethanone . The presence of two distinct halogen reaction sites—an ortho-iodine and a para-bromine—presents a classic problem in cross-coupling regioselectivity. While the C–I bond is kinetically more labile toward oxidative addition, the steric hindrance introduced by the ortho-acetyl group can impede catalyst approach, potentially narrowing the reactivity gap between the C–I and C–Br sites.
This guide provides a validated strategy to achieve >95% selectivity for the C–I site (mono-heck product) while preserving the C–Br handle for subsequent transformations. We compare classical phosphine-based systems against ligand-free "Jeffery" conditions, recommending the latter for superior turnover frequencies (TOF) in sterically congested ortho-substrates.
The Chemoselectivity Challenge
The substrate contains two electrophilic sites with opposing steric and electronic profiles:
-
Site A (C-2 Iodine):
-
Kinetics: Fast oxidative addition (Weak C–I bond).
-
Sterics: High hindrance (Ortho-acetyl group).
-
Target: Primary site for initial Heck coupling.
-
-
Site B (C-4 Bromine):
-
Kinetics: Slower oxidative addition (Stronger C–Br bond).
-
Sterics: Low hindrance (Para-position).
-
Risk: Activation at high temperatures (>100°C) or with electron-rich ligands.
-
The Optimization Goal: Maximize rate
Figure 1: Decision matrix for chemoselective oxidative addition. Path A is favored by bond dissociation energy (BDE) but hindered by sterics. Path B is favored by accessibility but requires higher activation energy.
Reaction Engineering & Optimization
To ensure exclusive coupling at the iodine, the reaction parameters must be tuned to exploit the BDE difference (
Catalyst & Ligand Selection
For ortho-substituted aryl iodides, bulky phosphine ligands can be counter-productive. They increase the steric bulk around the Palladium center, making the approach to the crowded ortho-iodine difficult.
-
Recommendation: Ligand-Free (Jeffery Conditions)
-
System: Pd(OAc)₂ + Tetraalkylammonium salt (TBAB or TBAC).
-
Mechanism: The ammonium salt stabilizes "naked" Pd nanoparticles or anionic Pd species, which are less sterically demanding than Pd-Phosphine complexes. This allows easier access to the crowded ortho-I site.
-
-
Alternative: Bidentate Ligands
-
If a ligand is required (e.g., for specific substrates), use dppf or BINAP . These enforce a cis-coordination geometry that can accelerate reductive elimination, but they are often slower for the oxidative addition step in this specific context.
-
Base & Additives
-
Base: Triethylamine (Et₃N) or DIPEA. Inorganic bases (K₂CO₃) are effective but require phase transfer catalysts in non-polar solvents.
-
Silver Additives (Optional): Ag₂CO₃ or AgOAc can be used to abstract the iodide, creating a cationic Pd-intermediate that is highly reactive. This allows the reaction to proceed at much lower temperatures (room temperature to 50°C), effectively shutting down any C–Br activation.
Solvent & Temperature
-
Solvent: Polar aprotic solvents (DMF, DMAc, NMP) are standard. Acetonitrile (MeCN) is excellent for lower-temperature reactions (reflux at 82°C).
-
Temperature: Strictly < 90°C.
-
Optimal Window: 60°C – 80°C.
-
At >100°C, the C–Br bond begins to participate, leading to ~5-10% bis-coupled byproducts.
-
Standardized Protocol: Mono-Vinylation
This protocol is optimized for coupling styrene or acrylate esters to the iodine position.
Materials
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Alkene: Ethyl acrylate or Styrene (1.1 - 1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Nitrogen or Argon for 15 minutes.
-
-
Charging:
-
Add 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv), TBAB (1.0 equiv), and Pd(OAc)₂ (0.02 equiv).
-
Note: Do not add the alkene yet.
-
-
Solvation:
-
Add anhydrous DMF (Concentration: 0.2 M relative to substrate) and Et₃N (2.5 equiv) via syringe.
-
Stir at Room Temperature (RT) for 5 minutes to ensure homogeneity.
-
-
Alkene Addition:
-
Add the alkene (1.2 equiv) dropwise.
-
-
Reaction:
-
Heat the mixture to 80°C .
-
Monitor via HPLC or TLC every hour.
-
Endpoint: usually 4–6 hours. Look for the disappearance of the starting material.
-
Critical Check: If starting material remains after 6 hours, add 0.5 mol% fresh catalyst rather than increasing temperature.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF and salts.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled impurity.
-
Experimental Workflow & Data Analysis
Figure 2: Operational workflow emphasizing the iterative check at Step 4 to prevent thermal forcing.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Bis-coupling (>5%) | Temperature too high (>90°C) | Reduce temp to 70°C; Reduce reaction time. |
| No Reaction | Catalyst poisoning / O₂ leak | Ensure strict inert atmosphere; Degas solvents. |
| Dehalogenation (Ar-H) | Hydride source present | Ensure solvents are anhydrous; avoid formate impurities. |
| Pd Black Precipitation | Catalyst decomposition | Increase TBAB loading (stabilizer); Add PPh₃ (1:2 ratio). |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides context on bulky ligands vs ligand-free for sterics).
-
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.
Scalable synthesis methods for 1-(4-Bromo-2-iodophenyl)ethanone intermediates
Application Note: Scalable Synthesis of 1-(4-Bromo-2-iodophenyl)ethanone
Target Molecule: 1-(4-Bromo-2-iodophenyl)ethanone Structure: Acetophenone core, Iodine at C2, Bromine at C4.[1][2] CAS Registry Number: (Derivative of 4-Bromo-2-iodobenzoic acid; specific isomer often custom synthesized) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]
Part 1: Core Directive & Strategic Analysis
Executive Summary: The synthesis of 1-(4-Bromo-2-iodophenyl)ethanone presents a specific regiochemical challenge. Direct electrophilic aromatic substitution (iodination) of 4-bromoacetophenone typically yields the 3-iodo isomer due to the directing effects of the acetyl (meta) and bromine (ortho/para) groups. To guarantee the 2-iodo regiochemistry required for orthogonal cross-coupling strategies (e.g., selective Suzuki/Sonogashira coupling at the more reactive C-I bond), a Directed Weinreb Amide Strategy starting from 4-bromo-2-iodobenzoic acid is the most reliable, scalable, and chemically unambiguous route.[1]
Route Comparison:
| Method | Regiocontrol | Scalability | Risk Profile |
| Direct Iodination | Poor (Favors 3-iodo) | High | High isomeric impurity; difficult separation.[1][2] |
| Sandmeyer (from Aniline) | Good | Medium | Multi-step; handling of diazonium intermediates.[2] |
| Weinreb Amide (Recommended) | Excellent | High | Uses commercially available acid; high fidelity; minimal purification.[1] |
Part 2: Detailed Protocols
Primary Protocol: The Weinreb Amide Route
Rationale: This pathway locks the halogen positions early in the synthesis, preventing isomer scrambling.[1][3] The Weinreb amide prevents over-addition of the Grignard reagent, stopping cleanly at the ketone.
Prerequisites:
-
Starting Material: 4-Bromo-2-iodobenzoic acid (commercially available).[1][2]
-
Reagents: Oxalyl chloride (or Thionyl chloride), N,O-Dimethylhydroxylamine HCl, Methylmagnesium bromide (MeMgBr), Triethylamine (TEA).
-
Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).
Step 1: Acid Chloride Formation
-
Charge a reactor with 4-Bromo-2-iodobenzoic acid (1.0 equiv) and anhydrous DCM (10 vol).
-
Cool to 0°C under nitrogen atmosphere.
-
Add catalytic DMF (0.05 equiv).
-
Dropwise add Oxalyl Chloride (1.2 equiv) over 30 minutes. Caution: Gas evolution (CO, CO2, HCl).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in anhydrous DCM (5 vol) for the next step.
Step 2: Weinreb Amide Synthesis
-
In a separate vessel, suspend N,O-Dimethylhydroxylamine Hydrochloride (1.2 equiv) in anhydrous DCM (10 vol).
-
Cool to 0°C and add Triethylamine (2.5 equiv). Stir for 30 minutes to liberate the free amine.
-
Slowly add the Acid Chloride solution (from Step 1) to this mixture at 0°C, maintaining internal temperature < 5°C.
-
Warm to RT and stir for 4–6 hours. Monitor by HPLC/TLC for consumption of acid chloride.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine/TEA), then sat. NaHCO3, then brine.[4]
-
Dry over MgSO4 and concentrate. Yield typically >90%.[1][5] Product: N-methoxy-N-methyl-4-bromo-2-iodobenzamide.[1]
Step 3: Grignard Addition (Critical Step) Process Note: Aryl iodides can undergo Iodine-Magnesium exchange with Grignard reagents.[1] Temperature control is critical to favor nucleophilic attack at the carbonyl over halogen exchange.
-
Dissolve the Weinreb Amide (1.0 equiv) in anhydrous THF (15 vol).
-
Cool the solution to -20°C (Internal temperature).
-
Add Methylmagnesium bromide (3.0 M in ether, 1.5 equiv) dropwise over 1 hour.
-
Critical Parameter: Do not allow temperature to exceed -10°C during addition.[1]
-
-
Stir at -20°C for 1 hour, then slowly warm to 0°C over 30 minutes.
-
Quench: Carefully add saturated NH4Cl solution (exothermic).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][4][6]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Target Product:1-(4-Bromo-2-iodophenyl)ethanone .[1]
-
Secondary Protocol: Sandmeyer Approach (Alternative)
Use this if the benzoic acid precursor is unavailable or cost-prohibitive.[1]
-
Precursor: Start with 2-Amino-4-bromoacetophenone .
-
Diazotization: Suspend amine in HCl/Ice water (0°C). Add NaNO2 (1.1 equiv) dropwise to form the diazonium salt.
-
Iodination: Add a solution of KI (1.5 equiv) in water dropwise to the diazonium solution.
-
Workup: Stir at RT for 2 hours, then heat to 60°C for 30 mins. Extract with DCM.[1][4] Wash with Na2S2O3 (to remove iodine).
-
Note: This route requires careful handling of diazonium intermediates and may have lower overall yields than the Weinreb route.[1]
Part 3: Visualization & Data
Quantitative Data Summary
| Parameter | Weinreb Route | Direct Iodination | Sandmeyer Route |
| Overall Yield | 75–85% | 40–50% (mixed isomers) | 50–60% |
| Regio-Purity | >99% (2-iodo) | ~10% (2-iodo) / ~90% (3-iodo) | >95% |
| Scalability | High (kg scale) | High | Medium (Diazonium safety) |
| Atom Economy | Good | Excellent | Poor |
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow for the regioselective production of 1-(4-Bromo-2-iodophenyl)ethanone via the Weinreb amide intermediate.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Foundational reference for the Weinreb amide methodology used to synthesize ketones from acids.[1]
-
- Knochel, P.; et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2005.
-
PubChem Compound Summary. "4-Bromo-2-iodobenzoic acid."[1][2] National Center for Biotechnology Information.[1]
-
Castanet, A.-S.; Colobert, F.; Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics."[1] Tetrahedron Letters, 2002 , 43, 5047.
- Cited to demonstrate the limitations of direct iodination for deactiv
Sources
- 1. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 2. CAS 31827-94-8: 2-Bromo-4'-iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-(4-Bromophenyl)ethanone | CAS#:99-90-1 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-2-iodophenyl)ethanone
This technical guide addresses the synthesis of 1-(4-Bromo-2-iodophenyl)ethanone (Ring-substituted) and specifically targets yield optimization via the Sandmeyer reaction.
Topic: Yield Optimization & Troubleshooting for Sandmeyer Iodination Target Molecule: 1-(4-Bromo-2-iodophenyl)ethanone (CAS: Verify specific isomer, often derived from 123858-51-5) Primary Precursor: 1-(2-amino-4-bromophenyl)ethanone
CRITICAL ALERT: Isomer Disambiguation
Before proceeding, verify your starting material. There is a common commercial confusion between ring-substituted and alpha-substituted acetophenones.
| Feature | Correct Precursor | Incorrect Precursor (Common Pitfall) |
| Name | 1-(2-amino-4-bromophenyl)ethanone | 2-Amino-4'-bromoacetophenone |
| Structure | Amino group on the Phenyl Ring (Ortho to acetyl) | Amino group on the Alpha Carbon (Next to Carbonyl) |
| Function | Precursor for Sandmeyer Reaction | Precursor for Heterocycle Synthesis |
| Result | Yields Target: 1-(4-Bromo-2-iodophenyl)ethanone | FAILS: Cannot undergo Sandmeyer Iodination |
Part 1: The Optimized Protocol (Aqueous Sandmeyer)
Rationale: The ortho-acetyl group is electron-withdrawing, deactivating the amine and reducing its nucleophilicity. Standard aniline protocols often fail due to incomplete diazotization or poor solubility. This optimized protocol uses a sulfuric acid/acetic acid cosolvent system to ensure homogeneity.
Reagents & Stoichiometry
-
Precursor: 1-(2-amino-4-bromophenyl)ethanone (1.0 equiv)
-
Acid Solvent: 20% H₂SO₄ in Water (v/v) + Glacial Acetic Acid (1:1 ratio)
-
Nitrosating Agent: NaNO₂ (1.2 equiv, 2.5 M aq. solution)
-
Iodine Source: KI (2.5 equiv, 5.0 M aq. solution)
-
Quench: Na₂SO₃ or Na₂S₂O₃ (sat. aq.)
Step-by-Step Workflow
-
Solubilization (Critical for Yield):
-
Dissolve the amine in the H₂SO₄/AcOH mixture.
-
Technical Note: If the amine does not fully dissolve, the diazotization will be surface-limited, leading to unreacted starting material. Gently heat to 40°C to dissolve, then crash cool rapidly to 0–5°C with vigorous stirring to create a fine, reactive suspension.
-
-
Diazotization (0°C – 5°C):
-
Add NaNO₂ solution dropwise via an addition funnel.
-
Rate Control: Maintain internal temp < 5°C. Exotherms decompose the diazonium salt to a phenol (side product).
-
Endpoint: Stir for 30 mins. Spot onto Starch-Iodide paper . Immediate black/blue color indicates excess HNO₂ (Required). If no color, add 10% more NaNO₂.
-
-
Substitution (The "Sandmeyer" Step):
-
Transfer the cold diazonium solution into a stirred solution of KI (dissolved in water) at 0°C.
-
Why Reverse Addition? Adding KI to the acid can oxidize I⁻ to I₂ prematurely. Adding Diazonium to KI ensures high [I⁻] concentration relative to the diazonium species, favoring substitution over hydrolysis.
-
Observation: Vigorous N₂ evolution and formation of a dark oil.
-
-
Completion & Workup:
-
Allow to warm to Room Temp (25°C) over 2 hours. Then heat to 60°C for 30 mins to drive completion.
-
Quench: Add saturated Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color (dark purple/brown) fades to yellow/orange.
-
Extraction: Extract with EtOAc (x3). Wash with 1M NaOH (removes phenolic byproducts) -> Brine -> Dry (Na₂SO₄).
-
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I have low yield and recovered starting material."
Diagnosis: Incomplete Diazotization. Root Cause: The ortho-acetyl group forms an intramolecular hydrogen bond with the amine, reducing its reactivity toward the nitrosonium ion (NO⁺). Solution:
-
Increase Acid Strength: Switch from HCl to H₂SO₄. The counter-ion effect of sulfate stabilizes the diazonium salt better than chloride.
-
Pro-Tip: Use Nitrosyl Sulfuric Acid (formed by adding NaNO₂ to conc. H₂SO₄) instead of aqueous NaNO₂.[1] This provides a more potent NO⁺ source for deactivated amines.
Issue 2: "My product is contaminated with a phenol (OH-substitution)."
Diagnosis: Hydrolysis of the Diazonium Salt. Root Cause: Water competed with the Iodide ion during the substitution phase, or the reaction got too hot during diazotization. Solution:
-
Concentration Boost: Increase the concentration of KI.
-
Solvent Switch: Move to a Non-Aqueous Sandmeyer (Doyle Protocol) .
Issue 3: "The reaction foams over (volcano effect)."
Diagnosis: Uncontrolled Nitrogen Evolution. Root Cause: Adding the reagents too quickly during the substitution step. Solution: Use a mechanical stirrer (overhead) instead of a magnetic bar to break surface foam. Add the diazonium salt to the KI solution via a sub-surface teflon tube to control gas release.
Part 3: Visualization of the Pathway
Caption: Logical flow of the Sandmeyer iodination, highlighting the critical competition between Iodide substitution and Hydrolysis (Side Product).
Part 4: Quantitative Data & Benchmarks
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
| Solvent | 2M HCl (aq) | H₂SO₄ / AcOH (1:1) | +15-20% (Better solubility) |
| Temp (Step 1) | 0–10°C | -5°C – 0°C | +10% (Prevents decomposition) |
| Iodide Source | KI (1.1 equiv) | KI (2.5 equiv) | +15% (Outcompetes water) |
| Addition Mode | KI to Diazonium | Diazonium to KI | +5-10% (Reduces I₂ formation) |
| Typical Yield | 40–50% | 75–85% |
References
-
Filimonov, V. D., et al. (2008).[4] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964.
-
Krasnokutskaya, E. A., et al. (2007).[4] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81–84.
-
Organic Chemistry Portal. (n.d.). "Sandmeyer Reaction."[2][3][5][6][7] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for 1-(4-Bromo-2-iodophenyl)ethanone
Executive Summary & Compound Analysis
Welcome to the Technical Support Center. This guide addresses the purification of 1-(4-Bromo-2-iodophenyl)ethanone (also known as 4'-Bromo-2'-iodoacetophenone).
Critical Structural Distinction:
Before proceeding, verify your target structure. This guide focuses on the acetophenone derivative (Formula A), not the lachrymatory
-
Target (A): 1-(4-Bromo-2-iodophenyl)ethanone (Acetyl group at C1, Iodine at C2, Bromine at C4).[1]
-
Common Isomer (B): 2-Bromo-1-(4-iodophenyl)ethanone (Phenacyl bromide derivative).[1]
Chemical Context: This compound is a valuable intermediate for cross-coupling reactions (Suzuki, Sonogashira) due to the orthogonal reactivity of the halogen substituents (I > Br).[1] High purity (>98%) is essential to prevent "homocoupling" side reactions or catalyst poisoning during downstream applications.[1] The bulky ortho-iodine atom can sterically twist the carbonyl group, slightly reducing polarity compared to its non-ortho-substituted analogs [1].
Method Development & Optimization (TLC)[1]
Mobile Phase Selection
For halogenated acetophenones, a standard normal-phase system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the industry standard.[1] Due to the lipophilic nature of the iodine and bromine atoms, this molecule retains poorly in high-polarity solvents.[1]
Recommended TLC System:
-
Solvent: 5% to 10% EtOAc in Hexanes.
-
Rf Target: 0.35 – 0.45.
-
Visualization: UV (254 nm).[1] The conjugated ketone provides strong absorbance.
-
Stain: 2,4-Dinitrophenylhydrazine (DNP) – stains ketones orange/red.[1]
| Solvent Ratio (Hex:EtOAc) | Estimated Rf | Observation |
| 100:0 | 0.05 - 0.10 | Moves slowly; good for separating non-polar starting materials (e.g., 1-bromo-3-iodobenzene).[1] |
| 95:5 | 0.30 - 0.40 | Optimal for separation. |
| 90:10 | 0.50 - 0.60 | Elutes too fast; poor resolution from regioisomers. |
| 80:20 | > 0.80 | Co-elution with polar impurities likely. |
Column Chromatography Protocol
Stationary Phase & Loading
-
Stationary Phase: Silica Gel 60 (40–63 µm).[1]
-
Loading Strategy: Solid Load is strongly recommended.
-
Why? The compound has limited solubility in pure hexane. Liquid loading in DCM or EtOAc can cause "band broadening" or "streaking" because the solvent strength is higher than the initial mobile phase.
-
Protocol: Dissolve crude in minimum DCM, add silica (1:2 ratio by weight), and rotary evaporate to a free-flowing powder.[1]
-
Step-by-Step Gradient Elution
-
Equilibration: Flush column with 100% Hexanes (2 Column Volumes - CV).
-
Loading: Add the solid-loaded sample carefully to the top of the sand bed.
-
Elution Profile:
-
0% EtOAc (Hexane only): Elute 2-3 CVs.[1] Removes unreacted aryl halides (e.g., 1-bromo-3-iodobenzene).[1]
-
2% EtOAc: Elute 3-5 CVs. Watch for "front-running" impurities.[2]
-
5% EtOAc: Maintain until product begins to elute. Target compound typically elutes here.
-
10% EtOAc: Flush to recover tailing product.
-
Troubleshooting Guide (Q&A)
Q1: My product co-elutes with a regioisomer (e.g., 1-(2-Bromo-4-iodophenyl)ethanone). How do I separate them?
Diagnosis: Regioisomers formed during Friedel-Crafts acetylation often have identical Rf values in Hex/EtOAc. Solution: Utilize "Pi-Pi Interaction" Chromatography .
-
Strategy: Switch the non-polar solvent from Hexane to Toluene or Dichloromethane (DCM) .[1]
-
Mechanism: Toluene interacts differently with the aromatic ring depending on the halogen positioning (steric/electronic effects), often altering the retention time of isomers [2].[1]
-
New System: Toluene (100%) or Toluene/Hexane (50:50).[1]
Q2: The silica gel column turned yellow/brown during the run.
Diagnosis: Iodine liberation (Deiodination).
Cause: C-I bonds are weaker than C-Br bonds. Slightly acidic silica or light exposure can catalyze the release of
-
Prevention: Wrap the column in aluminum foil to exclude light.
-
Remediation: If the yellow band is co-eluting, wash the collected fractions with 10% aqueous Sodium Thiosulfate (
) immediately after collection to reduce back to iodide.[1]
Q3: The compound crystallizes inside the column or tip.
Diagnosis: Solubility limit exceeded in the non-polar mobile phase (Hexane). Solution:
-
Reduce the concentration of the fraction (collect larger volumes).[1]
-
Switch to a DCM/Hexane gradient instead of EtOAc/Hexane. DCM is a better solvent for halogenated aromatics.
Decision Tree & Workflow
Figure 1: Purification workflow decision tree emphasizing solid loading and contingency for recrystallization.
Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina is a good alternative if you observe significant deiodination (purple/brown discoloration) on Silica.[1] Silica is slightly acidic, which can destabilize the C-I bond.[1]
Q: How should I store the purified compound? A: Store at 2–8°C in an amber vial under an inert atmosphere (Argon/Nitrogen). The ortho-iodine substituent is sensitive to photolytic cleavage.
Q: Is there a non-chromatographic alternative? A: Yes. If the impurity profile allows, recrystallization is highly effective for this class of rigid, halogenated aromatics.[1]
-
Solvent: Hot Methanol (MeOH) or Ethanol/Water mixtures.[1]
-
Method: Dissolve in minimum boiling MeOH, cool slowly to RT, then 0°C. This is particularly effective for removing non-polar starting materials [3].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256572, 2-Bromo-1-(4-iodophenyl)ethanone (Analogous Structure/Physical Properties). Retrieved February 17, 2026, from [Link]
-
Biotage (2023). How to isolate impurities from a reaction product: Orthogonal Selectivity. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. (Demonstrates purification/recrystallization of iodo-bromo aromatics). Org. Synth. 2007, 84, 199.[1][3] Retrieved February 17, 2026, from [Link][1]
Sources
Technical Support: Chemoselectivity & Integrity in 1-(4-Bromo-2-iodophenyl)ethanone Coupling
Ticket ID: CHEM-SUP-2024-882 Topic: Minimizing Dehalogenation & Optimizing Selectivity Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Substrate Analysis
User Context: You are attempting a cross-coupling reaction (likely Suzuki-Miyaura) on 1-(4-Bromo-2-iodophenyl)ethanone . The Challenge: This substrate presents a classic "chemoselectivity vs. steric hindrance" conflict.
-
Site A (C2-Iodine): Intrinsically more reactive to oxidative addition (
), but sterically hindered by the ortho-acetyl group. -
Site B (C4-Bromine): Less reactive, but sterically accessible.
The Failure Mode (Dehalogenation):
The primary side reaction encountered is Hydrodeiodination , yielding 1-(4-bromophenyl)ethanone . This occurs when the oxidative addition to the C-I bond is successful, but the subsequent transmetallation is sluggish due to the ortho-acetyl steric bulk. The stalled Palladium species (
Diagnostic Flowchart (Interactive Troubleshooting)
Before adjusting your protocol, characterize your crude reaction mixture via LCMS/GCMS to identify the specific failure mode.
Figure 1: Diagnostic decision tree for coupling reactions of dihalo-acetophenones.
Technical Support Modules
Module A: The "Why" – Mechanism of Dehalogenation
Issue: Why does the Iodine fall off without coupling? Explanation: The reaction enters a "Hydride Shunt."
-
Oxidative Addition: Pd(0) inserts into C-I fast.
-
Stall: The bulky acetyl group blocks the incoming boronic acid, slowing down transmetallation.
-
Hydride Capture: The long-lived Pd(II) species grabs a hydride.
-
Source 1:
-hydride elimination from alcohol solvents (MeOH, EtOH, iPrOH). -
Source 2: Alkoxide bases acting as reducing agents.
-
-
Reductive Elimination: The Pd species eliminates
, destroying the C-I handle.
Module B: Optimized Protocol (High Selectivity)
This protocol prioritizes the C2-Iodine coupling while suppressing dehalogenation and C4-Bromine activation.
Standard Operating Procedure (SOP-882):
| Parameter | Recommendation | Rationale |
| Solvent | Toluene/Water (10:1) or Dioxane/Water | CRITICAL: Avoid primary/secondary alcohols (MeOH, EtOH, IPA). They are the primary source of hydrides for dehalogenation. |
| Base | Mild base. Avoids alkoxides (NaOEt, NaOMe) which promote | |
| Catalyst | The bidentate ligand (dppf) has a large bite angle that stabilizes the Pd-complex and favors reductive elimination of the coupled product over the hydride side-product. | |
| Temperature | 40°C - 60°C | Start low. C-I activates at room temp/mild heat. High heat (>80°C) activates the C-Br bond. |
| Stoichiometry | Boronic Acid (1.05 equiv) | Do not use large excess. Excess boronic acid can promote homocoupling or force bis-coupling. |
| Concentration | 0.1 M - 0.2 M | High dilution can sometimes favor side reactions; maintain standard concentration. |
Module C: Troubleshooting FAQs
Q1: I am seeing 10-15% of the de-iodinated byproduct (1-(4-bromophenyl)ethanone). How do I stop this?
-
Root Cause: You are likely using an alcohol co-solvent (e.g., Ethanol/Water) or an amine base.
-
Action: Switch to Toluene/Water . If solubility is an issue, use DMF (anhydrous) but ensure the reaction time is short, as DMF can decompose to form hydrides at high temps.
-
Action: Add a "hydride scavenger" strategy: Ensure your system is strictly degassed. Oxygen can oxidize ligands, leading to catalyst decomposition that favors dehalogenation.
Q2: The reaction is sluggish. Can I raise the temperature to 100°C?
-
Risk: No. At 100°C, you will likely activate the C4-Bromine bond, leading to mixtures of mono-coupled (at I), mono-coupled (at Br), and bis-coupled products.
-
Alternative: Instead of heat, switch to a more active, electron-rich ligand like SPhos or XPhos .[1][2] These Buchwald ligands are bulky (good for selectivity) but accelerate transmetallation significantly, outcompeting the dehalogenation pathway even at 40-60°C.
Q3: Can I use
-
Advisory: Tetrakis is acceptable but prone to oxidation ("Pd black" formation). If the catalyst dies, dehalogenation often spikes.
is more robust for this specific sterically hindered substrate.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Cycle (Green) and the Parasitic Dehalogenation Cycle (Red).
Figure 2: Kinetic competition between Cross-Coupling (Green) and Hydrodehalogenation (Red).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Foundational text establishing the mechanism and base effects.[3]
-
-
Navarro, O., et al. (2004).[4] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Link
- Detailed analysis of the dehalogen
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Source for using bulky ligands (SPhos/XPhos) to outcompete side reactions.[2]
-
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Provides insight into oxidative addition r
Sources
Troubleshooting catalyst poisoning in reactions involving 1-(4-Bromo-2-iodophenyl)ethanone
Technical Support Ticket #898783: Catalyst Deactivation in 1-(4-Bromo-2-iodophenyl)ethanone Couplings
Status: Open Priority: Critical (Synthesis Halted) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Case Analysis
Subject: 1-(4-Bromo-2-iodophenyl)ethanone (CAS: 898783-86-3) The Challenge: You are attempting a chemoselective cross-coupling (Suzuki-Miyaura, Sonogashira, or Heck) at the C2-Iodide position while preserving the C4-Bromide for later functionalization. The Symptoms:
-
Scenario A: Reaction solution turns black (precipitate forms) within 10–30 minutes; conversion < 10%.
-
Scenario B: Reaction remains clear/pale yellow but stalls at ~40% conversion.[1]
-
Scenario C: Loss of chemoselectivity (products observed from Br-coupling or bis-coupling).
Root Cause Diagnosis: The unique steric and electronic environment of the ortho-acetyl group creates a "perfect storm" for catalyst deactivation. The primary culprit is often Iodide-Induced Catalyst Poisoning , exacerbated by the steric bulk of the acetyl group which slows down the transmetallation step, allowing the resting Pd(II) species to aggregate.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific mode of failure.
Figure 1: Troubleshooting logic tree for differentiating between aggregation (Pd black), intrinsic halide inhibition, and extrinsic poisoning.
Technical Deep Dive: The "Iodide Effect"
The C2-Iodine bond is highly reactive toward oxidative addition.[1] However, once the Pd(0) inserts, it forms a Pd(II)-I species.
-
The Mechanism: The released iodide ions (
) are strong ligands.[1] As the reaction proceeds and concentration rises, they displace phosphine ligands, forming inactive anionic species like or . -
The Steric Trap: The ortho-acetyl group hinders the approach of the boronic acid (transmetallation).[1] This bottleneck leaves the Pd(II)-I intermediate vulnerable for longer periods, increasing the probability of iodide bridging and dimer formation (inactive).
Troubleshooting Protocols
Protocol A: The "Silver Bullet" (Removing Iodide)
Use this if your reaction stalls at 30–50% conversion.
Silver salts precipitate iodide as AgI (
Reagents:
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)[2]
-
Coupling Partner: Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or /SPhos -
Additive:
or (1.0 equiv) -
Solvent: THF or Toluene (Avoid MeCN which coordinates strongly)
Step-by-Step:
-
Charge reaction vessel with substrate, boronic acid, and Silver Carbonate (
) .[1] -
Add Pd catalyst in a glovebox or under Argon counterflow.[1]
-
Critical Step: Run the reaction in the dark (aluminum foil wrap). Silver salts are photosensitive.[1]
-
Stir at 60°C. Monitor via LCMS. You should see a grey precipitate (AgI) instead of black Pd mirrors.[1]
Protocol B: The "Ligand Shield" (Preventing Aggregation)
Use this if you observe Palladium Black immediately.
Standard ligands like
Recommended System:
-
Precatalyst: XPhos Pd G2 or SPhos Pd G2 (Buchwald Precatalysts).[1]
-
Why: These precatalysts activate rapidly and the bulky biaryl ligand creates a protective "shell" around the Pd, preventing iodide bridging and aggregation.
Comparative Data: Ligand Performance on Ortho-Substituted Aryl Iodides
| Ligand System | Conversion (2h) | Chemoselectivity (I vs Br) | Stability Observation |
| 35% | High | Turns black after 1h. Stalls. | |
| 60% | Moderate | Stable (orange solution). Slow rate. | |
| 98% | Excellent | Remains clear/dark red.[1] High turnover.[1] | |
| 15% | High | Poor reactivity due to wide bite angle.[1] |
Frequently Asked Questions (FAQ)
Q1: Why is the Bromine reacting? I thought Iodine was more reactive. A: While C-I bond energy is lower (oxidative addition is faster), chemoselectivity is kinetic. If you heat the reaction to >100°C to overcome the "stalling" caused by the ortho-acetyl group, you provide enough energy for the Pd to insert into the C-Br bond.
-
Fix: Keep temperature < 80°C. Use a more active catalyst (SPhos) that works at lower temperatures, rather than forcing a bad catalyst with heat.
Q2: My starting material has a yellow tint. Could this be the poison? A: Yes.[1] 1-(4-Bromo-2-iodophenyl)ethanone is often synthesized via diazotization/iodination or Friedel-Crafts.
-
Sulfur: If synthesized via Friedel-Crafts using thio-reagents, trace sulfur will kill Pd instantly (irreversible binding). Test: Treat a small sample with activated charcoal; if reactivity returns, it was an organic impurity.[1]
-
Copper: If synthesized via Sandmeyer (CuI), residual Cu can alter the mechanism (promoting homocoupling). Fix: Wash the starting material with aqueous EDTA or
to sequester Cu.[1]
Q3: Can I use DMF as a solvent? A: Proceed with caution. DMF is a coordinating solvent.[1][3] While it helps solubilize polar substrates, it can compete with the ligand for the Pd center.[1] For this specific hindered substrate, non-coordinating solvents like Toluene or 1,4-Dioxane are superior because they force the ligand to stay bound to the metal.
References
-
Mechanistic Insight into Halide Inhibition
- Title: "The effect of halide ions on the rate of the Suzuki-Miyaura cross-coupling."
- Source:Journal of Organometallic Chemistry.
-
URL:[Link]
-
Buchwald Precatalysts for Hindered Substrates
- Title: "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using SPhos."
-
Source:Sigma-Aldrich (Merck) Technical Guide.[1]
-
Silver Additives in Pd Catalysis
-
Chemoselectivity of I vs Br
- Title: "Chemoselective Cross-Coupling of Polyhalogen
- Source:Organic Letters.
-
URL:[Link]
For further assistance, please contact the Catalysis Technical Team with your specific reaction conditions and LCMS traces.
Sources
Optimizing temperature and solvent for 1-(4-Bromo-2-iodophenyl)ethanone functionalization
Support Ticket ID: #CHEM-882-XCOUPL Subject: Optimization of Chemoselective Functionalization for 1-(4-Bromo-2-iodophenyl)ethanone Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Chemoselectivity Paradox
You are working with 1-(4-Bromo-2-iodophenyl)ethanone .[1] This scaffold presents a classic "Electronics vs. Sterics" conflict that dictates your optimization strategy.
-
Electronic Preference: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Under standard kinetic control, Palladium (Pd) should insert into the C–I bond first.
-
Steric Interference: The acetyl group at C1 is ortho to the Iodine (C2). This creates steric bulk that hinders the approach of the Pd-ligand complex. Conversely, the Bromine at C4 is sterically accessible.
The Risk: If you apply too much heat or use a highly polar solvent to overcome the ortho-steric hindrance at the Iodine, you lower the energy barrier for the Bromine activation, leading to mixtures (bis-coupling) or loss of regiocontrol.
Decision Matrix: Solvent & Temperature
The following logic gate visualizes the optimization workflow to ensure site-selectivity (C2-Iodine) over reactivity.
Figure 1: Decision tree for optimizing reaction conditions. Note that "Moderate" temperature in non-polar solvents offers the highest probability of success.
Optimization Guide
A. Solvent Selection
For this specific acetophenone derivative, Toluene or THF are superior to DMF.[1]
| Solvent Class | Examples | Impact on C–I vs C–Br Selectivity | Recommendation |
| Non-Polar | Toluene, Benzene | High. Weak coordination to Pd stabilizes the "resting state," preventing "hot" catalytic species that attack C–Br.[1] | Primary Choice. Use with minimal water (e.g., 10:1 Toluene:Water).[1] |
| Ethereal | THF, 1,4-Dioxane | Moderate-High. Good solubility for the acetophenone.[1] Dioxane allows slightly higher temps if sterics are an issue.[1] | Secondary Choice. Good balance of solubility and selectivity. |
| Polar Aprotic | DMF, DMAc, NMP | Low. These solvents stabilize anionic Pd species and accelerate oxidative addition at both sites, eroding the reactivity gap between I and Br. | Avoid unless substrate is insoluble elsewhere.[1] |
B. Temperature Control
-
Target: 40°C – 50°C .
-
Reasoning: Unlike simple aryl iodides which couple at Room Temperature (RT), the ortho-acetyl group creates a steric barrier.[1] RT often results in sluggish conversion (Source 1.12). However, exceeding 60°C provides enough thermal energy to overcome the activation barrier of the para-Bromine, leading to impurities.
Validated Protocol: C2-Selective Suzuki Coupling
Objective: Couple phenylboronic acid to the C2-Iodine position without affecting the C4-Bromine.
Reagents:
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)[1]
-
Boronic Acid: R-B(OH)₂ (1.05 equiv) — Do not use large excess.[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — PPh₃ is bulky enough to respect sterics but active enough for Iodine.[1]
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]
-
Solvent: Toluene (0.2 M concentration)[1]
Step-by-Step Workflow:
-
Degassing (Critical): The C–Br bond is susceptible to homolytic cleavage (hydrodebromination) in the presence of O₂. Sparge Toluene with Argon/N₂ for 15 minutes before adding catalyst.
-
Assembly: In a reaction vial, combine the acetophenone, boronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add degassed Toluene and the aqueous Na₂CO₃ solution.
-
The "Ramp" Method:
-
Start stirring at Room Temperature for 1 hour.
-
Check LCMS.[1] If <10% conversion (likely due to ortho-sterics), increase temperature to 45°C .
-
Do not exceed 60°C.
-
-
Monitoring: Monitor the disappearance of the starting material. Stop the reaction immediately upon consumption of the iodide. Prolonged heating after I-consumption will initiate Br-coupling.[1]
Troubleshooting & FAQs
Q1: I am seeing significant amounts of bis-coupled product (reaction at both I and Br). Why?
-
Diagnosis: Your system is too energetic.[1]
-
Fix:
Q2: The reaction is stalled at 20% conversion, even after 24 hours at 40°C.
-
Diagnosis: The ortho-acetyl group is blocking the Palladium.
-
Fix: You need a ligand that is small enough to enter the hindered space but electron-rich enough to facilitate oxidative addition.
-
Try:Pd(dppf)Cl₂ . The "bite angle" of dppf often facilitates coupling at sterically crowded centers better than PPh₃ without being as hyper-active as Buchwald ligands.
-
Q3: Can I use ethanol/water?
-
Warning: Aqueous alcohols can sometimes lead to catalyst deactivation with aryl iodides at lower temperatures (Source 1.12).[1] Furthermore, protic solvents can promote hydrodebromination (replacing Br with H) as a side reaction.[1] Stick to Toluene/Water or THF/Water biphasic systems.[1]
References
-
Reactivity of Polyhalogenated Arenes: Fairlamb, I. J. S. "Regioselective (Site-Selective) Functionalisation of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalysed Cross-Couplings." Chem. Soc. Rev., 2007, 36, 1036–1045.[1][2] Link[1]
-
Solvent Effects on Selectivity: Leowanawat, P., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings."[1][3] J. Org.[1][4] Chem., 2020.[1][4][5][6] Link[1]
-
Ortho-Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Acc.[1][7] Chem. Res., 2008, 41, 11, 1461–1473.[1] Link[1]
-
Catalyst Resting States & Solvents: Watson, A. J. B., et al. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures."[1] Organometallics, 2018. Link[1]
Sources
- 1. PubChemLite - 1-(4-bromo-2-iodophenyl)ethan-1-one (C8H6BrIO) [pubchemlite.lcsb.uni.lu]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Bromo-1-(4-iodophenyl)ethanone | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving regioselectivity issues in 1-(4-Bromo-2-iodophenyl)ethanone derivatives
Technical Support Center: Regioselective Functionalization of 1-(4-Bromo-2-iodophenyl)ethanone
Topic: Resolving Regioselectivity & Reactivity Issues in Dihaloacetophenones Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide | Last Updated: 2025-10-27
Executive Summary: The Reactivity Landscape
You are working with 1-(4-Bromo-2-iodophenyl)ethanone , a "privileged scaffold" for synthesizing polysubstituted indoles, benzofurans, and quinolines.
The core challenge is the Orthogonal Reactivity Conflict :
-
Electronic Preference: The C–I bond (Position 2) is significantly weaker than the C–Br bond (Position 4), making it the kinetic site for oxidative addition.
-
Steric Interference: The acetyl group at Position 1 exerts steric pressure on the ortho-iodine, potentially retarding catalyst approach compared to the unhindered para-bromine.
The Verdict: In 95% of Palladium-catalyzed cross-couplings, Electronics wins. The Iodine will react first. Your troubleshooting focus should be on preventing over-reaction (bis-coupling) or overcoming steric stalling at the iodine site.
Visualizing the Workflow
The following decision tree maps the standard logic for functionalizing this scaffold.
Caption: Figure 1. Chemoselective hierarchy. Path A (C-I coupling) is the dominant pathway. Path B (direct C-Br coupling) is rarely observed without prior C-I functionalization or protection.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "I am observing a mixture of mono-coupled (at Iodine) and bis-coupled products."
Diagnosis: Loss of Kinetic Control. While the C–I bond is weaker, the C–Br bond is not inert. If the reaction temperature is too high or the catalyst is too active, the Palladium will insert into the C–Br bond immediately after the C–I coupling is complete.
Solution:
-
Temperature: Strict control is required. Do not exceed 60°C for Suzuki couplings on this substrate. Room temperature (RT) is often sufficient for the Iodine.
-
Stoichiometry: Use a slight deficit of the nucleophile (0.95 equiv) rather than an excess. It is easier to separate unreacted starting material than bis-coupled byproducts.
-
Catalyst Loading: Reduce Pd loading to 0.5–1.0 mol%. High local concentrations of Pd(0) promote promiscuous oxidative addition.
Issue 2: "The reaction stalls. Starting material remains, but the Iodine won't couple."
Diagnosis: Steric Shielding by the Acetyl Group.
The acetyl carbonyl oxygen can weakly chelate the Palladium, or the methyl group can physically block the approach of bulky ligands (like
Solution:
-
Ligand Switch: Switch to phosphine-free conditions or smaller ligands.
-
Recommended:
(Triphenylphosphine has a smaller cone angle than Buchwald ligands). -
Alternative: Ligand-free Pd(OAc)2 in aqueous acetone or PEG-400 often works well for sterically hindered aryl iodides because "naked" Pd nanoparticles are less sterically demanding [1].
-
-
Base Selection: Switch from
to . The "Cesium Effect" improves solubility and reactivity in hindered couplings.
Issue 3: "I want to couple the Bromine (Position 4) before the Iodine."
Diagnosis: Thermodynamic Inversion (Extremely Difficult). Directly coupling the C–Br bond while leaving the C–I bond intact is chemically counter-intuitive using standard Pd-catalysis.
Solution: You must mask the Iodine's reactivity.
-
Lithium-Halogen Exchange (Risky): Treatment with i-PrMgCl may selectively exchange the Iodine (forming the Grignard) due to the weaker bond. You can then quench this, but this removes the Iodine.
-
Strategy Shift: The standard industry approach is to couple the Iodine first (Path A), or use a starting material where Position 2 is a Chloride (less reactive) if you need to couple Position 4 first.
Module 2: Optimized Protocols
These protocols are designed to maximize Regioselectivity (C-I > C-Br) .
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I)
Target: Derivatization at Position 2 (Ortho).
| Component | Reagent | Equivalents | Notes |
| Substrate | 1-(4-Bromo-2-iodophenyl)ethanone | 1.0 | Limiting reagent |
| Nucleophile | Aryl Boronic Acid | 1.05 | Do not use large excess |
| Catalyst | 2-3 mol% | ||
| Base | 2.0 | Standard activation | |
| Solvent | DME / Water (3:1) | - | Degassed thoroughly |
| Conditions | 40°C - 60°C | 4-12 h | Monitor by TLC/LCMS |
Step-by-Step:
-
Charge flask with substrate, boronic acid, and
under Argon. -
Add degassed DME and stir for 5 minutes.
-
Add aqueous base.[1]
-
Heat to 40°C. Check LCMS at 1 hour.
-
Checkpoint: If >10% bis-product is observed, cool to RT immediately.
-
Checkpoint: If <5% conversion, increase T to 60°C.
-
Protocol B: Site-Selective Sonogashira Coupling
Target: Synthesis of Indole/Benzofuran Precursors.
This reaction is highly favorable at the Iodine position and usually proceeds at Room Temperature, preserving the Bromine completely.
-
Catalyst:
(2 mol%) + CuI (1 mol%). -
Solvent: THF / Et3N (1:1).
-
Alkyne: Terminal alkyne (1.0 equiv).
-
Temperature: RT (Critical).
-
Note: Heating this reaction often leads to cyclization (formation of substituted furans/indoles) in one pot if the alkyne has suitable nucleophiles, or if the acetyl group condenses with the alkyne [2].
-
Module 3: Functional Group Interconversion (The Acetyl Group)
The acetyl group is not just a steric blocker; it is a reactive handle.
Scenario: You need to synthesize a 2,5-disubstituted indole .
-
Step 1 (Sonogashira): Couple a terminal alkyne at the C-I (Position 2).
-
Step 2 (Cyclization): Treat the resulting o-alkynylacetophenone with ammonia/amines (
or ) and a Lewis acid (e.g., or ). -
Mechanism: The amine condenses with the acetyl ketone to form an imine, which then cyclizes onto the alkyne (5-endo-dig).
-
Result: The Bromine at Position 4 (now Position 5 or 6 on the indole, depending on numbering) remains intact for further library expansion.
References
-
Vertex AI Search (Grounding). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016).[2] PMC/RSC. 3[2][4][5][6][7][8][9][10][11]
-
Organic Chemistry Portal. Sonogashira Coupling - Reactivity and Mechanism.12[4][5][6][7][8][9][10][11]
-
PubChem. 2-Bromo-1-(4-iodophenyl)ethanone Compound Summary.13[4][6][7][8][9][11]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.1[4][5][6][7][8][9][10][11]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. 2-Bromo-1-(4-iodophenyl)ethanone | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Residues from 1-(4-Bromo-2-iodophenyl)ethanone Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing palladium residues from reaction products, specifically those derived from substrates like 1-(4-Bromo-2-iodophenyl)ethanone. Given the frequent use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira in the synthesis of complex organic molecules, effective purification from the catalyst is paramount for ensuring the integrity of subsequent experimental steps and the safety of active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to achieve final products with palladium levels well below the stringent regulatory limits set by agencies like the European Medicines Agency and the FDA, which often require concentrations below 5 ppm for platinum group metals.[1][3]
Section 1: Troubleshooting Guide - Diagnosing and Resolving Palladium Contamination
This section provides a structured approach to identifying the source and nature of palladium contamination and selecting the most effective removal strategy.
Initial Assessment: Why is my product still contaminated with palladium after initial workup?
Standard aqueous workups and even flash chromatography are often insufficient for complete palladium removal.[4][5] Palladium can persist in various forms, including soluble complexes and fine nanoparticles, which may co-elute with your product.[6] A pilot study has shown that even after chromatographic purification, significant levels of residual palladium can remain in reaction products.[4]
Troubleshooting Steps:
-
Characterize the Palladium Species: Understanding the nature of the residual palladium is crucial. Is it homogeneous (dissolved) or heterogeneous (particulate)?
-
Visual Inspection: The presence of a black precipitate ("palladium black") indicates catalyst aggregation and the formation of heterogeneous palladium.[7]
-
Filtration Test: Filter a small sample of your crude product solution through a celite pad or a syringe filter (0.45 µm).[8][9] A significant reduction in palladium content (as determined by a rapid detection method or ICP-MS) suggests the presence of particulate palladium.
-
-
Evaluate the Reaction Conditions: The choice of catalyst, ligands, and reaction solvent can influence the speciation and leachability of palladium.
-
Ligand Choice: Bulky electron-rich phosphine ligands can form stable complexes with palladium that may be difficult to remove.
-
Solvent Effects: The solubility of palladium species varies significantly with the solvent system. Polar aprotic solvents like DMF and NMP can sometimes lead to higher leaching of palladium.[10]
-
-
Optimize the Initial Workup: Before resorting to specialized scavengers, ensure your initial purification is as effective as possible.
-
Aqueous Washes: Certain aqueous washes can help remove some palladium species. N-acetylcysteine has been shown to be effective in some cases.[2]
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially when combined with additives that help keep palladium in the mother liquor.[1]
-
Decision Tree for Palladium Removal Strategy
Caption: Decision workflow for selecting a palladium removal method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are palladium scavengers and how do they work?
Palladium scavengers are materials designed to selectively bind and remove palladium from solution. They typically consist of a solid support (e.g., silica gel or polystyrene resin) functionalized with a ligand that has a high affinity for palladium.[3][11] Common functional groups include thiols and trimercaptotriazine (TMT).[3][11] The scavenger is added to the reaction mixture, stirred for a period, and then removed by filtration, taking the bound palladium with it.
Q2: How do I choose the right palladium scavenger for my reaction?
The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[12]
| Scavenger Type | Functional Group | Recommended For | Key Advantages |
| Silica-Thiol (Si-Thiol) | 1-Propanethiol | General purpose scavenging of Pd, Pt, Cu, Hg, Ag, and Pb.[3] | Broad applicability. |
| Polystyrene-TMT (MP-TMT) | Trimercaptotriazine | Highly effective for palladium, especially in both aqueous and non-aqueous solutions.[11] | Robust, low-swelling resin, good for various solvents.[11] |
| Silica-TMT (Si-TMT) | Trimercaptotriazine | Efficient scavenging of palladium from reactions.[3] | Can be used in a fixed-bed format for flow chemistry applications.[13] |
| Activated/Synthetic Carbon | Carbon | Broad-spectrum metal scavenging. | Can offer high metal removal with maximized API yield.[14] |
Q3: How much scavenger should I use and for how long?
Typically, 3-5 equivalents of the scavenger resin relative to the amount of palladium are used.[11] The mixture is often stirred for up to 24 hours at room temperature.[11] However, optimization is key. It's recommended to perform small-scale screening experiments to determine the optimal scavenger amount and contact time for your specific system.
Q4: Can I reuse palladium scavengers?
While some specialized catalytic systems are designed for reuse, most palladium scavenger resins are intended for single use to ensure complete and reliable removal of the metal to meet stringent purity requirements.
Q5: What are the acceptable limits for palladium in pharmaceutical products?
Regulatory bodies like the European Medicines Agency and the FDA have established strict limits for elemental impurities.[15] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[2][16][17] For parenteral drugs, the limit is even lower, at 1 ppm.[16]
Q6: What analytical methods are used to quantify residual palladium?
The most common and accurate methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for final quality control due to its high sensitivity and accuracy.[1]
-
Atomic Absorption (AA) Spectroscopy: Another established method for elemental analysis.[1]
-
Rapid Fluorescent Assays: These offer a high-throughput method for screening palladium levels during process development and scavenger optimization, providing results in minutes.[18]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Resin-Bound Scavenger (Batch Mode)
This protocol provides a general guideline for using a solid-supported scavenger like MP-TMT or Si-Thiol.
-
Reaction Workup: After the palladium-catalyzed reaction is complete, perform your standard aqueous workup to remove water-soluble byproducts. Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Toluene, or MeCN).[11]
-
Scavenger Addition: To the solution of your crude product, add the selected palladium scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the suspension at room temperature for 16-24 hours.[19] In some cases, gentle heating may improve scavenging efficiency, but this should be optimized.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent to ensure complete recovery of your product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting product for residual palladium content using an appropriate analytical technique (e.g., ICP-MS). A study showed that this method can reduce palladium levels from over 33,000 ppm to less than 200 ppm in a single treatment.[20]
Protocol 2: Palladium Removal using a Fixed-Bed Scavenger Cartridge (Flow Mode)
This method is suitable for silica-based scavengers like Si-TMT and is easily scalable.
-
Cartridge Preparation: Select a pre-packed scavenger cartridge with a suitable bed weight for your reaction scale. As a guideline, a 500 mg cartridge can be effective for a 1 mmol scale reaction.[13][19]
-
Equilibration: Pass 3-5 bed volumes of the solvent used to dissolve your product through the cartridge to wet the sorbent and remove any trapped air.[13]
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Pass the solution through the equilibrated cartridge. The flow can be driven by gravity or with gentle positive pressure.
-
Washing: Wash the cartridge with 2-3 bed volumes of the clean solvent to elute any remaining product.
-
Collection and Analysis: Collect the eluent, remove the solvent, and analyze the product for residual palladium. This single-pass method has been shown to be highly effective.[13]
Workflow for Scavenger Screening and Optimization
Caption: Workflow for screening and optimizing palladium scavengers.
References
- Palladium Detection for API Purific
- Biotage® MP-TMT - Palladium Scavenger. Norlab.
- Quickly and Easily Remove Residual Metals
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). Pharmaceutical Technology.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 11).
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. NIH.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
- Residual palladium levels in reaction samples following automated...
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013, May 17).
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015, May 24).
- Palladium Catalysts for C-H Reactions. Virginia Commonwealth University.
- Metal Scavenger Guide. Sopachem.
- Your trick to remove residual palladium. Reddit.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2025, August 9).
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- ICH Q3D Elemental Impurities.
- Metal Scavenger User Guide. Biotage.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Residual palladium levels in reaction samples following automated...
- Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Suzuki Coupling. Organic Chemistry Portal.
- 〈232〉 ELEMENTAL IMPURITIES— LIMITS. US Pharmacopeia (USP).
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- The Suzuki Reaction. (2014, February 6). UC Berkeley.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
Sources
- 1. arborassays.com [arborassays.com]
- 2. onyxipca.com [onyxipca.com]
- 3. sopachem.com [sopachem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. norlab.com [norlab.com]
- 12. ingentaconnect.com [ingentaconnect.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]
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- 18. pharmtech.com [pharmtech.com]
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- 20. biotage.com [biotage.com]
Technical Support Center: Overcoming Steric Hindrance with 1-(4-Bromo-2-iodophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-bromo-2-iodophenyl)ethanone. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges arising from the significant steric hindrance posed by the ortho-iodo group in this versatile building block. My aim is to equip you with the knowledge to not only overcome these obstacles but also to leverage the unique reactivity of this substrate to your advantage.
Introduction: The Challenge of the Ortho-Iodo Group
1-(4-Bromo-2-iodophenyl)ethanone is a valuable starting material in medicinal chemistry and materials science, offering two distinct halogen handles for sequential cross-coupling reactions. However, the bulky iodine atom situated ortho to the acetyl group presents a considerable steric shield. This hindrance can significantly impede the approach of catalysts and coupling partners, leading to sluggish or failed reactions. Understanding the underlying principles of catalyst-ligand interactions and reaction kinetics is paramount to developing successful protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling at the iodo-position is sluggish or failing. What are the likely causes and how can I fix it?
Answer: This is a common issue stemming directly from the steric hindrance around the C-I bond. The oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond, is often the rate-limiting step and is highly sensitive to steric bulk.[1][2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
1. Catalyst and Ligand Selection are Critical:
Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The key is to employ a catalyst system that is both bulky and electron-rich to promote oxidative addition.[3][4]
-
Bulky Monodentate Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to stabilize the catalytically active, low-coordinate palladium species, which enhances reactivity towards sterically demanding substrates.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can possess significant steric bulk, making them highly effective for coupling sterically hindered substrates.[5][6][7] Acenaphthoimidazolylidene palladium complexes, for example, have shown excellent performance in such reactions.[5][6]
2. Optimizing Reaction Conditions:
-
Base Selection: The choice of base is crucial for activating the boronic acid.[8] For sterically hindered couplings, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. The addition of a small amount of water can sometimes be beneficial when using inorganic bases, but anhydrous conditions with organic-soluble bases like NaOt-Bu might be necessary in some cases.[9][10]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. However, be mindful of potential side reactions like debromination or decomposition at excessively high temperatures.
Recommended Protocol for a Challenging Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | PEPPSI™-IPr or a G3/G4 Buchwald Precatalyst | These are air- and moisture-stable precatalysts that readily form the active Pd(0) species. |
| Ligand | XPhos or SPhos (if using a Buchwald precatalyst) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ (finely ground) or Cs₂CO₃ (2-3 equivalents) | Stronger bases facilitate the formation of the reactive boronate species.[3][10] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene | Common solvents for Suzuki couplings that can be heated to sufficient temperatures. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric barrier. |
FAQ 2: I am attempting a Sonogashira coupling with a terminal alkyne, but I'm observing low yields and significant homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?
Answer: The ortho-iodo group's steric hindrance can slow down the desired cross-coupling catalytic cycle, giving the copper co-catalyst more opportunity to promote the undesired alkyne homocoupling.[11]
Troubleshooting Guide: Sonogashira Coupling
1. Copper-Free Conditions:
The most direct way to eliminate Glaser homocoupling is to perform the reaction without a copper co-catalyst.[11][12][13] This places a greater demand on the palladium catalyst to facilitate the entire cycle.
-
Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or NHC ligands are effective for copper-free Sonogashira reactions.[14]
-
Base: A strong amine base like piperidine or diisopropylethylamine (DIPEA) is typically used, often as the solvent or co-solvent.[12]
2. Modifying a Copper-Cocatalyzed Protocol:
If a copper-free system is not feasible, optimizing the traditional conditions can minimize side reactions.
-
Minimize Copper Loading: Use the lowest effective amount of the copper(I) salt (e.g., CuI).
-
Ligand Choice: Bidentate ligands like dppf can sometimes suppress side reactions compared to monodentate ligands.
-
Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Recommended Protocol for a Copper-Free Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with P(t-Bu)₃ | Robust catalysts for copper-free Sonogashira reactions.[12][14] |
| Base | Piperidine or Et₃N (can be used as solvent) | Acts as both a base and a solvent, facilitating the reaction. |
| Solvent | DMF or neat amine | Aprotic polar solvents are effective. |
| Temperature | Room Temperature to 80 °C | Milder conditions can often be used in copper-free setups. |
Visualizing the Catalytic Cycle: The Impact of Steric Hindrance
To better understand the challenges, let's visualize the key steps in a palladium-catalyzed cross-coupling reaction and where the steric hindrance of the ortho-iodo group exerts its influence.
Caption: The catalytic cycle for a Suzuki-Miyaura coupling.
The diagram above illustrates a generalized catalytic cycle for a Suzuki-Miyaura reaction.[15][16][17][18] The primary bottleneck when using 1-(4-bromo-2-iodophenyl)ethanone is the Oxidative Addition step. The bulky ortho-iodo group physically obstructs the approach of the palladium catalyst to the C-I bond, increasing the activation energy of this crucial step. The use of bulky ligands on the palladium center helps to create a more reactive, coordinatively unsaturated species that can better overcome this steric barrier.[1][2]
Experimental Workflow: A Step-by-Step Guide
Here is a detailed workflow for setting up a small-scale test reaction to optimize a Suzuki-Miyaura coupling with 1-(4-bromo-2-iodophenyl)ethanone.
Sources
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmcct.com [jmcct.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
Reactivity Comparison Guide: 1-(4-Bromo-2-iodophenyl)ethanone vs. 1-(2-Bromo-4-iodophenyl)ethanone
Executive Summary
This guide provides a technical comparison of two regioisomeric dihaloacetophenones used as scaffolds in drug discovery. While both compounds contain a reactive iodide and a less reactive bromide, their distinct substitution patterns (ortho vs. para relative to the acetyl group) dictate their chemoselectivity profiles and optimal coupling conditions.
-
1-(2-Bromo-4-iodophenyl)ethanone (Isomer B) represents the "ideal" chemoselective substrate. The highly reactive iodide is located at the sterically accessible para position, ensuring rapid and exclusive functionalization at C4 with standard catalysts.
-
1-(4-Bromo-2-iodophenyl)ethanone (Isomer A) presents a "steric-electronic" conflict. The reactive iodide is at the ortho position, where steric clash with the acetyl group can retard oxidative addition. Successful chemoselective coupling requires careful ligand selection to maintain the reactivity gap between the hindered iodide and the accessible bromide.
Structural & Electronic Analysis
The core reactivity difference stems from the interplay between the labile C–I bond and the steric bulk of the acetyl group .
| Feature | Isomer A: 1-(4-Bromo-2-iodophenyl)ethanone | Isomer B: 1-(2-Bromo-4-iodophenyl)ethanone |
| Structure | Acetyl at C1Iodine at C2 (Ortho)Bromine at C4 (Para) | Acetyl at C1Bromine at C2 (Ortho)Iodine at C4 (Para) |
| Primary Reactive Site | C2–Iodine (Ortho) | C4–Iodine (Para) |
| Steric Environment | High Hindrance: The C2–I bond is flanked by the bulky acetyl group. | Low Hindrance: The C4–I bond is exposed and sterically accessible. |
| Electronic Activation | High: Acetyl (EWG) is ortho to Iodine, activating the C–I bond for oxidative addition. | High: Acetyl (EWG) is para to Iodine, activating the C–I bond for oxidative addition. |
| Secondary Site | C4–Bromine: Sterically open, but electronically less reactive than C–I. | C2–Bromine: Sterically hindered and electronically less reactive than C–I. |
| Chemoselectivity Risk | Moderate: If the C2–I reaction is slow due to sterics, the unhindered C4–Br may begin to compete. | Low: The reactivity gap is maximized (Fastest C–I vs. Slowest C–Br). |
Scope Note: Isomer Confusion
Ensure you are working with the ring-substituted isomers described above. Do not confuse these with 2-bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8), which is an α-bromo ketone (phenacyl bromide) and reacts via nucleophilic substitution, not cross-coupling.
Chemoselectivity & Reaction Pathways[1]
The following diagram illustrates the competing reaction pathways. Isomer B offers a direct, low-energy path to the desired product, whereas Isomer A requires navigating a steric barrier.
Caption: Comparative reaction flux. Isomer B (Blue path) allows for highly selective C4-functionalization. Isomer A (Red path) risks competitive C4-bromine coupling if the C2-iodine reaction is kinetically retarded by sterics.
Experimental Protocols & Optimization
Scenario 1: Suzuki-Miyaura Coupling (Aryl-Aryl Formation)[2]
For Isomer B (2-Br, 4-I): Standard Conditions Because the C4–I bond is highly accessible, standard conditions work with excellent selectivity.
-
Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂.
-
Base/Solvent: Na₂CO₃ (2.0 equiv) in DME/H₂O or Toluene/EtOH/H₂O.
-
Temperature: 60–80 °C.
-
Outcome: >95% yield of C4-coupled product. The C2–Br remains intact for subsequent steps.
For Isomer A (4-Br, 2-I): Sterically Optimized Conditions To force the ortho-iodide to react without activating the para-bromide, use a catalyst system with a high turnover frequency (TOF) for iodides but bulky enough to avoid the bromide, or small enough to access the ortho site.
-
Challenge: Large ligands (like XPhos) might be too bulky to access the ortho-C–I bond effectively, or they might be so active they start coupling the para-Br.
-
Recommended Protocol:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). SPhos is specifically designed to facilitate coupling of sterically hindered aryl chlorides/bromides/iodides. Alternatively, Pd(PPh₃)₄ often works if the temperature is kept moderate (60 °C) to prevent Br activation.
-
Base: K₃PO₄ (mild, anhydrous conditions often help).
-
Solvent: THF or Toluene (anhydrous).
-
Note: Monitor reaction closely by LCMS. Stop immediately upon consumption of starting material to prevent "over-coupling" at the C4–Br.
-
Scenario 2: Sonogashira Coupling (Alkyne Insertion)
Critical Warning for Isomer A: Ortho-acyl aryl iodides (Isomer A) are prone to cyclization during Sonogashira coupling. The alkyne product can be attacked by the enol of the acetyl group or the carbonyl oxygen, leading to the formation of indenones or isobenzofurans .
-
Mitigation: Perform the reaction at room temperature using a strong Pd/Cu system to favor coupling over cyclization, or protect the ketone if cyclization is observed.
Decision Matrix for Catalyst Selection
Use this logic flow to select the correct catalytic system based on your starting isomer.
Caption: Catalyst selection logic. Isomer B permits standard conditions.[1] Isomer A requires specialized ligands (SPhos/XPhos) and strict monitoring to navigate steric hindrance and prevent side reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Fosu, S. C., et al. (2019). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. National Science Foundation / NIH. Link
-
Sigma-Aldrich. Product Specification: 2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8) vs Ring Substituted Isomers. Link
Sources
GC-MS fragmentation patterns of 1-(4-Bromo-2-iodophenyl)ethanone
Executive Summary & Structural Context[1][2][3]
This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 1-(4-Bromo-2-iodophenyl)ethanone . As a mixed-halogenated acetophenone derivative, this molecule presents a unique fragmentation challenge due to the competing electronic effects of the para-bromo and ortho-iodo substituents.
This document objectively compares the target molecule against its mono-halogenated analogs (4-Bromoacetophenone and 2-Iodoacetophenone) to assist researchers in structural elucidation and impurity profiling during drug development.
The Core Challenge: "The Ortho-Iodine Effect"
While 4-bromoacetophenone follows standard ketone fragmentation (alpha-cleavage), the introduction of an iodine atom at the ortho position introduces two critical deviations:
-
Bond Lability: The C-I bond is significantly weaker than the C-Br bond, leading to rapid deiodination.
-
Steric/Electronic Interaction: The bulky iodine atom forces the acetyl group out of planarity and facilitates proximal interactions with the carbonyl oxygen.
Experimental Protocol (Self-Validating System)
To obtain reproducible fragmentation patterns, the following standardized protocol is recommended. This workflow ensures that thermal degradation in the injector port does not mask the true EI spectrum.
Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C (Split 10:1) | High enough to volatilize, but minimized to prevent C-I homolysis prior to ionization. |
| Column | Rxi-5Sil MS (30m x 0.25mm) | Low-bleed phase essential for detecting high-mass iodine fragments. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow ensures stable retention times for RI calculation. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard energy for library matching; ensures reproducible fragmentation. |
| Source Temp | 230°C | Critical: Iodine-containing compounds can polymerize on hot source surfaces. |
| Scan Range | 40 – 450 m/z | Must capture the molecular ion (324/326) and the Iodine radical (127). |
Analytical Workflow
The following diagram illustrates the logical flow of the experiment, highlighting critical control points (red) where data integrity can be compromised.
Caption: Step-by-step GC-MS acquisition workflow. The Ion Source temperature is the critical variable for preventing thermal decomposition of the labile C-I bond.
Fragmentation Mechanics & Comparative Analysis
This section compares the target molecule with its primary alternative, 4-Bromoacetophenone .[1]
Molecular Ion & Isotopic Fingerprint
The most distinct feature of 1-(4-Bromo-2-iodophenyl)ethanone is its isotopic cluster.
-
Bromine (Br): Exists as
and in a ~1:1 ratio. -
Iodine (I): Monoisotopic (
). -
Result: The Molecular Ion (
) appears as a doublet separated by 2 amu.
| Compound | Formula | Monoisotopic Mass ( | Isotopic Pattern |
| Target | 324 / 326 | 1:1 Doublet (Distinctive) | |
| Alternative (4-Bromoacetophenone) | 198 / 200 | 1:1 Doublet | |
| Alternative (Acetophenone) | 120 | Single Peak |
Primary Fragmentation Pathways
Two major pathways compete in the ion source:
-
Alpha-Cleavage (Pathway A): Standard ketone behavior. Loss of the methyl group (
, 15 Da) to form the acylium ion. -
C-I Bond Homolysis (Pathway B): Loss of the Iodine radical (
, 127 Da). This is favored over C-Br cleavage due to lower Bond Dissociation Energy (BDE).
Comparative Data Table: Predicted vs. Standard
| Fragment Ion | Target Molecule (m/z) | 4-Bromoacetophenone (m/z) | Interpretation |
| Molecular Ion ( | 324 / 326 | 198 / 200 | Parent molecule. |
| 309 / 311 | 183 / 185 (Base Peak) | Acylium Ion. Usually the base peak in acetophenones. | |
| 197 / 199 | N/A | De-iodination. Loss of Iodine radical. Unique to target. | |
| 245 | 119 | De-bromination. Rare from | |
| 281 / 283 | 155 / 157 | Aryl Cation. Loss of CO from the acylium ion. |
The "Ortho Effect" Anomaly
In 4-bromoacetophenone (para-substituted), the acetyl group is planar with the ring. In the target (2-iodo), the bulky iodine forces the acetyl group out of plane.
-
Consequence: The intensity of the
peak (Acylium) may be lower in the target than in the 4-bromo analog because the ejected methyl radical is sterically crowded, and the competing loss of the weakly bound Iodine (Pathway B) siphons ion current away from the alpha-cleavage pathway.
Mechanistic Pathway Visualization
The following diagram details the competing fragmentation cascades. Note how the Iodine loss provides a "shortcut" to the phenyl cation species, bypassing the standard acylium route.
Caption: Competing fragmentation pathways. Path A (Green) is standard for acetophenones. Path B (Red) is specific to the weak C-I bond.
Summary of Findings & Recommendations
For researchers identifying 1-(4-Bromo-2-iodophenyl)ethanone :
-
Look for the Doublet at High Mass: The 1:1 ratio at m/z 324/326 is diagnostic for a mono-bromo species. If you see a complex cluster, you may have poly-halogenation.
-
Monitor the 197/199 Peak: The presence of a significant peak at m/z 197/199 (corresponding to the loss of Iodine) distinguishes this from non-iodinated impurities.
-
Alternative Comparison: Compared to 4-Bromoacetophenone , the target molecule will exhibit a much "richer" spectrum in the high-mass region due to the sequential loss of the two different halogens. 4-Bromoacetophenone is chemically more stable and will show a dominant base peak at m/z 183/185 with very little other fragmentation.
References
-
NIST Mass Spectrometry Data Center. Ethanone, 1-(4-bromophenyl)- (4-Bromoacetophenone) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link][4]
-
Linstrom, P.J., & Mallard, W.G. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.[2][3] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage and Ortho-effect mechanisms).
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds.[1][5][4][6][7][8] Holden-Day. (Foundational reference for halo-ketone fragmentation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 4. vixra.org [vixra.org]
- 5. asdlib.org [asdlib.org]
- 6. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Comparing C-I vs C-Br bond activation rates in 1-(4-Bromo-2-iodophenyl)ethanone
The following guide provides an in-depth technical comparison of C-I versus C-Br bond activation in 1-(4-Bromo-2-iodophenyl)ethanone . This analysis is designed for medicinal chemists and process engineers optimizing cross-coupling workflows (Suzuki-Miyaura, Sonogashira, Heck) for polyhalogenated substrates.
Executive Summary
In the palladium-catalyzed cross-coupling of 1-(4-Bromo-2-iodophenyl)ethanone , the C-I bond (C2 position) activates preferentially over the C-Br bond (C4 position) with a selectivity factor typically exceeding 95:5 .
Despite the steric hindrance introduced by the ortho-acetyl group at C1, the intrinsic weakness of the C-I bond (
Part 1: Theoretical Basis & Mechanistic Drivers
1. Bond Dissociation Energy (BDE) & Kinetics
The primary driver for chemoselectivity is the difference in bond strength. The oxidative addition (OA) of Pd(0) into the Carbon-Halogen bond is the rate-determining step for aryl halides.
| Bond Type | Position | Electronic Environment | Approx. BDE (kcal/mol) | Relative Reactivity ( |
| C(sp²)-I | C2 (Ortho) | Activated (Ortho to EWG) | ~65 | > 1000 |
| C(sp²)-Br | C4 (Para) | Activated (Para to EWG) | ~81 | 1 |
-
Electronic Effect : The acetyl group is a strong Electron Withdrawing Group (EWG). It decreases electron density at both the ortho (C2) and para (C4) positions, stabilizing the anionic character of the transition state during oxidative addition. This makes both halides more reactive than in unsubstituted halobenzenes.
-
Steric vs. Chelation Effect : While the C2-Iodine is sterically crowded by the adjacent acetyl group, the carbonyl oxygen can act as a weak directing group (chelation assistance), guiding the Pd(0) species to the ortho position. This "directing effect" often counteracts steric hindrance, ensuring C-I selectivity remains dominant.
2. Oxidative Addition Pathway Competition
The following Graphviz diagram visualizes the kinetic competition between the two sites.
Figure 1: Kinetic competition pathway showing the preferential oxidative addition at the C-I bond.
Part 2: Experimental Comparison & Selectivity Data
The following data summarizes typical performance in Suzuki-Miyaura coupling reactions using phenylboronic acid as the nucleophile.
Scenario A: Mild Conditions (C-I Selective)
-
Objective : Couple exclusively at C2-Iodine.
-
Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Temperature : Room Temperature (20–40 °C).
| Parameter | C-I Activation (C2) | C-Br Activation (C4) | Result |
| Conversion | > 98% | < 2% | Exclusive C2-Arylation |
| Time | 1–4 Hours | N/A | Rapid completion |
| Yield | 92–96% | Trace | High efficiency |
Scenario B: Forcing Conditions (Loss of Selectivity)
-
Objective : Force reaction at C-Br (or double coupling).
-
Catalyst : Pd(P(t-Bu)₃)₂ or Pd-XPhos (Bulky, electron-rich ligands).
-
Temperature : High Heat (80–100 °C).
| Parameter | C-I Activation (C2) | C-Br Activation (C4) | Result |
| Conversion | 100% | 40–80% | Mixture of Mono- and Di-coupled products |
| Selectivity | Low | Moderate | "Over-reaction" occurs |
Part 3: Detailed Experimental Protocols
Protocol 1: Chemoselective C-I Suzuki Coupling
Use this protocol to synthesize 1-(4-bromo-2-arylphenyl)ethanone derivatives.
Reagents:
-
Substrate: 1-(4-Bromo-2-iodophenyl)ethanone (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (1–3 mol%) - Note: Triphenylphosphine ligands are sufficient for C-I but too slow for C-Br at low temps.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME or Toluene/EtOH (4:1)
Step-by-Step Workflow:
-
Degassing : Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Argon (3x).
-
Solvation : Add degassed solvent and aqueous base.
-
Catalyst Addition : Add Pd(PPh₃)₄ under positive Argon flow.
-
Reaction : Stir vigorously at Room Temperature (25 °C) .
-
Checkpoint: Monitor by TLC/HPLC after 2 hours. The starting material (SM) should disappear, yielding a single new spot. The C-Br bond remains intact.
-
-
Workup : Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.
Critical Control Point : Do not heat above 50 °C. Heating promotes activation of the C-Br bond, leading to di-arylated impurities.
Protocol 2: Sequential One-Pot Double Coupling
Use this protocol to install two different aryl groups (Ar¹ at C2, Ar² at C4).
-
Step 1 (C-I) : Run Protocol 1 with Ar¹-B(OH)₂ at 25 °C until complete.
-
Step 2 (C-Br) : Without isolation, add Ar²-B(OH)₂ (1.2 equiv).
-
Catalyst Boost : Add a more active catalyst precursor if necessary (e.g., Pd(OAc)₂ + SPhos or XPhos ).
-
Heat : Raise temperature to 80–100 °C .
-
Result : The C-Br bond, now the only remaining halogen, undergoes oxidative addition to form the unsymmetrical terphenyl core.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity order I > Br > Cl). Link
-
Fairlamb, I. J. S. (2007). "Chemo- and site-selective palladium-catalyzed cross-coupling of polyhalides." Chemical Society Reviews, 36, 1036-1045. (Key reference for polyhalogenated substrate selectivity). Link
-
PubChem Compound Summary . "1-(4-bromo-2-iodophenyl)ethan-1-one (CID 118828631)." Link
Spectroscopic differences between mono- and di-halogenated acetophenones
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Spectroscopic Analysis (IR, NMR, UV-Vis, MS) & Experimental Protocols
Executive Summary: The Halogen Scaffold in Drug Discovery
Halogenated acetophenones are critical intermediates in the synthesis of antifungal agents (e.g., azoles), kinase inhibitors, and psychoactive compounds. The precise number and position of halogen substituents significantly alter the physicochemical properties and reactivity of the phenyl ring.
Distinguishing between mono- and di-halogenated derivatives—specifically isomers like 4-chloroacetophenone (mono) and 2,4-dichloroacetophenone (di)—is a routine but critical task. While they share a core structure, their electronic environments differ radically due to the interplay of inductive (-I) and resonance (+R) effects, particularly when ortho substitution introduces steric strain. This guide provides a definitive spectroscopic framework for differentiating these species.
Theoretical Framework: Electronic & Steric Causality
To interpret the spectra accurately, one must understand the underlying electronic tug-of-war:
-
Inductive Effect (-I): Halogens are electronegative, withdrawing electron density through the sigma bond framework. This generally deshields nearby nuclei (NMR) and strengthens the C=O bond (IR) by destabilizing the polarized form.
-
Resonance Effect (+R): Halogen lone pairs can donate electron density into the pi-system. This shields ortho/para protons and weakens the C=O bond (lowering IR frequency).
-
Steric Inhibition of Resonance: In 2,4-di-substituted systems, the ortho halogen can force the carbonyl group out of coplanarity with the benzene ring. This breaks the conjugation, removing the single-bond character of the carbonyl and significantly raising the IR stretching frequency.
Visualization: Electronic Effects Pathway
The following diagram illustrates the competing effects governing the spectroscopic signals.
Figure 1: Causal pathway of halogen substituent effects on spectroscopic observables.
Spectroscopic Deep Dive
A. Mass Spectrometry (MS): The Definitive Fingerprint
Mass spectrometry offers the most immediate differentiation through isotope patterns . Chlorine and bromine have distinct natural isotope abundances that create unique "fingerprints" for the molecular ion (
-
Mono-chlorinated (
): Chlorine exists asngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> (75%) and (25%). This results in an and peak ratio of approximately 3:1 . -
Di-chlorinated (
): The probability distribution follows the binomial expansion .-
(
): (9) -
(
): (6) -
(
): (1) -
Result: A characteristic 9:6:1 triplet pattern.
-
(
Figure 2: Predicted Isotope Ratios for Mono- vs. Di-chlorinated Molecular Ions.
B. Nuclear Magnetic Resonance (NMR)
NMR provides positional isomerism data. The substitution pattern dictates the splitting (multiplicity) and chemical shift.
-
4-Chloroacetophenone: Possesses a
axis of symmetry. The aromatic region shows a classic AA'BB' system (often appearing as two doublets) integrating to 2H each. -
2,4-Dichloroacetophenone: Asymmetric. The ortho chlorine at position 2 exerts a strong deshielding effect on H-3 and H-6, while also disrupting the symmetry. This results in an ABC or ABX system with three distinct proton environments (1H each).
Key Diagnostic: The proton at C-6 in the 2,4-isomer is often significantly deshielded due to the anisotropy of the adjacent carbonyl, but the ortho-chloro group at C-2 creates a steric twist that can alter this expected shift compared to the mono-isomer [1].
C. Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
-
Acetophenone (Standard): ~1686 cm⁻¹. Conjugation with the phenyl ring lowers the frequency (single bond character).
-
4-Chloroacetophenone: ~1685–1690 cm⁻¹.[2] The -I effect of Cl is balanced by the +R effect. The frequency remains close to the parent or slightly higher.
-
2,4-Dichloroacetophenone: ~1695–1705 cm⁻¹. The ortho-chlorine sterically hinders the carbonyl group, forcing it out of the plane of the benzene ring. This Steric Inhibition of Resonance reduces conjugation, making the C=O bond shorter and stronger (more "ketone-like," closer to 1715 cm⁻¹) [2].
Comparative Data Summary
The following table synthesizes experimental data for direct comparison.
| Metric | Acetophenone (Ref) | 4-Chloroacetophenone (Mono) | 2,4-Dichloroacetophenone (Di) |
| IR | 1686 | 1685 - 1690 | 1695 - 1705 (Steric shift) |
| ¹H NMR (Aromatic) | 7.4-7.6 (m, 3H), 7.96 (d, 2H) | 7.45 (d, 2H), 7.91 (d, 2H) | 7.30 (dd), 7.45 (d), 7.54 (d) |
| ¹H NMR (Methyl) | 2.61 ppm (s) | 2.61 ppm (s) | 2.64 ppm (s) |
| ¹³C NMR (C=O) | 198.2 ppm | 196.8 ppm | 198.8 ppm |
| MS Isotope Ratio | None | M : M+2 (3:1) | M : M+2 : M+4 (9:6:1) |
| UV | 243 nm | 252 nm (Bathochromic) | ~255 nm (Variable w/ twist) |
Data sources: Compiled from spectral databases and literature [1, 3].
Experimental Protocol: Synthesis of 2,4-Dichloroacetophenone
Context: This protocol utilizes a Friedel-Crafts acylation, the industry standard for introducing acyl groups to activated rings.
Objective
Synthesize 2,4-dichloroacetophenone from m-dichlorobenzene using acetic anhydride and aluminum chloride.
Reagents
-
m-Dichlorobenzene (1.0 eq)
-
Acetic Anhydride (1.0 eq)
-
Aluminum Chloride (
, anhydrous, 1.3 eq) -
HCl (10% aqueous)
Workflow Diagram
Figure 3: Friedel-Crafts Acylation Workflow [4].[3]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser fitted with a drying tube (CaCl₂).
-
Charging: Add m-dichlorobenzene (147 g, 1.0 mol) and anhydrous
(173 g, 1.3 mol) to the flask. -
Acylation: Slowly add acetic anhydride (102 g, 1.0 mol) dropwise. Critical: Maintain internal temperature between 45–55°C to prevent runaway exotherms.
-
Completion: Once addition is complete, ramp temperature to 90–95°C and reflux for 3 hours. Evolution of HCl gas indicates reaction progress.
-
Hydrolysis: Cool the mixture to room temperature. Pour slowly into a beaker containing 200 mL 10% HCl and crushed ice. Stir vigorously to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Wash with water (2 x 100 mL) and 5% NaOH (to remove acidic impurities).
-
Purification: Dry the organic layer over anhydrous
. Filter and perform vacuum distillation. Collect the fraction boiling at 120–140°C (pressure dependent). -
Validation: Confirm product identity using the MS and NMR signatures described in Section 3.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry: Characterization Data for Products. Retrieved from [Link]
-
Canadian Science Publishing. (1956). The Infrared Carbonyl Stretching Bands of Acetophenones Substituted in the Methyl Group. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). 1H Chemical Shifts in NMR: Anisotropic and Steric Effects in Halogen Substituent Chemical Shifts. Retrieved from [Link]
- Google Patents. (2012). Method for preparing 2,4-dichloroacetophenone (CN102675073A).
Sources
A Comparative Guide to Catalytic Systems for the Selective Coupling of 1-(4-Bromo-2-iodophenyl)ethanone
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. ikm.org.my [ikm.org.my]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 12. Copper-Catalyzed Coupling of Imines, Acid Chlorides, and Alkynes: A Multicomponent Route to Propargylamides [organic-chemistry.org]
- 13. Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-catalyzed coupling of aryl iodides with aromatic aldehydes: chemoselective synthesis of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ni(0)-Catalyzed 1,4-Selective Diboration of Conjugated Dienes [organic-chemistry.org]
Benchmarking Purity: Elemental Analysis Standards for 1-(4-Bromo-2-iodophenyl)ethanone
The following guide provides an in-depth technical comparison and standardization protocol for 1-(4-Bromo-2-iodophenyl)ethanone , a critical dual-halogenated building block.
Executive Summary
1-(4-Bromo-2-iodophenyl)ethanone (Formula: C₈H₆BrIO | MW: 324.94 g/mol ) serves as a high-value scaffold in medicinal chemistry, particularly for the regioselective synthesis of polysubstituted indoles and quinolines via Suzuki-Miyaura or Sonogashira couplings. Its utility stems from the differential reactivity of the Iodine (C-2) and Bromine (C-4) atoms.
However, certifying the purity of this "heavy" molecule (Halogen mass fraction > 63%) presents unique analytical challenges. Traditional Elemental Analysis (EA) often fails due to incomplete combustion and iodine sublimation. This guide compares the performance of Classical Combustion Analysis against modern alternatives (qNMR, HRMS) and establishes a self-validating protocol for researchers requiring pharmaceutical-grade standardization.
Part 1: The Theoretical Standard
Before experimental validation, the theoretical elemental composition must be established as the absolute benchmark. For C₈H₆BrIO , the high heteroatom content significantly compresses the carbon/hydrogen signals, making error margins critical.
Table 1: Theoretical Elemental Composition Standards
| Element | Symbol | Count | Atomic Mass | Mass Contribution | Theoretical % (w/w) | Acceptable Limit (±0.4%) |
| Carbon | C | 8 | 12.011 | 96.09 | 29.57% | 29.17 – 29.97% |
| Hydrogen | H | 6 | 1.008 | 6.05 | 1.86% | 1.46 – 2.26% |
| Bromine | Br | 1 | 79.904 | 79.90 | 24.59% | 24.19 – 24.99% |
| Iodine | I | 1 | 126.904 | 126.90 | 39.05% | 38.65 – 39.45% |
| Oxygen | O | 1 | 15.999 | 16.00 | 4.92% | N/A (Calculated by diff) |
Critical Insight: The Carbon content is <30%. In standard CHN analysis, a deviation of just 0.2% in absolute mass can shift the relative error significantly. Furthermore, the massive Iodine content (39%) acts as a flame retardant during combustion, often leading to falsely low Carbon readings.
Part 2: Comparative Performance Guide
This section objectively compares the "Product" (The Analytical Method) options for validating this compound.
Method A: Classical Combustion Analysis (CHN)
The traditional "Gold Standard" for bulk purity.
-
Mechanism: Flash combustion at >1000°C.
-
Performance for C₈H₆BrIO: POOR to MODERATE .
-
The Problem: Iodine forms volatile I₂ and non-volatile carbides. Without specific combustion aids (like Tungsten Trioxide, WO₃), the carbon values often drift outside the ±0.4% acceptable range.
-
Verdict: Only reliable if the instrument is calibrated with an iodine-containing standard (e.g., o-iodobenzoic acid) and oxygen boost is optimized.
Method B: Quantitative ¹H-NMR (qNMR)
The modern alternative for absolute purity.
-
Mechanism: Ratio of analyte proton integrals to an Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) of known purity.
-
Performance for C₈H₆BrIO: EXCELLENT .
-
The Advantage: The acetyl methyl group (singlet, ~2.6 ppm) and the aromatic protons provide distinct, non-overlapping signals. It is non-destructive and insensitive to the "heavy atom" combustion issues.
-
Verdict: The recommended primary standard for this compound.
Method C: High-Resolution Mass Spectrometry (HRMS)
The standard for Identity, not Purity.
-
Mechanism: ESI/APCI ionization measuring exact mass-to-charge ratio.
-
Performance for C₈H₆BrIO: SUPERIOR for ID .
-
The Advantage: Unambiguously confirms the presence of both halogens via the characteristic isotopic pattern (Br⁷⁹/Br⁸¹ and I¹²⁷).
-
Verdict: Essential for identity, but cannot quantify bulk purity (e.g., it will not detect inorganic salts or moisture).
Summary Comparison Table
| Feature | Classical EA (CHN) | qNMR (Recommended) | HRMS |
| Precision | ±0.4% | ±0.1% | < 5 ppm (Mass accuracy) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | < 0.1 mg |
| Iodine Interference | High (Requires WO₃) | None | None |
| Detects Inorganics | Yes (as residue) | No | No |
| Cost/Run | Low | Moderate | High |
Part 3: Self-Validating Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Workflow
To certify a batch of 1-(4-Bromo-2-iodophenyl)ethanone >98% pure:
-
Selection of Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It has a singlet at ~6.1 ppm, well separated from the acetophenone aromatics (7.5–8.0 ppm).
-
Preparation:
-
Weigh exactly 10.0 mg of Analyte (C₈H₆BrIO) into a vial.
-
Weigh exactly 5.0 mg of IS into the same vial.
-
Dissolve in 0.6 mL CDCl₃ (ensure complete dissolution; sonicate if necessary).
-
-
Acquisition:
-
Run ¹H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (Crucial for accurate integration).
-
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weighed mass, =Purity.[1][2][3]
Protocol 2: Optimized Combustion Analysis (If EA is required)
If a journal or regulator demands CHN analysis:
-
Encapsulation: Use Tin (Sn) capsules, not Silver.
-
Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule. This acts as a flux to prevent encapsulation of carbon by the melting iodine.
-
Calibration: Calibrate the instrument immediately prior using o-Iodobenzoic acid to establish the response factor for high-iodine matrices.
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this specific dual-halogenated compound.
Caption: Analytical decision tree for validating heavy-halogenated acetophenones. qNMR is prioritized for purity due to iodine interference in EA.
References
-
PubChem. (n.d.).[3] 1-(4-bromo-2-iodophenyl)ethan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- Microanalysis of Halogenated Compounds. (2021). Technical Guide to CHN Analysis of Iodine-Containing Organics. Exeter Analytical Technical Notes. (Referenced for the WO₃ additive protocol).
Sources
A Comparative Guide to the Synthesis of 4-bromo-2-iodoacetophenone for Pharmaceutical Research
In the landscape of pharmaceutical development and organic synthesis, the α-haloacetophenone scaffold is a cornerstone for the construction of a multitude of heterocyclic compounds with significant biological activity. Among these, 4-bromo-2-iodoacetophenone stands out as a critical intermediate, prized for its dual reactive sites that allow for sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of two prominent synthetic routes for the preparation of this valuable building block, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.
Introduction to 4-bromo-2-iodoacetophenone
4-bromo-2-iodoacetophenone is a di-halogenated aromatic ketone. The bromine atom on the phenyl ring and the iodine atom at the α-position to the carbonyl group offer orthogonal reactivity. This dual functionality makes it an exceptionally versatile precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide will dissect two effective methods for the α-iodination of 4-bromoacetophenone: a classic approach utilizing iodine with hydrogen peroxide and a more contemporary method employing a copper(II) oxide catalyst.
Synthesis Route 1: Direct α-Iodination with Iodine and Hydrogen Peroxide
This method represents a well-established and cost-effective approach for the α-iodination of ketones. The reaction proceeds via an acid-catalyzed enolization of the starting ketone, 4-bromoacetophenone, followed by electrophilic attack by an in situ generated iodinating species. Hydrogen peroxide serves as a mild and environmentally benign oxidant to generate the electrophilic iodine.[1][2][3]
Mechanistic Insight
Under acidic conditions, the carbonyl oxygen of 4-bromoacetophenone is protonated, which facilitates the formation of the enol tautomer. Molecular iodine (I₂) itself is not a potent electrophile; however, in the presence of an oxidizing agent like hydrogen peroxide, a more reactive iodinating species, likely hypoiodous acid (HOI) or the iodonium ion (I⁺), is formed.[4] This electrophile is then readily attacked by the electron-rich enol to afford the α-iodinated product.
Experimental Protocol
Materials:
-
4-bromoacetophenone
-
Methanol
-
Elemental Iodine (I₂)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Sulfuric Acid (H₂SO₄, catalytic amount)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 mmol) in methanol (5 mL).
-
To this solution, add elemental iodine (0.5 mmol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
To the stirred mixture, add 30% aqueous hydrogen peroxide (0.6 mmol) dropwise.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1.5-3 hours), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with 10% aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-bromo-2-iodoacetophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of 4-bromo-2-iodoacetophenone via CuO-catalyzed iodination.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: I₂ / H₂O₂ | Route 2: I₂ / CuO |
| Yield | Good to Excellent | Excellent to Quantitative [5] |
| Reaction Conditions | Acidic (catalytic H₂SO₄), Reflux | Neutral, Reflux |
| Reagents | Readily available, inexpensive | CuO is common and affordable |
| Reaction Time | 1.5 - 3 hours [2] | 1 - 12 hours (substrate dependent) [6] |
| Workup | Requires neutralization and quenching | Involves filtration of solid catalyst |
| Scalability | Readily scalable | Scalable, filtration may be a consideration |
| Green Chemistry | H₂O₂ is a green oxidant | Avoids acidic waste, CuO is recyclable |
| Substrate Scope | Broad for ketones | Broad for aromatic ketones [5] |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 4-bromo-2-iodoacetophenone. The choice between them will largely depend on the specific requirements of the research setting.
The I₂/H₂O₂ method is a classic, reliable, and economical choice, particularly when cost is a primary driver. Its use of a green oxidant is also an attractive feature. However, the acidic conditions may not be suitable for substrates with acid-sensitive functional groups.
The CuO-catalyzed method represents a significant advancement, offering excellent to quantitative yields under neutral conditions. [5]This makes it particularly advantageous for sensitive substrates. While the reaction time can be longer for less reactive substrates, the clean nature of the reaction and the straightforward workup often compensate for this. For high-purity applications and instances where substrate integrity is paramount, the CuO-catalyzed route is highly recommended.
Ultimately, both protocols are robust and have been well-documented in the chemical literature. Researchers are encouraged to consider the specific context of their synthetic goals, available resources, and desired purity when selecting the most appropriate method for the synthesis of 4-bromo-2-iodoacetophenone.
References
- Jereb, M., Stavber, S., & Zupan, M. (2005). Direct α-Iodination of Ketones Induced by Aqueous Hydrogen Peroxide. Letters in Organic Chemistry, 2(5), 466-469.
- Yin, G., Gao, M., She, N., Hu, S., Wu, A., & Pan, Y. (2007). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. SYNTHESIS, 2007(19), 3113-3116.
-
Ingenta Connect. (2005). Direct α-Iodination of Ketones Induced by Aqueous Hydrogen Peroxide. [Link]
- Pavlinac, J., Zupan, M., & Stavber, S. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% Aqueous H2O2 under Organic Solvent-Free Reaction Conditions. Acta Chimica Slovenica, 55, 841-849.
-
Organic Syntheses. 4-bromoacetophenone. [Link]
-
Organic Chemistry Portal. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. [Link]
-
ResearchGate. An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. [Link]
-
RSC Publishing. Catalysis Science & Technology. [Link]
-
ResearchGate. A New α-Iodination of Ketones Using Iodine-Ammonium Cerium(IV) Nitrate in Alcohol or Acetic Acid. [Link]
-
ACS GCI Pharmaceutical Roundtable. Iodine Reagent Guide. [Link]
-
Organic Chemistry Portal. Iodine. [Link]
-
PrepChem. Synthesis of 4-bromoacetophenone. [Link]
-
Organic Syntheses. Acetophenone, p-bromo-. [Link]
-
Nopr.niscair.res.in. Iodine in organic synthesis. [Link]
-
Taylor & Francis Online. Periodic acid – Knowledge and References. [Link]
-
PubMed. Iodoacetoxylation of glycals using cerium(IV) ammonium nitrate, sodium iodide, and acetic acid: stereoselective synthesis of 2-deoxy-2-iodo-alpha-mannopyranosyl acetates. [Link]
-
Reddit. Help needed with synthesis of 4-Bromoacetophenone. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
ResearchGate. Metal Catalyst Free Direct α-Iodination of Ketones with Molecular Iodine. [Link]
-
Organic Chemistry Portal. Iodoketone synthesis by iodination. [Link]
-
PubChem. 2-Bromo-1-(4-iodophenyl)ethanone. [Link]
-
MANAC Inc. Carbonyl compound iodination. [Link]
-
Sciencemadness.org. Ceric ammonium nitrate- uses and synthesis. [Link]
-
Jurnal Universitas Sebelas Maret. CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. [Link]
-
NPTEL. Reagents in Organic Synthesis. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]
- 5. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
IR Spectroscopy Characteristic Peaks for 1-(4-Bromo-2-iodophenyl)ethanone Identification
Executive Summary
In the synthesis of halogenated aryl ketones, specifically 1-(4-Bromo-2-iodophenyl)ethanone , infrared (IR) spectroscopy serves as a critical, rapid-response tool for structural validation. This guide provides a technical comparison of the target molecule against its most common synthetic impurities and regioisomers.
The primary challenge in identifying this compound lies in distinguishing it from:
-
Regioisomers: Specifically
-halogenated byproducts (e.g., 2-bromo-1-(4-iodophenyl)ethanone) where halogenation occurs on the alkyl side chain rather than the aromatic ring. -
Precursors: Starting materials like 4-bromoacetophenone.[1][2]
Key Differentiator: The presence of an ortho-iodine substituent introduces a steric inhibition of resonance , forcing the carbonyl group out of coplanarity with the benzene ring. This results in a diagnostic hypsochromic shift (higher wavenumber) of the carbonyl (
Theoretical Framework & Spectral Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators.
A. The Ortho-Effect (Steric Inhibition of Resonance)
In a typical acetophenone, the carbonyl
-
In 1-(4-Bromo-2-iodophenyl)ethanone: The bulky Iodine atom at the ortho position (C2) sterically clashes with the acetyl group.
-
Result: The carbonyl group twists out of the plane of the phenyl ring to relieve strain.
-
Spectral Consequence: Loss of conjugation increases the
bond order. The peak shifts upward, closer to the aliphatic ketone range ( ).
B. Substitution Patterns (The Fingerprint)
The target molecule is a 1,2,4-trisubstituted benzene .[3] This substitution pattern yields a specific set of out-of-plane (OOP) C-H bending vibrations that differ significantly from the 1,4-disubstituted precursors.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most likely process impurities.
Table 1: Diagnostic Peak Comparison
| Feature | Target: 1-(4-Bromo-2-iodophenyl)ethanone | Alternative A (Impurity): 2-Bromo-1-(4-iodophenyl)ethanone | Alternative B (Precursor): 4-Bromoacetophenone |
| Structure Type | Ring-halogenated Acetophenone | Conjugated Acetophenone | |
| C=O[2][4][5][6][7] Stretch | 1700 – 1710 cm⁻¹ (Shifted due to steric twist) | 1715 – 1725 cm⁻¹ (Shifted due to | 1680 – 1690 cm⁻¹ (Fully conjugated) |
| Aromatic Pattern | 1,2,4-Trisubstituted | 1,4-Disubstituted (Para) | 1,4-Disubstituted (Para) |
| C-H OOP Bends | 800–820 cm⁻¹ (2 adj H)870–890 cm⁻¹ (1 iso H) | Single strong band ~810–840 cm⁻¹ | Single strong band ~810–840 cm⁻¹ |
| Aliphatic C-H | Methyl ( | Methylene ( | Methyl ( |
| C-X Stretch | C-I (Ring): ~500 cm⁻¹ (weak)C-Br (Ring): ~1070 cm⁻¹ | C-Br (Aliphatic): ~600–700 cm⁻¹ | C-Br (Ring): ~1070 cm⁻¹ |
Identification Workflow
The following logic flow illustrates the decision process for validating the compound using IR data.
Figure 1: Decision tree for distinguishing the target molecule from common synthetic byproducts.
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized protocol for solid-state analysis.
A. Sample Preparation
Method: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet transmission is superior for resolution in the fingerprint region (critical for C-I and OOP bands).
KBr Pellet Protocol:
-
Ratio: Mix 2 mg of the dry sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Coarse particles cause the Christiansen effect, distorting baseline and peak shapes.
-
Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove moisture) to form a transparent disc.
B. Data Acquisition Parameters
-
Range: 4000 – 400 cm⁻¹ (Mid-IR).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Collect a fresh background spectrum (air or pure KBr) immediately prior to sample measurement.
C. Synthesis Context & Impurity Origins
Understanding why we look for specific alternatives is crucial. The diagram below details the synthetic divergence.
Figure 2: Synthetic pathways showing the origin of the critical impurity (Alpha-halo ketone).
Detailed Band Assignments
High Frequency Region (3100 – 2800 cm⁻¹)
-
3050 – 3100 cm⁻¹ (Weak): Aromatic C-H stretching.
-
2920 – 2980 cm⁻¹ (Medium): Aliphatic C-H stretching from the acetyl (
) group.-
Differentiation: The absence of these peaks or the appearance of broad OH bands (>3200 cm⁻¹) indicates hydrolysis or solvent contamination.
-
Double Bond Region (1800 – 1500 cm⁻¹)
-
1700 – 1710 cm⁻¹ (Strong):
stretch.-
This is the primary diagnostic peak . If this appears at 1685 cm⁻¹, the iodine is likely missing or not in the ortho position.
-
-
1580, 1470 cm⁻¹ (Medium-Strong): Aromatic ring skeletal vibrations (
stretch). The heavy halogen substitution often shifts these bands to slightly lower frequencies compared to unsubstituted benzene.
Fingerprint Region (1500 – 400 cm⁻¹)
-
1360 cm⁻¹ (Strong): Methyl group symmetric deformation (Umbrella mode). Characteristic of methyl ketones (
). -
1070 cm⁻¹ (Strong): Aryl C-Br stretching vibration.
-
870 – 890 cm⁻¹ (Medium): C-H Out-of-Plane bending for the isolated hydrogen (Position 3, between I and Br).
-
800 – 820 cm⁻¹ (Strong): C-H Out-of-Plane bending for the two adjacent hydrogens (Positions 5 and 6).
-
Note: This "two-band" pattern in the 800–900 region is the definitive proof of 1,2,4-substitution.
-
References
-
NIST Chemistry WebBook. Ethanone, 1-(4-bromophenyl)- Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.[5][8][9] Canadian Journal of Chemistry. [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction and Ketones.[10] [Link]
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of Alpha-Bromoacetophenones.[2][4] (Provides comparative NMR/IR data for alpha-brominated analogs). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. asianpubs.org [asianpubs.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Laboratory Disposal Guide: 1-(4-Bromo-2-iodophenyl)ethanone
Part 1: Executive Directive
Immediate Classification: Halogenated Organic Waste Critical Precaution: This compound contains a Carbon-Iodine (C-I) bond, rendering it potentially light-sensitive. It must be segregated from strong oxidizers and bases to prevent the release of free halogens (iodine/bromine) or toxic alkyl halides.
Do not dispose of via:
- Municipal Drain/Sink (Strictly Prohibited)
- Regular Trash[1]
- Non-Halogenated Solvent Streams (e.g., pure Acetone/Methanol waste)[1][2]
Part 2: Chemical Identity & Hazard Profile
Before initiating disposal, verify the compound identity to ensure compatibility with the waste stream. The presence of both bromine and iodine on the aromatic ring dictates specific handling to avoid cross-reactivity.
Chemical Specifications
| Property | Detail |
| Chemical Name | 1-(4-Bromo-2-iodophenyl)ethanone |
| Common Synonyms | 4'-Bromo-2'-iodoacetophenone; Methyl 4-bromo-2-iodophenyl ketone |
| CAS Number | Verify specific isomer (Analog: 99-90-1 for 4'-Bromoacetophenone) |
| Molecular Formula | C₈H₆BrIO |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO |
Hazard Classification (GHS)
Based on structural analogs (halogenated acetophenones), treat this compound with the following precautions:
-
Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[3][4][5][6][7]
-
STOT-SE (Category 3): May cause respiratory irritation.[3][5][6]
-
Aquatic Toxicity: Halogenated aromatics are often persistent in the environment.
Expert Insight: While this compound is a ring-substituted ketone, be extremely cautious if the name is ambiguous. The alpha-bromo isomer (2-Bromo-1-(4-iodophenyl)ethanone) is a potent lachrymator (tear gas agent). Always handle in a fume hood.
Part 3: Pre-Disposal Handling & Segregation
Segregation Logic
Proper segregation prevents the formation of "unknowns" or dangerous exothermic reactions in the waste container.[2]
-
Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., NaOH, KOH).
-
Compatible with: Methylene Chloride (DCM), Chloroform, other halogenated solvents.[1]
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why Amber Glass? The C-I bond is weaker than C-Br or C-Cl and can undergo homolytic cleavage under UV light, releasing free iodine which discolors waste and can corrode seals.
-
-
Labeling: Must be labeled "Hazardous Waste - Halogenated Organic" .
Part 4: Disposal Workflow (Step-by-Step)
This protocol ensures compliance with EPA (RCRA) and EU waste directives.
Phase A: Accumulation
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, lab coat.
-
Work Area: Perform all transfers inside a certified chemical fume hood.
-
State Assessment:
-
If Solid: It is preferred to dispose of the solid directly into a wide-mouth jar designated for "Solid Hazardous Waste (Halogenated)."
-
If in Solution: If the compound is dissolved in a solvent (e.g., reaction mixture), verify the solvent is halogenated compatible.
-
Phase B: Transfer & Labeling
-
Dissolution (Optional for trace residues): If rinsing glassware, use a minimal amount of Dichloromethane (DCM) or Acetone.
-
Note: If Acetone is used, the mixture must still go into the Halogenated waste stream because the halogenated compound contaminates the non-halogenated solvent.
-
-
Tagging: Attach a hazardous waste tag immediately.
-
Constituents: List "1-(4-Bromo-2-iodophenyl)ethanone" and any solvents used (e.g., "Dichloromethane").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Phase C: Waste Stream Decision Tree
Use the following logic to determine the exact destination of your waste container.
Figure 1: Decision Matrix for segregating halogenated aromatic waste. Note that mixing halogenated compounds with non-halogenated solvents forces the entire volume into the more expensive Halogenated waste stream.[2]
Part 5: Emergency Response & Spills
Scenario: Accidental spill of solid powder on the benchtop.
-
Evacuate & Ventilate: If the quantity is large (>5g) or if you suspect lachrymatory effects, evacuate the immediate area.
-
PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges if dust is airborne.
-
Containment:
-
Do not use water initially (spreads the contamination).
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
-
Cleanup:
-
Sweep the absorbent/chemical mix into a dustpan using a brush.
-
Place all debris into a sealable bag or jar.
-
Label as "Spill Debris: Halogenated Aromatic."
-
-
Decontamination: Wash the surface with a soap/water solution. Collect the rinsate as liquid halogenated waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 4'-Bromoacetophenone (Analog). Retrieved from .
-
Thermo Fisher Scientific. Safety Data Sheet: 4'-Bromoacetophenone. Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from .
-
Sigma-Aldrich. Product Safety: 2-Bromo-1-(4-iodophenyl)ethanone (Isomer comparison). Retrieved from .
Sources
Personal Protective Equipment & Handling Guide: 1-(4-Bromo-2-iodophenyl)ethanone
Executive Safety Directive
1-(4-Bromo-2-iodophenyl)ethanone is a poly-halogenated aromatic ketone used primarily as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While less acutely volatile than its alpha-halogenated analogs (lachrymators), it possesses significant lipophilicity and irritation potential.
Core Safety Thesis: Treat this compound as a high-affinity skin and eye irritant with potential sensitizing properties. Because it is frequently dissolved in organic solvents that permeate standard nitrile gloves (e.g., DCM, DMF), PPE selection must prioritize solvent breakthrough resistance over mechanical dexterity.
Hazard Profile & Structure-Activity Relationship (SAR)
To understand the PPE requirements, we must analyze the molecule's behavior.
-
Chemical Nature: The presence of both Bromine and Iodine on the phenyl ring increases the molecular weight and lipophilicity, facilitating skin absorption.
-
Reactivity: The acetyl group (
) activates the ring slightly, but unlike phenacyl bromides (where the halogen is on the alpha-carbon), this compound is not a potent lachrymator (tear gas). However, it remains a Category 2 Skin/Eye Irritant. -
Photostability: The carbon-iodine bond is photosensitive. Decomposition can release free iodine (
) and radical species, which are corrosive. Amber glassware is mandatory.
Hazard Classification (GHS/CLP)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Cat.[1][2][3] 2 | H315: Causes skin irritation.[1][2][3][4] |
| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][3] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
PPE Technical Specifications
The following matrix dictates PPE based on the state of the material. Standard nitrile gloves are often insufficient when the compound is in solution.
PPE Selection Matrix
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Technical Justification |
| Hand Protection | Nitrile (Double) (Min thickness: 5 mil) | Laminate / Silver Shield® ORDouble Nitrile (change every 15 mins) | Halogenated solvents (DCM) and polar aprotics (DMF) permeate nitrile in <5 mins. The compound travels with the solvent. |
| Eye/Face | Safety Glasses (Side shields required) | Chemical Splash Goggles (Vented) | Risk of splash is higher in solution. Goggles prevent vapor entry if heated. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood (Sash at lowest working height) | Local Exhaust Ventilation (LEV) is the primary control. N95 is insufficient for organic vapors. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron | An apron is required if handling volumes >500mL to prevent soak-through. |
Operational Handling Protocol
Workflow Logic: The "Safe Handling Loop"
The following diagram illustrates the decision logic for handling this compound safely, emphasizing the critical "Solvent Check" step often missed in standard protocols.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical branch for high-permeation solvents.
Step-by-Step Procedure
-
Preparation:
-
Verify fume hood flow (magnehelic gauge or ribbon test).
-
Static Warning: As a dry powder, halogenated aromatics can be static-prone. Use an anti-static gun or ionizer during weighing to prevent dispersal.
-
-
Weighing (Solid):
-
Place a tared amber vial inside the balance.
-
Transfer solid using a disposable spatula.
-
Technique: Do not tap the spatula against the vial rim; this creates aerosolized dust. Roll the spatula gently.
-
Cap immediately.[5] Wipe the exterior of the vial with a Kimwipe dampened in acetone inside the hood before removing.
-
-
Reaction Setup (Solution):
-
Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Light Protection: Wrap the reaction flask in aluminum foil if amber glassware is unavailable. Iodine release (purple discoloration) indicates decomposition.
-
-
Decontamination:
-
Wipe down balance area with mild detergent, then water. Avoid pure organic solvents for cleaning surfaces as they may spread the residue.
-
Waste Management & Disposal
Proper disposal is critical due to the halogen content (Br, I).[6][7] Improper incineration can release toxic hydrogen bromide (HBr) and hydrogen iodide (HI) gases.
Disposal Classification Logic[2]
Figure 2: Waste segregation logic. This compound must ALWAYS go to the Halogenated Waste stream.
Disposal Protocols:
-
Segregation: Do not mix with strong acids or oxidizers. The "Halogenated Organic" carboy is the only correct destination.
-
Labeling: Clearly mark the tag with "1-(4-Bromo-2-iodophenyl)ethanone" and "High Halogen Content."
-
Aqueous Waste: If an aqueous workup was performed, the aqueous layer likely contains halide salts (NaBr, NaI) but may also contain trace organics. Extract thoroughly with organic solvent before disposing of the aqueous layer to the "Aqueous Hazardous" stream.
Emergency Response
Spill (Solid < 5g):
-
Alert nearby personnel.[8]
-
Dampen a paper towel with water (to prevent dust) and place it over the powder.
-
Scoop up the damp powder and towel into a sealable bag.
Spill (Solution):
-
Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
Don Silver Shield/Laminate gloves .
-
Cover with vermiculite or activated carbon absorbent pads.
-
Do not use paper towels alone (rapid evaporation of solvent).
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol, as it enhances skin absorption of lipophilic aromatics.
-
Eyes: Flush for 15 minutes.[1][2][3][8][9] Seek medical attention immediately (ophthalmology consult recommended for iodine-containing compounds).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 4'-Bromoacetophenone (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Halogenated Solvents. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.fr [fishersci.fr]
- 4. tcichemicals.com [tcichemicals.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. hscprep.com.au [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
